Methyl phenylsulfonylacetate
Description
The exact mass of the compound Methyl phenylsulfonylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl phenylsulfonylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl phenylsulfonylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(benzenesulfonyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(10)7-14(11,12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEAIFBNKPYTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872012 | |
| Record name | Methyl phenylsulfonyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow viscous liquid; [Sigma-Aldrich MSDS] White solid; mp = 30 deg C; [Alfa Aesar MSDS] | |
| Record name | Methyl phenylsulfonyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000817 [mmHg] | |
| Record name | Methyl phenylsulfonyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34097-60-4 | |
| Record name | Methyl 2-(phenylsulfonyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34097-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenylsulfonyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phenylsulfonyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl Phenylsulfonylacetate
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl phenylsulfonylacetate, a valuable reagent in organic synthesis, particularly in the construction of complex molecules. The document is intended for researchers, scientists, and professionals in drug development. It delves into the core mechanistic principles, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis. The information presented is grounded in authoritative scientific literature to ensure accuracy and reliability.
Introduction: The Significance of Methyl Phenylsulfonylacetate
Methyl phenylsulfonylacetate, with the chemical formula C₆H₅SO₂CH₂COOCH₃, is a versatile C2-building block in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a phenylsulfonyl group and a methyl ester. The sulfonyl group significantly acidifies the α-protons, facilitating the formation of a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.
The resulting β-keto sulfone moiety is a precursor to a wide range of functionalities. For instance, methyl phenylsulfonylacetate is a key reagent in the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.[2] Its applications extend to the synthesis of natural products and pharmaceutically active compounds, such as the marine eicosanoid (-)-hybridalactone.[1][2]
This guide will focus on the most common and efficient laboratory-scale synthesis of methyl phenylsulfonylacetate, detailing the underlying reaction mechanism and providing a robust experimental protocol.
The Core Synthesis: A Nucleophilic Substitution Approach
The most prevalent and reliable method for the synthesis of methyl phenylsulfonylacetate involves the nucleophilic substitution reaction between an alkali metal salt of benzenesulfinic acid and a methyl haloacetate. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.
Mechanistic Deep Dive: The SN2 Pathway
The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3]
Key Mechanistic Steps:
-
Nucleophile Activation: Sodium benzenesulfinate (C₆H₅SO₂Na) serves as the source of the nucleophilic benzenesulfinate anion (C₆H₅SO₂⁻). In a suitable polar aprotic solvent, the salt dissociates to provide the free anion.
-
Electrophilic Center: Methyl chloroacetate (ClCH₂COOCH₃) or methyl bromoacetate (BrCH₂COOCH₃) provides the electrophilic carbon center. The electron-withdrawing nature of the adjacent carbonyl group and the halogen atom makes the α-carbon susceptible to nucleophilic attack.
-
Concerted Attack and Displacement: The benzenesulfinate anion, a soft nucleophile, attacks the α-carbon of the methyl haloacetate from the backside relative to the leaving group (chloride or bromide). This backside attack leads to an inversion of stereochemistry if the carbon were chiral, a hallmark of the SN2 mechanism.
-
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.
-
Product Formation: The reaction results in the formation of methyl phenylsulfonylacetate and a sodium halide salt as a byproduct.
The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial. These solvents can solvate the cation (Na⁺) effectively, leaving the nucleophilic anion relatively "naked" and more reactive. They do not, however, form strong hydrogen bonds with the nucleophile, which would hinder its reactivity.
Diagram of the SN2 Mechanism:
Caption: The SN2 mechanism for the synthesis of methyl phenylsulfonylacetate.
Experimental Protocol: A Validated Approach
This protocol is a synthesized procedure based on established principles of nucleophilic substitution reactions of sulfinates and general laboratory practices.[4][5]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Sodium Benzenesulfinate | 873-55-2 | 164.16 | 1.0 eq | Ensure it is dry. |
| Methyl Chloroacetate | 96-34-4 | 108.52 | 1.1 eq | Handle with care, lachrymator. |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Use a dry, polar aprotic solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction | |
| Saturated Sodium Bicarbonate Solution | - | - | For washing | |
| Brine (Saturated NaCl solution) | - | - | For washing | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium benzenesulfinate (1.0 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Reagent Addition: To the stirred suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2][6][7]
-
Workflow Diagram:
Caption: A streamlined workflow for the synthesis of methyl phenylsulfonylacetate.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through in-process controls and final product characterization.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting materials and the formation of the product. This provides a real-time assessment of the reaction's success.
-
Purification and Purity Assessment: The purification step, whether by recrystallization or chromatography, is crucial for obtaining a high-purity product. The purity of the final methyl phenylsulfonylacetate should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the final product.
-
Conclusion: A Reliable Path to a Key Synthetic Intermediate
The synthesis of methyl phenylsulfonylacetate via the nucleophilic substitution of a methyl haloacetate with sodium benzenesulfinate is a robust and efficient method. A thorough understanding of the underlying SN2 mechanism and careful execution of the experimental protocol are paramount to achieving a high yield of the pure product. This guide provides the necessary theoretical framework and practical steps for researchers to confidently synthesize this valuable reagent for their synthetic endeavors.
References
- Organic Syntheses, Coll. Vol. 10, p.547 (2004); Vol. 79, p.159 (2002). (Provides examples of similar nucleophilic substitution reactions and work-up procedures). [Link: Not directly available for a specific methyl phenylsulfonylacetate synthesis, but provides general, trusted protocols for analogous reactions.]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Provides in-depth discussion of SN2 reaction mechanisms). [Link: General textbook, no specific URL]
- Organic Syntheses, Coll. Vol. 5, p.783 (1973); Vol. 48, p.104 (1968). (Illustrates the preparation and use of sulfinate salts in synthesis).
- Sigma-Aldrich. Methyl phenylsulfonylacetate product page. (Provides physical and safety data). [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/340976]
- Ota, K., et al. (2012). Total Synthesis of Marine Eicosanoid (−)-Hybridalactone. Chemistry – A European Journal, 18(42), 13531-13537. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/chem.201202029]
- Palandoken, H., et al. (1996). An improved synthesis of 2-(hydroxymethyl) indene. Organic Preparations and Procedures International, 28(6), 702-704. [Link: https://www.tandfonline.com/doi/abs/10.1080/00304949609356586]
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- 3. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. mt.com [mt.com]
Methyl Phenylsulfonylacetate (CAS 34097-60-4): A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
Abstract
Methyl phenylsulfonylacetate, identified by CAS Number 34097-60-4, is a bifunctional organic compound featuring both a methyl ester and a phenylsulfonyl group attached to a central methylene carbon. This unique structure renders the α-protons acidic, making it a valuable and versatile C2 building block in organic synthesis. Its ability to act as a stabilized carbanion precursor allows for a wide range of carbon-carbon bond-forming reactions. Furthermore, the integrated phenylsulfonyl moiety is of significant interest in medicinal chemistry, offering a scaffold to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic profile, a representative synthesis protocol, key applications in complex molecule synthesis and drug discovery, and essential safety and handling information for laboratory professionals.
Compound Identification and Physicochemical Properties
Precise identification is paramount for the successful application of any chemical reagent. Methyl phenylsulfonylacetate is well-characterized, with established identifiers and physical properties critical for experimental design and execution.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 34097-60-4 | [1][2][3] |
| IUPAC Name | Methyl 2-(phenylsulfonyl)acetate | [4] |
| Synonyms | Methyl benzenesulfonylacetate | [1][2] |
| Molecular Formula | C₉H₁₀O₄S | [2][3][5] |
| Molecular Weight | 214.24 g/mol | [1][2][5] |
| Linear Formula | C₆H₅SO₂CH₂COOCH₃ | [1] |
| SMILES | COC(=O)CS(=O)(=O)c1ccccc1 | [1][5] |
| InChI Key | NLEAIFBNKPYTGN-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | White Solid | [6][7] |
| Melting Point | 30 °C / 86 °F | [6] |
| Boiling Point | 165 °C @ 0.05 mmHg | [1][6] |
| Density | 1.305 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.535 | [1] |
| Flash Point | 78 °C / 172.4 °F (closed cup) | [1] |
| Storage | Sealed in dry, room temperature | [5] |
Spectroscopic Characterization Profile
For unambiguous structural confirmation and purity assessment, a combination of spectroscopic techniques is essential. The following data represent the expected spectroscopic signature of methyl phenylsulfonylacetate based on its molecular structure.
Table 3: Expected Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~7.9-8.0 (m, 2H, Ar-H ortho), δ ~7.5-7.7 (m, 3H, Ar-H meta/para), δ ~4.2 (s, 2H, SO₂-CH₂-CO), δ ~3.7 (s, 3H, O-CH₃) | The aromatic protons are deshielded by the sulfonyl group. The methylene protons are significantly deshielded by two adjacent electron-withdrawing groups (sulfonyl and carbonyl). The methyl ester protons appear in a typical region. |
| ¹³C NMR | δ ~165 (C=O), δ ~138 (Ar C-ipso), δ ~134 (Ar C-para), δ ~129 (Ar C-meta), δ ~128 (Ar C-ortho), δ ~65 (SO₂-CH₂-CO), δ ~53 (O-CH₃) | The chemical shifts reflect the electronic environment of each carbon atom, with the carbonyl and methylene carbons being particularly noteworthy. |
| IR (Infrared) | ~1730-1750 cm⁻¹ (strong, C=O stretch), ~1320-1340 cm⁻¹ (strong, asymmetric SO₂ stretch), ~1140-1160 cm⁻¹ (strong, symmetric SO₂ stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch) | The spectrum is dominated by the very strong absorptions from the carbonyl and sulfonyl groups, which are diagnostic for this compound. |
| MS (Mass Spec) | m/z 214 [M]⁺, 183 [M-OCH₃]⁺, 155 [M-COOCH₃]⁺, 141 [C₆H₅SO₂]⁺, 77 [C₆H₅]⁺ | The molecular ion peak is expected at 214. Key fragmentation pathways include the loss of the methoxy radical, the carbomethoxy radical, and cleavage to form the stable phenylsulfonyl and phenyl cations. |
Representative Synthesis Methodology
The synthesis of α-sulfonyl esters is typically achieved via the nucleophilic substitution of an α-halo ester with a sulfinate salt. This method is reliable and proceeds in high yield, making the starting material readily accessible for research purposes.
Protocol: Synthesis via S-Alkylation of Sodium Benzenesulfinate
This protocol describes a generalized, self-validating system for the synthesis of methyl phenylsulfonylacetate. The causality for each step is explained to provide field-proven insight.
Step 1: Preparation of Reactants
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium benzenesulfinate (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 3-5 mL per gram of sulfinate).
-
Causality: A polar aprotic solvent is chosen to effectively dissolve the ionic sulfinate salt and promote an Sₙ2 reaction mechanism without solvating the nucleophile excessively, which would reduce its reactivity.
Step 2: Nucleophilic Substitution
-
Begin vigorous stirring and add methyl chloroacetate (1.05 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the more valuable sulfinate. Heating provides the necessary activation energy for the substitution reaction. TLC is a crucial in-process control to prevent the formation of side products from prolonged heating.
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold water.
-
Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Causality: The water quench precipitates the product (if solid) or allows for its extraction while dissolving the inorganic byproduct (NaCl) and any remaining DMF. Multiple extractions ensure maximum recovery of the product.
Step 4: Purification
-
Combine the organic layers and wash sequentially with water and then brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Causality: The washing steps ensure the removal of all inorganic salts. Drying is critical before solvent removal to prevent hydrolysis of the ester. The choice of purification depends on the purity of the crude product; recrystallization is often sufficient for high-purity material.
Caption: Generalized workflow for the synthesis of methyl phenylsulfonylacetate.
Core Applications & Mechanistic Insights
The utility of methyl phenylsulfonylacetate stems from the acidity of the α-protons, which are positioned between two powerful electron-withdrawing groups (sulfonyl and carbonyl). This allows for easy deprotonation with a mild base to form a stabilized carbanion, a potent nucleophile for various synthetic transformations.
Role as a Stabilized Carbanion Precursor
The primary application involves its deprotonation and subsequent reaction with electrophiles. This two-step sequence is a cornerstone of its synthetic value.
Caption: General mechanism for the formation and reaction of the carbanion.
Applications in Complex Synthesis
Methyl phenylsulfonylacetate has been instrumental in the synthesis of complex natural products and other valuable organic molecules.
-
Natural Product Synthesis: It has been employed as a key reagent in the total synthesis of (−)-hybridalactone, a marine eicosanoid with a complex molecular architecture.[1]
-
Dehydrative Alkylation: It participates in modified Mitsunobu reactions for the dehydrative alkylation of alcohols, a process that forms C-C bonds by activating an alcohol.[1]
-
Functional Group Interconversion: It has been used in a three-step synthesis of 2-(hydroxymethyl)indene, demonstrating its utility in building complex carbocyclic frameworks.[1]
Significance in Drug Discovery
The sulfonyl group is a privileged functional group in medicinal chemistry.[8] Its incorporation into drug candidates can confer several beneficial properties:
-
Metabolic Stability: The sulfonyl group is resistant to metabolic degradation, and its presence can shield adjacent sites from enzymatic attack, prolonging a drug's half-life.[9]
-
Solubility and Polarity: As a polar group, it can improve the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a molecule.[9]
-
Target Binding: The sulfone oxygens are excellent hydrogen bond acceptors, which can lead to stronger and more specific interactions with biological targets like enzymes and receptors.[9][10]
Methyl phenylsulfonylacetate serves as an efficient building block for introducing the CH₂-CO₂Me unit adjacent to a phenylsulfonyl group, providing a direct route to incorporate this valuable pharmacophore into potential drug scaffolds.
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory. The following guidelines are synthesized from available Safety Data Sheets (SDS).
-
Hazard Classification: Classified as a combustible liquid. It may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[7][11]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use.[7]
-
Skin and Body Protection: Wear long-sleeved clothing or a lab coat.[7]
-
Respiratory Protection: Not required under normal, well-ventilated use. In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[7][11]
-
-
Handling:
-
Storage:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur.[7]
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[7]
-
Conclusion
Methyl phenylsulfonylacetate is a powerful and versatile reagent whose value is rooted in its fundamental chemical reactivity. The strategic placement of sulfonyl and ester groups activates the central methylene unit, enabling its use as a robust nucleophile in a multitude of synthetic contexts, from the construction of complex natural products to the derivatization of pharmaceutical scaffolds. Its predictable reactivity, coupled with the desirable properties imparted by the sulfonyl group in a medicinal chemistry context, ensures that it will remain a highly relevant and frequently utilized building block for researchers and drug development professionals.
References
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Methyl phenylacetate | C9H10O2. PubChem. [Link]
-
Chem 117 Reference Spectra Spring 2011. Silverstein, et al.[Link]
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Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]
-
Application of Sulfonyl in Drug Design. ResearchGate. [Link]
-
The utility of sulfonate salts in drug development. PubMed. [Link]
-
Methyl phenylacetate. Grokipedia. [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]
-
methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. [Link]
-
Characterization Data for Products. The Royal Society of Chemistry. [Link]
-
Synthesis of methyl phenylacetate. PrepChem.com. [Link]
-
Development of a novel sulfonate ester-based prodrug strategy. Keio University. [Link]
-
Applications of methylsulfonylsulfene in synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. Wiley. [Link]
-
Reaction of Phenyl and 4-Methylphenyl Phenylethynyl Sulfones with Methyl Acetoacetate. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]
-
Phenyl sulfonic acid functionalized graphene-based materials. ResearchGate. [Link]
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- 4. Methyl phenylsulfonylacetate - Safety Data Sheet [chemicalbook.com]
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- 6. fishersci.ie [fishersci.ie]
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- 8. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Methyl Phenylsulfonylacetate: A Versatile Methylene Dicarbanion Equivalent in Modern Organic Synthesis
Abstract
Methyl phenylsulfonylacetate, a structurally simple yet functionally potent C2 synthon, has emerged as a cornerstone reagent in organic synthesis. Its utility stems from the pronounced acidity of the α-methylene protons, strategically positioned between two powerful electron-withdrawing groups: a phenylsulfonyl moiety and a methyl ester. This unique electronic arrangement facilitates the facile generation of a stabilized carbanion, which serves as a versatile nucleophile in a vast array of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core reactivity, key synthetic applications, and field-proven protocols involving methyl phenylsulfonylacetate, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity and showcase its application in complex molecule synthesis, from natural products to novel materials developed through modern photocatalysis.
Core Principles: Understanding the Reactivity of Methyl Phenylsulfonylacetate
At the heart of methyl phenylsulfonylacetate's synthetic utility is its identity as an "active methylene" compound. The protons on the carbon alpha to both the sulfone and carbonyl groups are significantly acidic (pKa ≈ 12 in DMSO), a direct consequence of the ability of these adjacent functional groups to stabilize the resulting conjugate base through resonance and inductive effects.
The phenylsulfonyl group (PhSO₂) is a particularly powerful anion-stabilizing group. Upon deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate, or alkoxides), a soft, highly stabilized nucleophile is formed. This carbanion is the key reactive intermediate responsible for the compound's diverse applications.
Caption: Facile deprotonation to form the key reactive intermediate.
This inherent stability makes the anion selective in its reactions, generally favoring C-alkylation and acylation over self-condensation, thereby enabling clean and high-yielding transformations.
Foundational Synthetic Applications
The stabilized phenylsulfonylacetate anion is a workhorse for constructing molecular complexity. Its primary applications revolve around the formation of new carbon-carbon bonds.
C-C Bond Formation via Alkylation
The most fundamental application is the reaction of the methyl phenylsulfonylacetate anion with a variety of electrophiles, primarily alkyl halides. This reaction provides a robust method for synthesizing α-sulfonyl esters, which are themselves valuable synthetic intermediates.
A noteworthy extension of this reactivity is the dehydrative alkylation of alcohols under modified Mitsunobu conditions.[1] This protocol allows for the direct conversion of an alcohol's C-O bond to a C-C bond, effectively elongating a carbon chain by a carboxymethyl unit following a subsequent desulfonylation step.[1]
The Phenylsulfonyl Group: A Traceless Activating Group
A critical feature that elevates methyl phenylsulfonylacetate from a simple reagent to a powerful synthetic tool is the ability to reductively remove the phenylsulfonyl group. This desulfonylation step, often accomplished with reagents like magnesium in methanol or sodium amalgam, "unmasks" the final product.[1]
This two-step sequence—alkylation followed by desulfonylation—represents a formal synthesis of acetate ester derivatives and is conceptually equivalent to using a challenging-to-handle acetate enolate. The phenylsulfonyl group acts as a traceless activating group, facilitating the initial C-C bond formation under mild conditions before being efficiently removed.
Caption: General workflow illustrating the "activate-react-remove" strategy.
Applications in Complex Synthesis
The reliability and versatility of methyl phenylsulfonylacetate have led to its use in the synthesis of complex and biologically active molecules.
-
Natural Product Synthesis : It has been employed as a key building block in the total synthesis of (−)-hybridalactone, a marine eicosanoid with a complex molecular architecture.[2]
-
Heterocyclic and Carbocyclic Synthesis : Its utility extends to the construction of cyclic systems. For example, it is used in a three-step synthesis of 2-(hydroxymethyl)indene, a valuable scaffold in medicinal chemistry.
Modern Frontiers: Photoredox Catalysis
Reflecting its continued relevance, methyl phenylsulfonylacetate has recently been repurposed as a powerful bifunctional reagent in modern photoredox catalysis.[3] In a novel transformation, it enables the simultaneous alkylarylation of alkynes.[3]
Under irradiation with blue light in the presence of a photocatalyst, the arylsulfonylacetate reagent undergoes a cascade reaction. This process involves the generation of both an aryl radical and a carboxymethyl radical from a single molecule, which then add across an alkyne C≡C triple bond. This methodology allows for the rapid construction of complex, tetrasubstituted alkenes, which are important structures in drug discovery and materials science, from simple starting materials.[3] This atom- and step-economical approach highlights the enduring adaptability of this classic reagent to cutting-edge synthetic challenges.[3]
Caption: Simplified cycle for photoredox-mediated alkylarylation of alkynes.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety.
Table 1: Physicochemical Properties of Methyl Phenylsulfonylacetate
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 34097-60-4 | [4][5] |
| Molecular Formula | C₉H₁₀O₄S | [4][6] |
| Molecular Weight | 214.24 g/mol | [5][6] |
| Boiling Point | 165 °C @ 0.05 mmHg | [5] |
| Density | 1.305 g/mL at 20 °C | [5] |
| Refractive Index | n20/D 1.535 | [5] |
| Flash Point | 78 °C (172.4 °F) - closed cup | |
Table 2: Hazard and Safety Information
| Hazard Class | Precautionary Statement | Reference(s) |
|---|---|---|
| Combustible Liquid | Keep away from heat, sparks, and open flames. Store in a well-ventilated place. | |
| Irritant | Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |
| Harmful | Harmful if swallowed, in contact with skin, or if inhaled. | [7] |
| Handling | Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. | [7][8][9] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up. |[7][8][10] |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[7][8][9][10]
Experimental Protocol: A Representative Alkylation Reaction
This protocol describes a general procedure for the C-alkylation of methyl phenylsulfonylacetate.
Objective: To synthesize Methyl 2-(phenylsulfonyl)butanoate via alkylation with ethyl iodide.
Materials:
-
Methyl phenylsulfonylacetate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl iodide (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Base Addition: Carefully add sodium hydride (60% dispersion) to the THF at 0 °C (ice-water bath).
-
Anion Formation: Add a solution of methyl phenylsulfonylacetate in anhydrous THF dropwise to the stirred NaH suspension at 0 °C. Maintain stirring for 30-60 minutes at this temperature, during which time hydrogen gas evolution will be observed. The reaction mixture should become a clear solution, indicating complete formation of the anion.
-
Alkylation: Add ethyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Methyl 2-(phenylsulfonyl)butanoate.
Conclusion
Methyl phenylsulfonylacetate is a quintessential example of a reagent whose simple structure belies its profound synthetic power. Its core utility as a stabilized carbanion source provides a reliable platform for C-C bond formation through alkylation and acylation. The traceless nature of the phenylsulfonyl activating group makes it an invaluable tool for the formal synthesis of acetate derivatives, a strategy that has been successfully applied in the synthesis of complex natural products. Furthermore, its recent emergence as a bifunctional reagent in photoredox catalysis demonstrates its continuing relevance and adaptability, securing its place in the modern synthetic chemist's toolbox for years to come.
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Introduction: Understanding the Profile of a Versatile Reagent
An In-Depth Technical Guide to the Safe Handling of Methyl Phenylsulfonylacetate
Methyl phenylsulfonylacetate is a valuable reagent in organic synthesis, utilized in the construction of complex molecular architectures.[1][2] Its utility in research and development, particularly in the synthesis of novel compounds for drug discovery, necessitates a thorough understanding of its safety profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety data associated with methyl phenylsulfonylacetate, moving beyond a simple recitation of facts to an integrated understanding of safe laboratory practices.
This document synthesizes available safety data to provide a coherent and cautious approach to handling. It is crucial to recognize that the hazard classification for this compound is not uniform across all suppliers, and toxicological data is largely incomplete.[3][4][5][6] Therefore, a conservative approach to handling, treating the substance with the respect due to a compound with unknown long-term effects, is strongly advised.
Hazard Identification and Classification: A Tale of Discrepancies
A critical aspect of a safety data sheet is the clear identification of hazards. In the case of methyl phenylsulfonylacetate, there are notable inconsistencies across various supplier safety data sheets. Some sources indicate that based on available data, the classification criteria for a hazardous substance are not met.[5][7] Conversely, other suppliers classify it as harmful if swallowed, harmful in contact with skin, a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[4]
This discrepancy underscores a vital principle of chemical safety: when information is conflicting or incomplete, the most stringent precautions should be adopted. The absence of comprehensive toxicological data necessitates treating the substance as potentially hazardous.
GHS Hazard Statements (Precautionary Classification): [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Given these potential hazards, a proactive and cautious approach to handling is paramount.
Physical and Chemical Properties: The Foundation of Safe Handling
Understanding the physical and chemical properties of a substance is fundamental to its safe use and storage.
| Property | Value | Source(s) |
| Appearance | White solid | [3][5] |
| Molecular Formula | C₉H₁₀O₄S | [3][8] |
| Molecular Weight | 214.24 g/mol | [8] |
| Melting Point | 30 °C (86 °F) | [3][5] |
| Boiling Point | 165 °C (329 °F) at 0.05 mmHg | [3] |
| Flash Point | > 110 °C (> 230 °F) | [1][3][5] |
| Density | 1.24 - 1.305 g/cm³ at 20 °C | [3] |
| Water Solubility | Insoluble | [3] |
| Solubility in other solvents | Soluble in most organic solvents.[9] |
The high flash point suggests a low flammability risk under standard laboratory conditions.[1][3][5] However, its insolubility in water is an important consideration for accidental spills and disposal.[3]
Safe Handling and Storage: Proactive Measures for Risk Mitigation
Proper handling and storage are the cornerstones of laboratory safety. The following protocols are based on a synthesis of recommendations and best practices.
Handling
-
Engineering Controls: Handle in a well-ventilated area.[3][4][5] A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosolization.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. This is not merely a checklist but a system to prevent all routes of exposure.
-
Eye Protection: Wear safety glasses with side shields or goggles.[3][4] In situations with a splash hazard, a face shield should also be used.[10]
-
Hand Protection: Wear protective gloves.[3][4][5] Nitrile rubber gloves are a suitable choice.[5] Always inspect gloves before use and remove them carefully to avoid skin contamination.[3][5]
-
Body Protection: Wear a lab coat or long-sleeved clothing.[3][5]
-
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the substance.[3][6] Contaminated clothing should be removed and washed before reuse.[3][4]
Storage
-
Conditions: Keep the container tightly closed in a dry and well-ventilated place.[3][4][5]
-
Incompatibilities: Avoid strong oxidizing agents.[6]
Diagram: Personal Protective Equipment (PPE) Workflow
Caption: Workflow for selecting and using appropriate PPE for handling methyl phenylsulfonylacetate.
Emergency Procedures: A Systematic Response to Incidents
In the event of an emergency, a calm and systematic response is crucial.
First-Aid Measures
The primary goal of first aid is to minimize harm and seek professional medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][5] Seek medical attention.[3][5]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[3][11] If skin irritation occurs, get medical attention.[4] Remove contaminated clothing.[4]
-
Inhalation: Move the person to fresh air.[4][5] If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms occur.[4][5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[3][5] Get medical help if you feel unwell.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[3][5] Hazardous combustion products may include carbon oxides and sulfur oxides.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3][5] Avoid creating dust.[3][5]
-
Environmental Precautions: Prevent the substance from entering drains or the environment.[3][5][6]
-
Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal.[3][5]
Diagram: Accidental Spill Response Protocol
Caption: Step-by-step protocol for responding to an accidental spill of methyl phenylsulfonylacetate.
Toxicological Information: Navigating the Data Gap
A significant challenge in assessing the risk of methyl phenylsulfonylacetate is the lack of comprehensive toxicological data. Across multiple safety data sheets, the following endpoints are consistently listed as "no data available":[3][4][5][6]
-
Acute toxicity (oral, dermal, inhalation)
-
Skin corrosion/irritation
-
Serious eye damage/irritation
-
Respiratory or skin sensitization
-
Germ cell mutagenicity
-
Carcinogenicity
-
Reproductive toxicity
-
Specific target organ toxicity (single and repeated exposure)
The absence of data does not equate to the absence of hazard. It signifies that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it is imperative to handle methyl phenylsulfonylacetate with the assumption that it may be harmful and to minimize all potential routes of exposure.
Stability and Reactivity: Ensuring Chemical Integrity
-
Reactivity: No known hazardous reactions under normal processing.[3]
-
Conditions to Avoid: Incompatible products and excess heat.[3]
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Under normal use, none are expected.[3][5] Under fire conditions, carbon and sulfur oxides may be formed.[6]
Ecological and Disposal Considerations
-
Ecological Information: There is no specific data available on the ecological effects of methyl phenylsulfonylacetate. It should not be released into the environment.[3][5] Its insolubility in water suggests it is not likely to be mobile in soil and will sink in water.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4] Do not dispose of down the drain.
Conclusion: A Commitment to a Culture of Safety
The safe use of methyl phenylsulfonylacetate in a research and development setting is contingent upon a thorough understanding of its known properties and a cautious respect for its unknown toxicological profile. The inconsistencies in hazard classification highlight the importance of consulting multiple sources of safety information and adopting a conservative approach to personal protection and handling procedures. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate risks and foster a robust culture of safety.
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An In-depth Technical Guide to the Reactivity of Methyl Phenylsulfonylacetate with Bases
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl phenylsulfonylacetate is a versatile reagent in organic synthesis, primarily owing to the pronounced acidity of its α-protons. This guide provides a comprehensive technical overview of its reactivity with a range of bases. We will delve into the principles governing its deprotonation, the stability and reactivity of the resulting carbanion, and the judicious selection of bases to achieve desired synthetic outcomes. This document will explore key applications, including alkylation and Knoevenagel condensations, while also addressing potential side reactions such as hydrolysis and self-condensation. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for the effective utilization of this valuable synthetic building block.
Fundamental Principles: Acidity and Carbanion Stability
The synthetic utility of methyl phenylsulfonylacetate (MPSA) is fundamentally linked to the acidity of the protons on the α-carbon, situated between the electron-withdrawing phenylsulfonyl and methoxycarbonyl groups. The delocalization of the resulting negative charge upon deprotonation into both the sulfonyl and ester moieties confers significant stability to the conjugate base.
The resulting carbanion is a resonance-stabilized species, with the negative charge delocalized over the α-carbon and the oxygen atoms of both the sulfonyl and carbonyl groups. This delocalization is key to its stability and influences its nucleophilic character in subsequent reactions.
Base Selection: A Critical Parameter for Reaction Control
The choice of base is paramount in controlling the reactivity of methyl phenylsulfonylacetate. The selection depends on the desired transformation, the compatibility of the base with other functional groups in the reaction, and the need to avoid side reactions.
| Base | pKa of Conjugate Acid | Typical Solvents | Key Characteristics & Applications |
| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | A strong, non-nucleophilic base that provides irreversible deprotonation.[6][7][8][9][10] Widely used for alkylation reactions. Requires anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | THF | A very strong, sterically hindered, non-nucleophilic base. Ideal for quantitative and irreversible enolate formation at low temperatures.[11] |
| Potassium tert-butoxide (KOtBu) | ~19 (tert-butanol) | THF, t-BuOH | A strong, sterically hindered base. Can be used for both alkylation and condensation reactions. |
| Triethylamine (Et₃N) | ~11 (Et₃NH⁺) | CH₂Cl₂, Toluene | A weaker organic base. Often used as a catalyst in Knoevenagel condensations where complete deprotonation is not required. |
| Piperidine | ~11 (Piperidinium ion) | Ethanol, Toluene | A common catalyst for Knoevenagel condensations.[12][13] |
| Pyridine | ~5 (Pyridinium ion) | Pyridine | A weak base, often used as a solvent and catalyst in Doebner-Knoevenagel condensations.[12] |
Diagram: The Deprotonation of Methyl Phenylsulfonylacetate
Caption: Equilibrium of the deprotonation of methyl phenylsulfonylacetate.
Key Synthetic Applications
The nucleophilic carbanion generated from methyl phenylsulfonylacetate is a versatile intermediate for the formation of new carbon-carbon bonds.
Alkylation Reactions
The enolate of methyl phenylsulfonylacetate readily undergoes alkylation with a variety of electrophiles, such as alkyl halides. Strong, non-nucleophilic bases like sodium hydride are typically employed to ensure complete and irreversible deprotonation, minimizing side reactions.[6][7][8]
Experimental Protocol: Alkylation with Sodium Hydride and Benzyl Bromide
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and decant the solvent carefully under a stream of nitrogen.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl phenylsulfonylacetate (1.0 eq.) in anhydrous DMF dropwise via syringe. Allow the reaction mixture to stir at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
Alkylation: Cool the resulting solution to 0 °C and add benzyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: Alkylation Workflow
Caption: General workflow for the alkylation of methyl phenylsulfonylacetate.
Knoevenagel Condensation
Methyl phenylsulfonylacetate is an excellent substrate for the Knoevenagel condensation, reacting with aldehydes and ketones in the presence of a catalytic amount of a weak base, such as piperidine or triethylamine, to form α,β-unsaturated compounds.[12][13][14][15][16] The strong electron-withdrawing nature of the phenylsulfonyl group facilitates both the initial deprotonation and the subsequent elimination of water.
Mechanism of the Knoevenagel Condensation
The reaction proceeds through a series of equilibrium steps:
-
Deprotonation: The basic catalyst removes an α-proton from methyl phenylsulfonylacetate to form the nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate.
-
Protonation: The intermediate is protonated by the conjugate acid of the catalyst to yield an aldol-type adduct.
-
Dehydration: The aldol adduct undergoes base-catalyzed dehydration to afford the final α,β-unsaturated product.
Diagram: Knoevenagel Condensation Mechanism
Caption: Simplified mechanism of the Knoevenagel condensation.
Julia-Kocienski Olefination
While not a direct reaction of methyl phenylsulfonylacetate itself, it is a crucial precursor for reagents used in the Julia-Kocienski olefination.[11][17][18] This powerful olefination reaction involves the reaction of a heteroaryl sulfone with an aldehyde or ketone. The requisite sulfones are often prepared from starting materials like methyl phenylsulfonylacetate, highlighting its importance in the synthesis of complex molecules.
Potential Side Reactions
A thorough understanding of potential side reactions is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
Base-Catalyzed Hydrolysis
The ester functionality of methyl phenylsulfonylacetate is susceptible to hydrolysis under basic conditions, particularly in the presence of water.[19][20][21][22] This reaction, also known as saponification, proceeds via nucleophilic acyl substitution to yield the corresponding carboxylate salt and methanol. The use of anhydrous solvents and reagents is therefore critical, especially when employing strong bases.
Diagram: Ester Hydrolysis
Caption: Mechanism of base-catalyzed ester hydrolysis.
Self-Condensation (Claisen-Type Reaction)
Under strongly basic conditions, methyl phenylsulfonylacetate can undergo self-condensation in a manner analogous to the Claisen condensation.[23][24][25][26] In this process, the enolate of one molecule acts as a nucleophile, attacking the carbonyl group of a second molecule. This can lead to the formation of dimeric and polymeric byproducts. To mitigate this, it is often advantageous to add the base to a mixture of the sulfone and the electrophile (in the case of alkylation) or to use a less reactive base for condensations.
O- vs. C-Alkylation
The enolate of methyl phenylsulfonylacetate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen of the enolate.[27][28][29] While C-alkylation is generally favored, the degree of O-alkylation can be influenced by factors such as the nature of the counterion, the solvent, and the electrophile. Harder electrophiles and polar aprotic solvents can favor O-alkylation.
Conclusion
Methyl phenylsulfonylacetate is a powerful and versatile C-H acid for the construction of carbon-carbon bonds. Its reactivity is dictated by the acidity of its α-protons and the stability of the resulting carbanion. A judicious choice of base and careful control of reaction conditions are essential to harness its synthetic potential while minimizing undesired side reactions. This guide provides a foundational understanding of its reactivity, equipping researchers with the knowledge to effectively employ this reagent in the synthesis of a wide array of organic molecules.
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Minakata, S., et al. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]
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Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
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Preprints.org. (2024, May 13). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. [Link]
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Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. [Link]
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preparation of methyl phenylsulfonylacetate lab procedure
An In-Depth Technical Guide to the Laboratory-Scale Synthesis of Methyl Phenylsulfonylacetate
Introduction
Methyl phenylsulfonylacetate is a valuable reagent and building block in modern organic synthesis. Its activated methylene group, flanked by both an ester and a sulfone, allows for a wide range of carbon-carbon bond-forming reactions through the generation of a stabilized carbanion. This guide provides a comprehensive, field-proven protocol for the preparation of methyl phenylsulfonylacetate, grounded in fundamental chemical principles. It is designed for researchers and drug development professionals who require a reliable and well-understood method for synthesizing this key intermediate. The compound has applications in the synthesis of complex natural products, such as the marine eicosanoid (−)-hybridalactone, and in methodologies like the dehydrative alkylation of alcohols.[1]
This document moves beyond a simple recitation of steps to explain the causality behind the procedural choices, ensuring a robust and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis of methyl phenylsulfonylacetate is most reliably achieved via a nucleophilic substitution reaction (Sₙ2) between sodium benzenesulfinate and methyl chloroacetate. In this transformation, the sulfinate anion serves as a potent sulfur nucleophile, attacking the electrophilic carbon atom of methyl chloroacetate that bears the chlorine atom. The chlorine atom is displaced as a chloride ion, which subsequently associates with the sodium counter-ion to form sodium chloride.
The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is critical. Such solvents are capable of solvating the sodium cation, leaving the benzenesulfinate anion relatively "bare" and thus enhancing its nucleophilicity. This environment facilitates the bimolecular concerted mechanism characteristic of an Sₙ2 reaction, leading to efficient product formation.
Caption: The Sₙ2 reaction mechanism for the formation of methyl phenylsulfonylacetate.
Materials and Reagents
Proper preparation and handling of materials are paramount for the success and safety of this procedure. All reagents should be of high purity.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Sodium Benzenesulfinate | 873-55-2 | 164.16 | 8.21 g | 50.0 | Hygroscopic; store in a desiccator. |
| Methyl Chloroacetate | 96-34-4 | 108.52 | 5.43 g (4.5 mL) | 50.0 | Toxic and lachrymatory. Handle in a fume hood. |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - | Anhydrous grade is preferred. |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | For work-up. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~100 mL | - | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | For drying the organic phase. |
Health and Safety Precautions
This procedure must be conducted by personnel trained in experimental organic chemistry.[2] A thorough risk assessment should be performed before commencing any work.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, nitrile gloves, and safety goggles are mandatory at all times.[3]
-
Fume Hood: Methyl chloroacetate is toxic, a lachrymator, and volatile. All handling, including weighing and transfer, must be performed in a certified chemical fume hood.
-
Sodium Benzenesulfinate: While not acutely toxic, it is hygroscopic. Keep containers tightly sealed and handle under dry conditions to the extent possible.[3]
-
Solvent Handling: DMF and ethyl acetate are flammable. Keep away from ignition sources.[4]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local and institutional regulations.
Experimental Protocol
Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried and assembled while warm to minimize adsorbed moisture.
-
Place the flask in a heating mantle or an oil bath equipped with a temperature controller.
-
Add sodium benzenesulfinate (8.21 g, 50.0 mmol) to the flask.
-
Under a positive pressure of an inert gas like nitrogen or argon, add anhydrous dimethylformamide (100 mL) via a syringe or cannula. This helps to maintain an anhydrous atmosphere, which is good practice although not strictly critical for this specific reaction.[3]
-
Begin vigorous stirring to dissolve the sodium benzenesulfinate. The salt may not dissolve completely, forming a suspension.
Reaction Execution
-
Once the mixture is stirring, add methyl chloroacetate (4.5 mL, 50.0 mmol) dropwise via syringe over 5-10 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 70-80 °C.
-
Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
Work-up and Isolation
-
After the reaction is complete (as determined by TLC), allow the flask to cool to ambient temperature.[2]
-
Carefully pour the reaction mixture into a 1 L beaker containing 400 mL of cold deionized water. A precipitate (the product) may form.
-
Transfer the aqueous mixture to a 1 L separatory funnel.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).[2] Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.[5]
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or a solid.[2]
Purification
The crude product can be purified by one of the following methods depending on its physical state and the nature of impurities.
-
Recrystallization (if solid): If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method. If the product is an oil that can be induced to crystallize, this is often the preferred method for achieving high purity.
-
Flash Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved by flash chromatography on silica gel.[2] A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 30-40% is typically effective.
-
Vacuum Distillation: The product has a high boiling point (165 °C at 0.05 mmHg), making vacuum distillation a viable option for purification, especially on a larger scale.[1]
Workflow Visualization
Caption: A comprehensive workflow for the synthesis and purification of methyl phenylsulfonylacetate.
Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.[6]
| Analysis Method | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9 (d, 2H, ortho-protons on phenyl ring), δ ~7.6 (m, 3H, meta/para-protons on phenyl ring), δ ~4.2 (s, 2H, -SO₂-CH₂-CO-), δ ~3.7 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165 (C=O), δ ~138 (ipso-C), δ ~134 (para-C), δ ~129 (ortho-C), δ ~128 (meta-C), δ ~60 (-SO₂-CH₂-CO-), δ ~53 (-OCH₃). |
| IR Spectroscopy (ATR) | ν ~1740 cm⁻¹ (strong, C=O stretch of ester), ν ~1330 and ~1150 cm⁻¹ (strong, asymmetric and symmetric SO₂ stretches).[7] |
| Physical Properties | Boiling Point: ~165 °C / 0.05 mmHg[1]Density: ~1.305 g/mL at 20 °C[1]Refractive Index: n20/D ~1.535[1] |
References
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Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2019). Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 96, 80. Retrieved from [Link]
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Unknown (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. Retrieved from [Link]
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Eureka | Patsnap (2022). Synthesis method of methyl phenylacetate. Retrieved from [Link]
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ResearchGate (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]
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ResearchGate (2021). Removal of sulfone compounds formed in oxidative desulfurization of middle distillate. Retrieved from [Link]
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Leonard, N. J., & Johnson, C. R. (1962). Methyl phenyl sulfoxide. Organic Syntheses, 42, 79. Retrieved from [Link]
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van der Westhuyzen, R., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Retrieved from [Link]
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Nature (2024). A reagent to access methyl sulfones. Retrieved from [Link]
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Organic Syntheses Procedure (n.d.). Epichlorohydrin. Retrieved from [Link]
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PubMed (2013). Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides. Retrieved from [Link]
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MDPI (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl Phenylsulfonylacetate for Advanced Research Applications
Abstract and Core Competencies
Methyl phenylsulfonylacetate (CAS No. 34097-60-4) is a bifunctional organic compound that serves as a highly versatile and valuable reagent in modern synthetic chemistry.[1][2] Structurally characterized by a methyl ester and a phenylsulfonyl group attached to a central methylene carbon, its principal utility stems from the pronounced acidity of the α-methylene protons. This electronic activation facilitates the formation of a stabilized carbanion, rendering it a potent C2 synthon for a wide array of carbon-carbon bond-forming reactions. This guide provides an in-depth examination of its physicochemical properties, a representative synthesis protocol, robust analytical characterization methods, and a discussion of its strategic applications in complex molecule synthesis, tailored for researchers and professionals in the fields of drug discovery and chemical development.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. Methyl phenylsulfonylacetate is a white solid at room temperature with a melting point of approximately 30°C.[3][4] Its high boiling point and density are characteristic of a molecule with strong intermolecular forces contributed by the polar sulfonyl and ester groups.[2]
Caption: 2D Structure of Methyl Phenylsulfonylacetate.
Table 1: Core Physicochemical Properties of Methyl Phenylsulfonylacetate
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₄S | [1][2][5] |
| Molecular Weight | 214.24 g/mol | [1][5] |
| CAS Number | 34097-60-4 | [1][2] |
| Appearance | White Solid | [3][4] |
| Melting Point | 30 °C / 86 °F | [3][4] |
| Boiling Point | 165 °C @ 0.05 mmHg | |
| Density | ~1.305 g/mL at 20 °C | |
| Refractive Index (n20/D) | ~1.535 | |
| Flash Point | >110 °C (>230 °F) | [4][6] |
| Storage | Sealed in dry, room temperature | [5] |
Synthesis and Purification Workflow
The synthesis of methyl phenylsulfonylacetate is typically achieved through the esterification of phenylsulfonylacetic acid. The following protocol is a representative, self-validating procedure that includes in-process controls and purification.
Principle of Synthesis: Fischer Esterification
The reaction proceeds via Fischer esterification, an acid-catalyzed condensation between a carboxylic acid (phenylsulfonylacetic acid) and an alcohol (methanol). The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Methanol is used in large excess to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Representative Experimental Protocol
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add phenylsulfonylacetic acid (20.22 g, 100 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous methanol (150 mL, excess) to the flask. Begin stirring to create a slurry.
-
Catalysis: Carefully add concentrated sulfuric acid (1 mL, ~18.4 mmol, 0.18 equiv.) dropwise to the stirring mixture. The addition is exothermic and should be performed with caution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Quenching and Work-up: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold water. The product may precipitate as a white solid or an oil.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The organic layers contain the desired ester.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL). The bicarbonate wash is critical for removing both the sulfuric acid catalyst and any unreacted carboxylic acid starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by recrystallization from a mixture of ethyl acetate and hexanes or via flash column chromatography on silica gel to afford the pure methyl phenylsulfonylacetate.
Caption: Post-synthesis work-up and purification workflow.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show three distinct signals: a singlet around 3.7 ppm integrating to 3H (the methyl ester protons, -OCH₃), a singlet around 4.3 ppm integrating to 2H (the active methylene protons, -SO₂CH₂CO-), and a multiplet between 7.5-8.0 ppm integrating to 5H (the aromatic protons of the phenyl group).
-
¹³C NMR : The carbon spectrum will confirm the presence of the expected number of carbons, including characteristic peaks for the ester carbonyl (~165 ppm), the sulfonyl-bearing aromatic carbon, other aromatic carbons, the methylene carbon, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorption bands include strong stretches at ~1740 cm⁻¹ (C=O of the ester), two strong stretches around 1330 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric SO₂ stretching, respectively), and a C-O stretch around 1200 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to 214.24 m/z should be observable, along with characteristic fragmentation patterns.[5]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for determining the purity of the final compound, typically showing a single major peak for the pure substance.[5]
Key Applications in Organic Synthesis
The synthetic utility of methyl phenylsulfonylacetate is rooted in the high acidity of the α-methylene protons, which are flanked by two powerful electron-withdrawing groups (sulfonyl and ester). This allows for easy deprotonation by a mild base to form a highly stabilized carbanion, a potent nucleophile.
Caption: Core reactivity pathway of methyl phenylsulfonylacetate.
Case Study: Total Synthesis of (−)-Hybridalactone
Methyl phenylsulfonylacetate has been employed as a critical building block in the total synthesis of (−)-hybridalactone, a complex marine eicosanoid. In this synthesis, the carbanion derived from methyl phenylsulfonylacetate is used to perform a nucleophilic attack, constructing a key part of the carbon skeleton. The sulfonyl group not only activates the methylene position but can also be removed later in the synthetic sequence under reductive conditions.
Case Study: Dehydrative Alkylation of Alcohols
The compound is utilized in modified Mitsunobu conditions for the dehydrative alkylation of alcohols. This process allows for the formation of a C-C bond by coupling an alcohol with the activated methylene group of the sulfonylacetate, followed by desulfonylation. This provides a powerful alternative to traditional Williamson ether synthesis or direct alkylation methods.
Case Study: Synthesis of Indene Derivatives
It has also been reported as a reagent in a three-step synthesis of 2-(hydroxymethyl)indene, showcasing its utility in constructing cyclic systems relevant to materials science and medicinal chemistry.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety.
-
General Hazards : Methyl phenylsulfonylacetate is classified as a combustible liquid. It may cause irritation upon contact with skin and eyes, and if inhaled or ingested.[7]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.[3][7]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][7] Avoid contact with skin, eyes, and clothing.[4]
-
Storage : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place away from heat and ignition sources.[3][5]
Conclusion
Methyl phenylsulfonylacetate is a cornerstone reagent for synthetic chemists, offering a reliable and versatile method for the formation of carbon-carbon bonds. Its predictable reactivity, enabled by the dual activation of its methylene group, allows for its strategic incorporation into the synthesis of complex natural products, pharmaceutical intermediates, and novel organic materials. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is crucial for leveraging its full potential in research and development.
References
-
Thermo Fisher Scientific (Alfa Aesar). SAFETY DATA SHEET - Methyl phenylsulfonylacetate. [Link]
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An In-depth Technical Guide to the Structural Elucidation of Methyl Phenylsulfonylacetate
This guide provides a comprehensive, in-depth exploration of the analytical methodologies and logical frameworks employed in the structural elucidation of methyl phenylsulfonylacetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques to offer a nuanced, field-tested perspective on experimental design and data interpretation.
Introduction: The Imperative of Structural Verification
In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. The biological activity, safety profile, and intellectual property value of a compound are all intrinsically linked to its precise atomic arrangement. Methyl phenylsulfonylacetate (C₉H₁₀O₄S), a compound featuring a sulfonyl group adjacent to an ester, serves as an exemplary case study for the application of modern spectroscopic techniques. Its structure, while seemingly straightforward, presents an excellent opportunity to detail the synergistic interplay of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy in achieving irrefutable structural confirmation.
This guide will adopt a holistic approach, beginning with the foundational data provided by mass spectrometry and elemental analysis to establish the molecular formula. We will then delve into the functional group identification through infrared spectroscopy, and finally, unravel the intricate connectivity of the molecule using one- and two-dimensional nuclear magnetic resonance techniques.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
The initial step in any structural elucidation is to determine the molecular formula, which provides the elemental composition and the degree of unsaturation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for determining the accurate mass of a molecule, which in turn allows for the deduction of its elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of methyl phenylsulfonylacetate is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for polar molecules or electron ionization (EI) for more volatile compounds.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which measures the mass-to-charge ratio (m/z) with high precision.
Data Presentation: HRMS Data for Methyl Phenylsulfonylacetate
| Parameter | Value |
| Molecular Formula | C₉H₁₀O₄S |
| Calculated Monoisotopic Mass | 214.0300 g/mol |
| Observed m/z | 214.0303 [M]+ |
The experimentally observed mass is in close agreement with the calculated mass for the molecular formula C₉H₁₀O₄S, confirming the elemental composition.
Degree of Unsaturation
The degree of unsaturation (DoU), or index of hydrogen deficiency, indicates the number of rings and/or multiple bonds within a molecule. It is calculated using the following formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C₉H₁₀O₄S:
DoU = 9 + 1 - (10/2) = 5
A degree of unsaturation of 5 suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation) and one additional double bond, likely a carbonyl group.
Part 2: Functional Group Identification - Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing characteristic absorption bands that correspond to specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Application: A small amount of the neat liquid sample of methyl phenylsulfonylacetate is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded by passing a beam of infrared light through the ATR crystal and into the sample.
Data Presentation: Characteristic IR Absorption Bands for Methyl Phenylsulfonylacetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3065 | Medium | Aromatic C-H stretch |
| ~2955 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1585, 1475, 1445 | Medium-Weak | C=C stretch (Aromatic) |
| ~1320, 1150 | Strong | S=O stretch (Sulfone) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~750, 690 | Strong | Aromatic C-H bend (out-of-plane) |
The presence of a strong absorption at ~1735 cm⁻¹ is indicative of a carbonyl group, consistent with an ester. The strong bands at ~1320 cm⁻¹ and ~1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of a sulfone group (SO₂). Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region confirm the presence of a benzene ring.
Part 3: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of methyl phenylsulfonylacetate is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.
Data Presentation: ¹H NMR Data for Methyl Phenylsulfonylacetate (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | d | 2H | H-2', H-6' |
| 7.65 | t | 1H | H-4' |
| 7.55 | t | 2H | H-3', H-5' |
| 4.20 | s | 2H | H-2 |
| 3.75 | s | 3H | H-4 |
The downfield region of the spectrum (7.5-8.0 ppm) is characteristic of protons on a benzene ring. The integration of these signals (2H, 1H, 2H) suggests a monosubstituted benzene ring. The singlet at 4.20 ppm integrating to 2H is indicative of a methylene group (CH₂) adjacent to two electron-withdrawing groups. The singlet at 3.75 ppm integrating to 3H is characteristic of a methyl ester group (OCH₃).
¹³C NMR Spectroscopy
¹³C NMR provides information about the chemical environment of the carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: The ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.
Data Presentation: ¹³C NMR Data for Methyl Phenylsulfonylacetate (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 | C-1 (C=O) |
| 138.5 | C-1' |
| 134.0 | C-4' |
| 129.5 | C-3', C-5' |
| 128.0 | C-2', C-6' |
| 60.5 | C-2 |
| 53.0 | C-4 |
The signal at 165.0 ppm is consistent with a carbonyl carbon of an ester. The four signals in the aromatic region (128-139 ppm) confirm the presence of a monosubstituted benzene ring. The signal at 60.5 ppm corresponds to the methylene carbon, and the signal at 53.0 ppm is assigned to the methyl carbon of the ester.
2D NMR Spectroscopy: COSY and HSQC
Two-dimensional NMR experiments are crucial for definitively establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). In the case of methyl phenylsulfonylacetate, COSY would show correlations between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the proton signal at 4.20 ppm to the carbon signal at 60.5 ppm, and the proton signal at 3.75 ppm to the carbon signal at 53.0 ppm.
Part 4: The Final Confirmation - Mass Spectrometry Fragmentation
While HRMS provides the molecular formula, analyzing the fragmentation pattern in a mass spectrum can provide further structural confirmation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization and Fragmentation: The sample is bombarded with a high-energy electron beam, causing ionization and subsequent fragmentation.
-
Mass Analysis: The resulting fragments are separated based on their m/z ratio.
Data Presentation: Key Fragments in the EI Mass Spectrum of Methyl Phenylsulfonylacetate
| m/z | Fragment Ion |
| 214 | [C₉H₁₀O₄S]⁺ (Molecular Ion) |
| 183 | [M - OCH₃]⁺ |
| 141 | [C₆H₅SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 59 | [COOCH₃]⁺ |
The presence of the molecular ion at m/z 214 confirms the molecular weight. The fragment at m/z 141 corresponds to the phenylsulfonyl cation, and the fragment at m/z 77 corresponds to the phenyl cation, providing strong evidence for the phenylsulfonyl moiety. The fragment at m/z 59 is characteristic of a methyl ester group.
Visualizing the Elucidation Workflow
The logical progression of the structural elucidation process can be visualized as follows:
Caption: Workflow for the structural elucidation of methyl phenylsulfonylacetate.
Conclusion: A Symphony of Spectroscopies
The structural elucidation of methyl phenylsulfonylacetate is a testament to the power of a multi-technique analytical approach. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. High-resolution mass spectrometry unequivocally establishes the elemental composition. Infrared spectroscopy rapidly identifies the key functional groups present. Finally, a suite of one- and two-dimensional NMR experiments, corroborated by mass spectrometry fragmentation patterns, allows for the unambiguous determination of the atomic connectivity. This systematic and self-validating process ensures the highest level of confidence in the assigned structure, a critical requirement for advancing chemical research and development.
References
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Spectroscopic Characterization of Methyl Phenylsulfonylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl phenylsulfonylacetate is a compound of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a sulfone and an ester group, makes it a versatile building block for the construction of more complex molecular architectures.[1] The phenylsulfonyl moiety acts as a potent electron-withdrawing group, activating the adjacent methylene protons and rendering them susceptible to a variety of chemical transformations. This reactivity has been exploited in the synthesis of various target molecules. A thorough understanding of the spectroscopic properties of methyl phenylsulfonylacetate is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions in synthetic pathways. This technical guide provides an in-depth analysis of the spectroscopic characteristics of methyl phenylsulfonylacetate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, with theoretical discussions on Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Molecular Structure and Key Functional Groups
To comprehend the spectroscopic properties of methyl phenylsulfonylacetate, it is essential to first examine its molecular structure. The molecule consists of a central methylene group flanked by a phenylsulfonyl group and a methyl ester group.
Figure 1: Chemical structure of methyl phenylsulfonylacetate.
The key functional groups that dictate the spectroscopic behavior are:
-
Phenylsulfonyl group (C₆H₅SO₂): This group is characterized by the strong electron-withdrawing nature of the sulfone and the aromatic protons of the phenyl ring.
-
Methylene group (-CH₂-): The protons on this carbon are activated due to their position between two electron-withdrawing groups.
-
Methyl ester group (-COOCH₃): This group contributes characteristic signals from the carbonyl carbon and the methoxy protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl phenylsulfonylacetate, both ¹H and ¹³C NMR provide diagnostic information for its identification and structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl phenylsulfonylacetate is expected to show distinct signals for the aromatic protons, the active methylene protons, and the methyl ester protons.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.0 | Singlet | 2H | Methylene protons (-SO₂CH₂CO-) |
| ~3.7 | Singlet | 3H | Methyl ester protons (-COOCH₃) |
Interpretation:
-
Aromatic Protons (δ ~7.9 - 7.5): The protons on the phenyl ring are deshielded due to the electron-withdrawing effect of the sulfonyl group and the anisotropic effect of the aromatic ring current. This results in their appearance in the downfield region of the spectrum as a complex multiplet.
-
Methylene Protons (δ ~4.0): The protons of the methylene group are situated between two strongly electron-withdrawing groups (sulfonyl and carbonyl). This significant deshielding effect shifts their resonance to a considerably downfield position for a saturated CH₂ group. The signal is expected to be a sharp singlet as there are no adjacent protons to cause spin-spin coupling.
-
Methyl Ester Protons (δ ~3.7): The protons of the methyl group of the ester are in a typical chemical shift range for such functionalities. They appear as a singlet due to the absence of neighboring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~165 | Carbonyl carbon (-C OOCH₃) |
| ~138 | Aromatic carbon (ipso-C attached to SO₂) |
| ~134 | Aromatic carbon (para-C) |
| ~129 | Aromatic carbons (ortho- and meta-C) |
| ~60 | Methylene carbon (-SO₂C H₂CO-) |
| ~53 | Methyl ester carbon (-COOC H₃) |
Interpretation:
-
Carbonyl Carbon (δ ~165): The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum, which is characteristic for this functional group.
-
Aromatic Carbons (δ ~138 - 129): The aromatic carbons show a range of chemical shifts. The ipso-carbon directly attached to the sulfonyl group is expected to be the most downfield of the ring carbons. The other aromatic carbons will have distinct chemical shifts based on their position relative to the sulfonyl group.
-
Methylene Carbon (δ ~60): Similar to its protons, the methylene carbon is deshielded due to the adjacent electron-withdrawing groups.
-
Methyl Ester Carbon (δ ~53): The carbon of the methyl group in the ester appears in the expected upfield region for an sp³ hybridized carbon attached to an oxygen atom.
Experimental Protocol: NMR Spectroscopy
Figure 2: Workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1320, ~1150 | Strong | Asymmetric and symmetric SO₂ stretch |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation:
-
C-H Stretching (~3060 and ~2950 cm⁻¹): The spectrum is expected to show absorptions slightly above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methylene and methyl groups.
-
C=O Stretching (~1740 cm⁻¹): A strong, sharp absorption band around 1740 cm⁻¹ is the most characteristic feature of the ester carbonyl group.
-
SO₂ Stretching (~1320 and ~1150 cm⁻¹): The sulfone group will give rise to two strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are highly diagnostic for the presence of a sulfone.
-
C-O Stretching (~1250 cm⁻¹): The C-O single bond stretch of the ester group will also produce a strong absorption band.
Experimental Protocol: FT-IR Spectroscopy
Figure 3: Workflow for acquiring an FT-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural elucidation. The electron ionization (EI) mass spectrum of methyl phenylsulfonylacetate is predicted to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pattern (EI-MS):
The molecular weight of methyl phenylsulfonylacetate is 214.24 g/mol .[1] The molecular ion peak (M⁺˙) would therefore be observed at m/z 214.
Proposed Fragmentation Pathway:
Figure 4: Proposed fragmentation pathway for methyl phenylsulfonylacetate in EI-MS.
Interpretation of Key Fragments:
-
m/z 155: Loss of the methoxycarbonyl radical (•COOCH₃) from the molecular ion would lead to the formation of the [C₆H₅SO₂CH₂]⁺ fragment.
-
m/z 141: This fragment, corresponding to the phenylsulfonyl cation [C₆H₅SO₂]⁺, is a very common and often abundant ion in the mass spectra of phenylsulfones. It can be formed by the loss of a methylene group from the m/z 155 fragment.
-
m/z 77: The phenyl cation [C₆H₅]⁺ is another characteristic fragment, arising from the loss of sulfur dioxide (SO₂) from the phenylsulfonyl cation.
-
m/z 59: This peak corresponds to the methoxycarbonyl cation [COOCH₃]⁺, resulting from the cleavage of the bond between the methylene group and the carbonyl carbon.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Figure 5: General workflow for EI-MS analysis.
Summary of Spectroscopic Data
| Technique | Key Features and Interpretations |
| ¹H NMR | Aromatic protons (multiplet, δ ~7.9-7.5), active methylene protons (singlet, δ ~4.0), methyl ester protons (singlet, δ ~3.7). |
| ¹³C NMR | Carbonyl carbon (δ ~165), aromatic carbons (δ ~138-129), methylene carbon (δ ~60), methyl ester carbon (δ ~53). |
| IR | Strong C=O stretch (~1740 cm⁻¹), strong asymmetric and symmetric SO₂ stretches (~1320 and ~1150 cm⁻¹), strong C-O stretch (~1250 cm⁻¹). |
| MS (EI) | Molecular ion at m/z 214. Characteristic fragments at m/z 155, 141, 77, and 59. |
Conclusion
The spectroscopic properties of methyl phenylsulfonylacetate are well-defined by the interplay of its phenylsulfonyl and methyl ester functional groups. NMR spectroscopy provides a definitive fingerprint of its carbon-hydrogen framework, with the activated methylene group showing characteristic downfield shifts in both ¹H and ¹³C spectra. While experimental IR and MS data are not widely published, theoretical predictions based on its structure provide a reliable guide for its characterization. The strong and distinct absorptions of the carbonyl and sulfonyl groups in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, serve as valuable diagnostic tools for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of the expected spectroscopic features and the underlying principles for their interpretation, facilitating the confident identification and utilization of this important synthetic intermediate.
References
Sources
An In-Depth Technical Guide to Methyl Phenylsulfonylacetate: From Discovery to Modern Applications
Introduction
Methyl phenylsulfonylacetate stands as a cornerstone reagent in the edifice of modern organic synthesis. Its unassuming structure, featuring a methylene group activated by both a sulfonyl and an ester moiety, belies its profound utility in the construction of complex molecular architectures. This guide provides an in-depth exploration of methyl phenylsulfonylacetate, tracing its likely origins within the broader history of sulfone chemistry, detailing its physicochemical properties and synthesis, and examining its pivotal role in powerful carbon-carbon bond-forming reactions that have become indispensable to researchers, scientists, and drug development professionals.
Part 1: The Genesis of a Reagent - A Historical Perspective
The precise moment of discovery for methyl phenylsulfonylacetate is not marked by a singular, celebrated publication. Instead, its emergence is best understood as a logical progression in the systematic exploration of organic sulfur chemistry.
The Dawn of Sulfone Chemistry
The late 19th and early 20th centuries saw the initial explorations into organosulfur compounds. Chemists began to recognize the unique properties of the sulfonyl group (R-SO₂-R'), noting its strong electron-withdrawing nature and its remarkable stability.[1] This period laid the groundwork for understanding how the sulfonyl group could influence adjacent atoms and bonds.
The Rise of Activated Methylene Compounds
A parallel and crucial development in organic chemistry was the study of "active methylene" compounds, where a CH₂ group is flanked by two electron-withdrawing groups. The chemistry of diethyl malonate and ethyl acetoacetate, for instance, was well-established, demonstrating the ease with which these compounds could be deprotonated to form stable carbanions, which are powerful nucleophiles for building larger molecules.
A Plausible Discovery and Synthesis
Given this context, the synthesis of methyl phenylsulfonylacetate likely occurred in the mid-20th century as a natural extension of these research areas. Chemists would have been motivated to explore the synthetic potential of a methylene group activated by the powerful sulfonyl group in combination with an ester. The first synthesis was likely achieved through one of two classical methods:
-
Oxidation of a Precursor: The oxidation of the corresponding thioether, methyl 2-(phenylthio)acetate, to the sulfone is a straightforward and high-yielding transformation.
-
Esterification: The direct esterification of phenylsulfonylacetic acid with methanol would have also been a viable route.
While the exact date and discoverer remain elusive, the compound's existence and the understanding of its chemistry were prerequisites for its later, more famous applications.
The Julia-Lythgoe Olefination and the Coming of Age
The true significance of methyl phenylsulfonylacetate and related α-sulfonyl esters was cemented in 1973 with the development of the Julia-Lythgoe olefination by Marc Julia and Jean-Marc Paris.[2][3][4][5][6] This groundbreaking reaction provided a reliable method for the synthesis of alkenes from sulfones and carbonyl compounds. The reaction proceeds via the formation of a sulfonyl-stabilized carbanion, which then reacts with an aldehyde or ketone. This application transformed α-sulfonyl esters from chemical curiosities into indispensable tools for carbon-carbon bond formation, particularly for the stereoselective synthesis of E-alkenes.[2][5]
Part 2: Physicochemical and Spectroscopic Profile
The utility of methyl phenylsulfonylacetate is underpinned by its distinct physical and chemical properties.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₁₀O₄S |
| Molecular Weight | 214.24 g/mol |
| CAS Number | 34097-60-4 |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.305 g/mL at 20 °C |
| Boiling Point | 165 °C at 0.05 mmHg |
| Refractive Index | n20/D 1.535 |
Spectroscopic Data
The structure of methyl phenylsulfonylacetate can be unequivocally confirmed by standard spectroscopic methods:
-
¹H NMR: The spectrum would feature a singlet for the methyl ester protons (around 3.7 ppm), a singlet for the active methylene protons (around 4.2 ppm), and multiplets for the aromatic protons of the phenyl group (in the 7.5-8.0 ppm range).
-
¹³C NMR: Key signals would include the methyl ester carbon (around 53 ppm), the active methylene carbon (around 65 ppm), the ester carbonyl carbon (around 165 ppm), and the aromatic carbons (between 128-134 ppm).
-
Infrared (IR) Spectroscopy: Strong absorption bands would be present for the C=O stretch of the ester (around 1740 cm⁻¹) and the symmetric and asymmetric S=O stretches of the sulfonyl group (around 1150 and 1330 cm⁻¹, respectively).
Part 3: Synthesis of Methyl Phenylsulfonylacetate - A Validated Protocol
The synthesis of methyl phenylsulfonylacetate is readily achievable in a laboratory setting. The following two-step protocol, involving the preparation of a thioether followed by oxidation, is a reliable and commonly employed method.
Experimental Protocol
Step 1: Synthesis of Methyl 2-(phenylthio)acetate
-
Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer, add thiophenol (1.0 eq.), methyl bromoacetate (1.0 eq.), and potassium carbonate (1.5 eq.) in a suitable solvent such as acetone or acetonitrile.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure methyl 2-(phenylthio)acetate.
Causality: Potassium carbonate acts as a base to deprotonate the thiophenol, forming a thiophenolate nucleophile which then displaces the bromide from methyl bromoacetate in an Sₙ2 reaction.
Step 2: Oxidation to Methyl Phenylsulfonylacetate
-
Reagents and Setup: Dissolve the methyl 2-(phenylthio)acetate (1.0 eq.) from the previous step in a solvent like dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Oxidation: Slowly add an oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide (2.2-2.5 eq.) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.), to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to remove the oxidant and byproducts. For example, if using m-CPBA, wash the organic layer with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl phenylsulfonylacetate can be purified by distillation under reduced pressure or column chromatography.
Causality: The oxidizing agent converts the sulfide directly to the sulfone. The use of at least two equivalents of the oxidant is crucial to ensure complete oxidation past the intermediate sulfoxide stage.
Visualization of the Synthesis Workflow
Caption: A two-step synthesis of methyl phenylsulfonylacetate.
Part 4: Applications in Modern Organic Synthesis
The primary application of methyl phenylsulfonylacetate stems from the ability of its α-proton to be abstracted by a base, forming a highly stabilized carbanion that serves as a potent nucleophile.
The Julia Olefination and its Variants
The Julia-Lythgoe olefination remains a cornerstone of alkene synthesis. The reaction pathway involves the addition of the lithiated sulfone to a carbonyl compound, followed by acylation of the resulting alcohol and reductive elimination to furnish the alkene.[2]
Later modifications, such as the Julia-Kocienski olefination, have streamlined the process into a one-pot procedure by using heteroaromatic sulfones (e.g., benzothiazolyl or tetrazolyl sulfones).[7][8] These advancements have improved the reaction's efficiency and stereoselectivity, making it even more attractive for complex molecule synthesis.
General Mechanism of the Julia-Lythgoe Olefination
Caption: The multi-step mechanism of the Julia-Lythgoe olefination.
Other Key Synthetic Applications
The versatility of methyl phenylsulfonylacetate extends beyond the Julia olefination. It has been employed in numerous other synthetic contexts:
-
Synthesis of Natural Products: It served as a key reagent in the total synthesis of (−)-hybridalactone, a marine eicosanoid.
-
Dehydrative Alkylation: It is used in the dehydrative alkylation of alcohols under modified Mitsunobu conditions, followed by desulfonylation.
-
Synthesis of Indene Derivatives: It has been utilized in a three-step synthesis of 2-(hydroxymethyl)indene.
Conclusion
Methyl phenylsulfonylacetate exemplifies how the systematic exploration of fundamental chemical principles can lead to the development of powerful and versatile synthetic tools. From its inferred origins in the mid-20th century to its central role in the celebrated Julia olefination, this reagent has proven its worth time and again. Its ability to generate a stable, yet reactive, carbanion has made it a reliable workhorse for the construction of carbon-carbon bonds, enabling the synthesis of a vast array of complex molecules, from natural products to novel pharmaceutical candidates. The enduring legacy of methyl phenylsulfonylacetate lies in its simplicity, reliability, and the elegant chemical logic it embodies.
References
-
Julia olefination. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link].
- Černoch, D; Pospíšil, J. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. 2024. doi:10.20944/preprints202405.0740.v1.
- Černoch, D; Pospíšil, J. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. 2024;29(12):2778. doi:10.3390/molecules29122778.
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Sulfone. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link].
- Suresh, E; Namboothiri, I. An Overview of Julia-lythgoe Olefination. Curr Org Synth. 2024;21(2):97-126. doi:10.2174/1570179420666230510104114.
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Julia Olefination. Organic Chemistry Portal. Accessed January 11, 2026. [Link].
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Julia-Kocienski Olefination. Chem-Station Int. Ed. Published November 4, 2015. Accessed January 11, 2026. [Link].
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- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 5. An Overview of Julia-lythgoe Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Introduction: The Rationale for Theoretical Studies
An In-depth Technical Guide to the Theoretical Investigation of Methyl Phenylsulfonylacetate
This guide provides a comprehensive framework for the theoretical and computational analysis of methyl phenylsulfonylacetate (MPSA), a molecule of interest in organic synthesis and medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies used to elucidate the structural, electronic, and spectroscopic properties of MPSA, thereby offering predictive insights into its reactivity and potential applications.
Methyl phenylsulfonylacetate (CAS RN: 34097-60-4, Formula: C₉H₁₀O₄S) is a sulfone compound featuring a phenylsulfonyl group and a methyl ester moiety.[1][2] Its utility in organic synthesis, including as a precursor in the synthesis of complex molecules, necessitates a deep understanding of its molecular properties.[2] Theoretical studies, primarily employing quantum chemical calculations, provide a powerful, non-experimental route to probe molecular characteristics at the atomic level. These computational approaches allow for the prediction of stable conformations, vibrational frequencies, electronic structure, and reactivity, which are crucial for designing new synthetic pathways and understanding potential biological interactions.
This guide is structured to walk the reader through a complete theoretical investigation of MPSA, explaining not just the "how" but the "why" behind each computational step, ensuring a self-validating and robust analytical system.
Core Computational Methodologies: The Foundation of a Theoretical Study
The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its excellent balance of accuracy and computational cost.
Pillar of Trustworthiness: Selecting the Right Functional and Basis Set
The choice of a functional and basis set is a critical decision that directly impacts the quality of the results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic property predictions.[3]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set is extensive enough to accurately describe the electronic distribution, including polarization functions (d,p) for heavy and hydrogen atoms, and diffuse functions (++) to handle anions or lone pairs, which are abundant in MPSA (e.g., on the oxygen and sulfur atoms).[4]
All calculations discussed herein are presumed to be performed using a standard quantum chemistry software package like Gaussian.[4]
Workflow for a Comprehensive Theoretical Analysis
The logical flow of a computational study is essential for generating meaningful data. The following workflow represents a standard and effective protocol for analyzing a molecule like MPSA.
Caption: A standard workflow for the theoretical analysis of a molecule.
Molecular Structure and Conformational Analysis
Molecules with rotatable single bonds, like MPSA, can exist in multiple conformations. Identifying the lowest energy (most stable) conformer is paramount, as it represents the molecule's ground state.[5]
Optimized Molecular Geometry
A geometry optimization calculation seeks the arrangement of atoms that corresponds to a minimum on the potential energy surface. For MPSA, key structural parameters to analyze include the bond lengths and angles associated with the sulfonyl (SO₂) and ester (COOCH₃) groups.
Caption: 2D structure of methyl phenylsulfonylacetate.
Table 1: Representative Optimized Geometrical Parameters for Methyl Phenylsulfonylacetate (Illustrative Data based on DFT Calculations)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S=O | 1.45 | O=S=O | 120.0 |
| S-C(phenyl) | 1.77 | C(phenyl)-S-C(alpha) | 104.0 |
| S-C(alpha) | 1.83 | S-C(alpha)-C(carbonyl) | 110.0 |
| C=O | 1.21 | O=C-O(ether) | 125.0 |
| C-O(ether) | 1.35 | C(alpha)-C=O | 124.0 |
Conformational Search Protocol
A conformational analysis is crucial for flexible molecules to identify the most stable conformers.[5]
-
Identify Rotatable Bonds: The key dihedral angles in MPSA are around the C(phenyl)-S, S-C(alpha), and C(alpha)-C(carbonyl) bonds.
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating one dihedral angle (e.g., C(phenyl)-S-C(alpha)-C(carbonyl)) in steps (e.g., 10-15 degrees) while allowing all other geometrical parameters to relax.
-
Identify Minima: The minima on the resulting energy profile correspond to stable conformers.
-
Full Optimization: Perform a full geometry optimization and frequency calculation on each identified minimum to confirm it is a true energy minimum (i.e., has no imaginary frequencies).
-
Determine Relative Stabilities: Compare the energies of the optimized conformers to identify the global minimum (the most stable conformer) and the relative energies of other low-lying conformers.[4]
Vibrational Spectroscopy Analysis
Theoretical frequency calculations are invaluable for interpreting experimental FT-IR and Raman spectra. The calculated vibrational modes can be animated to provide a definitive assignment for each spectral band.[6][7][8]
Protocol for Vibrational Analysis
-
Perform Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Verify Minimum: Confirm that the calculation yields zero imaginary frequencies, which validates the structure as a true minimum.
-
Apply Scaling Factor: Calculated harmonic frequencies are systematically higher than experimental frequencies. They should be scaled by a known factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.
-
Assign Key Bands: Analyze the output to identify the vibrational modes corresponding to key functional groups.
Table 2: Predicted Key Vibrational Frequencies for Methyl Phenylsulfonylacetate (Illustrative Data)
| Frequency (cm⁻¹, Scaled) | Vibrational Mode | Description |
| ~3060 | C-H stretch | Aromatic C-H stretching |
| ~2950 | C-H stretch | Methyl group C-H stretching |
| ~1740 | C=O stretch | Carbonyl stretching of the ester group |
| ~1440 | C=C stretch | Aromatic ring stretching |
| ~1320 | S=O stretch | Asymmetric stretching of the sulfonyl group |
| ~1150 | S=O stretch | Symmetric stretching of the sulfonyl group |
| ~1180 | C-O stretch | Ester C-O stretching |
Electronic Properties and Chemical Reactivity
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses are essential tools for understanding this.[9][10]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[10]
For MPSA, the HOMO is expected to be localized on the phenyl ring, while the LUMO may be distributed across the electron-withdrawing sulfonyl and carbonyl groups. This charge separation indicates potential sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other species.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In MPSA, these would be around the oxygen atoms of the sulfonyl and carbonyl groups.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These would be located around the hydrogen atoms.
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential.
The MEP map provides an intuitive guide to the molecule's intermolecular interaction sites and overall polarity.[9][11]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and bonding interactions.[11] It can quantify the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals, known as hyperconjugative interactions. These interactions contribute significantly to molecular stability. For MPSA, NBO analysis can elucidate the extent of conjugation between the phenyl ring and the sulfonyl group, providing a quantitative measure of electronic communication within the molecule.
Conclusion and Future Directions
The theoretical study of methyl phenylsulfonylacetate using DFT calculations provides a robust and predictive framework for understanding its fundamental properties. By elucidating the most stable conformation, simulating its vibrational spectra, and mapping its electronic reactivity, researchers can gain critical insights without extensive experimentation.
These theoretical findings can be directly applied to:
-
Reaction Mechanism Studies: Understanding the molecule's electronic properties helps predict how it will behave in chemical reactions, such as enolate formation or nucleophilic substitution.[12][13]
-
Drug Design: For drug development professionals, the MEP and FMO analyses can inform how MPSA or its derivatives might interact with biological targets like enzyme active sites.
-
Materials Science: The calculated properties can help in designing novel materials with specific electronic or optical characteristics.
Future theoretical work could explore the molecule's behavior in different solvent environments using implicit or explicit solvation models, or investigate the reaction pathways of its common synthetic transformations.[3]
References
-
Stenutz, R. methyl phenylsulfonylacetate. Tables for Chemistry. [Link]
-
Mary, Y. S., et al. (2015). FT-IR, NBO, HOMO-LUMO, MEP analysis and molecular docking study of Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl) imino]methyl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Yadav, U., et al. (2021). DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. ResearchGate. [Link]
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Demkowicz, S., et al. DFT studies of the conversion of four mesylate esters during reaction with ammonia. ResearchGate. [Link]
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Bazrafshan, M., et al. HOMO and LUMO for compounds 15(a, b and c), 14 b and 14 c with their... ResearchGate. [Link]
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de Oliveira, H. C. B., et al. (2020). Theoretical Study of the Reactivity of Phenyl Radicals Toward Enol Acetates. Journal of the Brazilian Chemical Society. [Link]
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da Silva, A. B. F., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. [Link]
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Saha, R., et al. (2023). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. [Link]
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Al-Hamdani, A. A. S., et al. (2021). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N. Moroccan Journal of Chemistry. [Link]
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Poghosyan, A., et al. (2023). QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE. ResearchGate. [Link]
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Zhang, S., et al. (2024). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. ResearchGate. [Link]
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Kumar, S., et al. (2022). Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and Aromatic C–H Stretching Region. ResearchGate. [Link]
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Introduction: The Versatility of a Core Sulfonyl Reagent
An In-depth Technical Guide to Methyl Phenylsulfonylacetate: Synthesis, Applications, and Sourcing for Advanced Research
Methyl phenylsulfonylacetate (CAS No. 34097-60-4) is a crystalline solid that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] With the molecular formula C₉H₁₀O₄S, this compound uniquely combines a reactive methylene group activated by both an adjacent sulfonyl group and a methyl ester.[2] This dual activation makes it a highly versatile reagent for carbon-carbon bond formation and the introduction of the critical phenylsulfonyl moiety into complex molecules. For researchers and drug development professionals, understanding the nuances of its reactivity, synthesis, and handling is essential for leveraging its full potential in the creation of novel chemical entities. This guide provides a comprehensive overview, from fundamental properties to advanced applications and sourcing.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use in the laboratory. Methyl phenylsulfonylacetate is a white solid with a defined melting point, making it convenient to handle compared to liquid reagents.[2]
| Property | Value | Source |
| CAS Number | 34097-60-4 | [3][4] |
| Molecular Formula | C₉H₁₀O₄S | [1][2] |
| Molecular Weight | 214.24 g/mol | [2] |
| Appearance | White Solid | [1][2] |
| Melting Point | 30 °C / 86 °F | [2] |
| Boiling Point | 165 °C @ 0.05 mmHg | |
| Density | 1.305 g/mL at 20 °C | |
| Refractive Index | n20/D 1.535 | |
| Flash Point | >110°C (230°F) | [3] |
Synthesis Protocol: A Step-by-Step Methodology
While commercially available, understanding the synthesis of methyl phenylsulfonylacetate provides valuable insight into its reactivity and potential impurities. A common laboratory-scale preparation involves the esterification of phenylsulfonylacetic acid. An alternative industrial method proceeds from phenylacetonitrile through hydrolysis and subsequent esterification.
Experimental Protocol: Synthesis from Phenylacetonitrile
This protocol describes a robust method for the synthesis of methyl phenylsulfonylacetate.
Causality: The reaction proceeds via acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by an in-situ acid-catalyzed Fischer esterification with methanol. Sulfuric acid serves as both the catalyst and a dehydrating agent, driving the equilibrium towards the ester product.
-
Reaction Setup: In a dry, glass-lined reaction vessel equipped with a stirrer and a condenser, add methanol.
-
Acid Addition: Cool the methanol to below 30°C and slowly add concentrated sulfuric acid dropwise while stirring. This step is exothermic and requires careful temperature control.
-
Nitrile Addition: Heat the methanol-sulfuric acid mixture to 90°C. Begin the dropwise addition of phenylacetonitrile, maintaining the reaction temperature at approximately 95°C. The addition should be completed over 1.5 hours.
-
Reaction: Maintain the reaction mixture at 95-100°C for 6 hours to ensure complete conversion.
-
Workup - Quenching: Cool the reaction mixture to below 40°C. Carefully dilute the mixture with water (approximately 0.6 times the reaction volume) to quench the reaction and precipitate the product.
-
Workup - Extraction & Neutralization: Allow the mixture to stand and separate the layers. Wash the organic layer with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Purification: Dry the organic layer over anhydrous calcium chloride. The final product is purified by fractional distillation under reduced pressure to yield methyl phenylsulfonylacetate.
Caption: Workflow for the synthesis of methyl phenylsulfonylacetate.
Core Applications in Drug Discovery and Organic Synthesis
The true value of methyl phenylsulfonylacetate lies in its application as a versatile synthetic intermediate. The electron-withdrawing nature of the sulfonyl group significantly acidifies the α-protons, facilitating deprotonation and subsequent alkylation or acylation reactions.
The Sulfonyl Group: A Privileged Moiety in Medicinal Chemistry
The methylsulfone motif is frequently incorporated into drug candidates to modulate their physicochemical properties.[5] Its inclusion can:
-
Enhance Solubility: The polar sulfonyl group can improve the aqueous solubility of a molecule, a critical factor for bioavailability.[5]
-
Improve Metabolic Stability: The sulfonyl group is generally stable to metabolic degradation, protecting adjacent parts of the molecule from enzymatic attack.[5]
-
Act as a Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity.
-
Modulate Basicity: Its strong electron-withdrawing effect can lower the pKa of nearby basic nitrogen atoms, which is a common strategy in lead optimization.[5]
Key Synthetic Transformations
Methyl phenylsulfonylacetate is a cornerstone reagent in several important synthetic strategies.
-
Dehydrative Alkylation (Modified Mitsunobu Conditions): It can be used for the methyl carboxymethylenation of alcohols. This process involves a dehydrative alkylation under modified Mitsunobu conditions, followed by a desulfonylation step, typically using magnesium. This sequence provides a powerful method for extending carbon chains.
-
Synthesis of Complex Natural Products: The reagent has been instrumental in the total synthesis of marine eicosanoids like (−)-hybridalactone.[3] In such syntheses, it serves as a key building block for constructing complex carbon skeletons through controlled alkylation steps.
-
Julia-Kocienski Olefination: The phenylsulfonyl group is a classic participant in the Julia-Kocienski olefination, a widely used method for forming carbon-carbon double bonds with high stereoselectivity. While methyl phenylsulfonylacetate itself is the precursor, its derivatives are directly used in this powerful transformation.
Caption: General alkylation-desulfonylation workflow.
Safety, Handling, and Storage
Proper handling of methyl phenylsulfonylacetate is crucial for laboratory safety. It is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields or goggles (conforming to EN 166), chemical-resistant gloves, and a lab coat.[2][6]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[2][6] Avoid generating dust. Do not eat, drink, or smoke when using this product.[2][6] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
First Aid:
Major Chemical Suppliers
For researchers requiring high-purity methyl phenylsulfonylacetate, several reputable suppliers offer this reagent in various quantities. Availability and purity should be confirmed directly with the supplier.
| Supplier | Product Name/Purity | CAS Number |
| Sigma-Aldrich (Merck) | Methyl phenylsulfonylacetate, 97% | 34097-60-4 |
| Thermo Scientific Chemicals | Methyl phenylsulfonylacetate, 98% | 34097-60-4 |
| TCI Chemicals | Methyl Phenylsulfonylacetate | 34097-60-4 |
| BLD Pharm | Methyl Phenylsulfonylacetate | 34097-60-4 |
| J & K SCIENTIFIC LTD. | Methyl phenylsulfonylacetate, 97% | 34097-60-4 |
| ChemicalBook | Methyl phenylsulfonylacetate | 34097-60-4 |
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Methyl phenylsulfonylacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. Link
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Methyl 2-(phenylsulfonyl)acetate SDS, 34097-60-4 Safety Data Sheets. ECHEMI. Link
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An In-depth Technical Guide to the Solubility of Methyl Phenylsulfonylacetate in Organic Solvents
Introduction
Methyl phenylsulfonylacetate (CAS No. 34097-60-4) is a sulfone and ester compound with the linear formula C₆H₅SO₂CH₂COOCH₃.[1][2][3] It serves as a valuable building block in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility characteristics in various organic solvents is paramount. Solubility data governs critical process parameters for synthesis, purification, crystallization, and formulation.[4][5] Inadequate solubility can hinder reaction kinetics, complicate product isolation, and ultimately impact the viability of a synthetic route or the bioavailability of a potential drug candidate.[6][7]
This guide provides a comprehensive overview of the solubility of methyl phenylsulfonylacetate, grounded in fundamental thermodynamic principles and practical experimental methodologies. It is designed to equip researchers with the knowledge to make informed decisions in solvent selection, process optimization, and formulation development.
The Theoretical Framework of Solubility
The dissolution of a solid solute, such as methyl phenylsulfonylacetate, into a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The free energy change of dissolution (ΔGsol) dictates the spontaneity of the process and is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the Gibbs free energy equation:
ΔGsol = ΔHsol - TΔSsol
For a substance to dissolve, the change in Gibbs free energy must be negative. This is achieved through a favorable balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[8]
Several key factors influence this thermodynamic balance:
-
"Like Dissolves Like": This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For methyl phenylsulfonylacetate, which possesses both a polar sulfonyl group and a less polar phenyl and methyl ester group, solubility will be significant in solvents with a moderate to high polarity.
-
Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents can better solvate the polar regions of the methyl phenylsulfonylacetate molecule, facilitating dissolution.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. While methyl phenylsulfonylacetate itself is not a strong hydrogen bond donor, it can accept hydrogen bonds at the oxygen atoms of the sulfonyl and ester groups.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔHsol). For most solid solutes, the dissolution process is endothermic (ΔHsol > 0), meaning solubility increases with temperature.[9] This relationship is described by the van't Hoff equation.
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal equilibrium method, often referred to as the shake-flask method, is considered the "gold standard" for obtaining thermodynamic solubility data.[5][10][11]
Protocol: Isothermal Equilibrium (Shake-Flask) Method
This protocol describes a self-validating system for accurately determining the equilibrium solubility of methyl phenylsulfonylacetate.
Objective: To determine the maximum concentration of methyl phenylsulfonylacetate that can be dissolved in a specific organic solvent at a constant temperature, ensuring thermodynamic equilibrium has been reached.
Materials:
-
Methyl phenylsulfonylacetate (solid, high purity)[1]
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or incubator
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrument[12]
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid methyl phenylsulfonylacetate to a series of glass vials, each containing a known volume of the chosen organic solvent. The key is to ensure that a solid phase remains, indicating that the solution is saturated.[13]
-
Causality: Starting with an excess of solid solute is crucial to ensure that the final concentration measured represents the true saturation point at equilibrium.
-
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, etc.). Agitate the mixtures for a prolonged period (typically 24-72 hours).[10][13]
-
Causality: Continuous agitation facilitates the dissolution process and ensures the entire volume of the solvent is in intimate contact with the solid. An extended equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[13]
-
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Causality: This step minimizes the amount of suspended solid that needs to be removed by filtration, preventing filter clogging and potential inaccuracies.
-
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Causality: Filtration is a critical step to separate the saturated solution from the undissolved solid.[13] Using a filter with a small pore size (e.g., 0.22 µm) ensures the removal of fine particulates. Temperature control during this step is vital to prevent precipitation or further dissolution.
-
-
Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of methyl phenylsulfonylacetate using a validated HPLC method.
-
Causality: HPLC with UV detection is a common and accurate method for quantifying the concentration of organic compounds. A proper calibration curve is essential for obtaining reliable data.
-
-
Validation of Equilibrium: To ensure that equilibrium was indeed reached, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). If the measured solubility values are consistent over the later time points, it provides confidence that equilibrium has been achieved.[14]
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Factors Influencing the Solubility of Methyl Phenylsulfonylacetate
The solubility of methyl phenylsulfonylacetate is not a fixed value but is highly dependent on the surrounding chemical and physical environment. Understanding these factors is key to manipulating and predicting its behavior in solution.
Solvent Properties
The choice of solvent is the most critical factor. Based on the "like dissolves like" principle, solvents with polarities that can accommodate both the phenylsulfonyl and methyl ester moieties will be most effective.
-
Polar Protic Solvents (e.g., Alcohols): Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the oxygen atoms of the sulfonyl and ester groups, enhancing solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments and can effectively solvate the polar parts of the molecule without donating hydrogen bonds.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in nonpolar solvents is expected to be limited due to the significant polarity of the sulfonyl group.
Temperature
As dictated by the principles of thermodynamics, temperature has a profound effect on solubility. For most systems where the enthalpy of solution is positive, an increase in temperature will lead to an increase in solubility.[9] This is a critical parameter to control in processes like recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.
Diagram of Influencing Factors
Caption: Key Factors Influencing the Solubility of Methyl Phenylsulfonylacetate.
Applications in Research and Development
Accurate solubility data for methyl phenylsulfonylacetate is not merely academic; it has significant practical implications.
-
Reaction Chemistry: In synthetic organic chemistry, ensuring that reactants are sufficiently soluble in the reaction solvent is crucial for achieving optimal reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures and incomplete conversions.
-
Crystallization and Purification: Crystallization is a primary method for purifying solid compounds. Knowledge of solubility across a range of temperatures in different solvents allows for the design of efficient crystallization protocols, maximizing yield and purity.
-
Drug Discovery and Formulation: In the pharmaceutical industry, solubility is a critical determinant of a drug's bioavailability.[4][6][15] For new chemical entities, early assessment of solubility helps in lead optimization and guides the selection of appropriate formulation strategies to ensure the drug can be effectively delivered to its target.[16]
Conclusion
The solubility of methyl phenylsulfonylacetate in organic solvents is a fundamental physicochemical property that dictates its utility in a wide range of scientific and industrial applications. Governed by thermodynamic principles, its solubility can be reliably determined using the isothermal equilibrium method. A comprehensive understanding of how factors such as solvent choice and temperature influence solubility empowers researchers to optimize synthetic processes, develop robust purification strategies, and design effective formulations. This guide serves as a foundational resource for scientists and professionals working with this versatile chemical compound.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Sulfonylacetates in Julia Olefination Reactions
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: A Tale of Two Olefinations
The Julia olefination stands as a cornerstone in the synthetic chemist's toolbox for the stereoselective formation of carbon-carbon double bonds. Originally developed by Marc Julia and Jean-Marc Paris in 1973, this reaction has undergone significant evolution, leading to powerful modifications that enhance its efficiency, scope, and operational simplicity.[1] This guide provides an in-depth exploration of using sulfonylacetate reagents, focusing on the critical distinction between the classical Julia-Lythgoe olefination and the modern, one-pot Julia-Kocienski olefination .
While both pathways utilize sulfone-stabilized carbanions, their mechanistic courses diverge significantly. Understanding this divergence is paramount for selecting the appropriate reagent and conditions to achieve the desired alkene product. This note will clarify the specific role of methyl phenylsulfonylacetate within the classical two-step procedure and contrast it with the advanced heteroaryl sulfonylacetates used in the highly efficient, one-pot Julia-Kocienski variant.
Part 1: The Classical Julia-Lythgoe Olefination with Methyl Phenylsulfonylacetate
The original Julia olefination, often referred to as the Julia-Lythgoe olefination, is a robust, multi-step method for producing alkenes, typically with high (E)-selectivity.[2][3] This pathway is defined by its use of simple phenyl sulfones and a distinct reductive elimination step. Methyl phenylsulfonylacetate is a prototypical reagent for this classical approach, primarily used for synthesizing α,β-unsaturated esters.
Core Mechanism: A Stepwise Approach
The reaction proceeds through a well-defined, four-stage sequence that is typically conducted in two separate operational pots.[3][4]
-
Deprotonation: A strong base deprotonates the α-carbon of methyl phenylsulfonylacetate, creating a resonance-stabilized carbanion. The presence of both the sulfonyl and ester groups significantly increases the acidity of this proton, allowing for the use of common bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
Carbonyl Addition: The sulfonyl carbanion undergoes a nucleophilic addition to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Hydroxyl Activation: The newly formed hydroxyl group is "activated" to facilitate elimination. This is typically achieved by acylation, often with acetic anhydride or benzoyl chloride, to form a stable β-acyloxy sulfone intermediate. This intermediate is often purified to ensure high yields in the final step.
-
Reductive Elimination: The purified β-acyloxy sulfone is subjected to reductive conditions. The most common reagents for this step are sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂). This step proceeds through a radical mechanism that ultimately eliminates the sulfonyl and acyloxy groups to form the alkene.[2] The thermodynamic preference for the trans-alkene intermediate in the radical pathway is the primary reason for the reaction's high (E)-selectivity.
Visualizing the Julia-Lythgoe Pathway
Caption: Workflow for the classical Julia-Lythgoe Olefination.
Protocol 1: Synthesis of (E)-Methyl Cinnamate via Julia-Lythgoe Olefination
This protocol describes the synthesis of (E)-methyl cinnamate from benzaldehyde and methyl phenylsulfonylacetate.
Materials:
-
Methyl phenylsulfonylacetate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.05 eq)
-
Acetic Anhydride (1.2 eq)
-
Dimethylaminopyridine (DMAP, 0.1 eq)
-
Sodium Amalgam (Na/Hg, 5-6% w/w, ~10 eq)
-
Anhydrous Methanol
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
Step A: Formation and Acylation of the β-hydroxy sulfone
-
Suspend NaH (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of methyl phenylsulfonylacetate (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting anion solution back to 0 °C and add benzaldehyde (1.05 eq) dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated aq. NH₄Cl. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude β-hydroxy sulfone can be used directly or purified by column chromatography.
-
Dissolve the crude β-hydroxy sulfone in THF. Add DMAP (0.1 eq) followed by acetic anhydride (1.2 eq). Stir at room temperature overnight.
-
Quench with saturated aq. NaHCO₃ and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting β-acyloxy sulfone by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step B: Reductive Elimination
-
Dissolve the purified β-acyloxy sulfone (1.0 eq) in anhydrous methanol in a separate flask under nitrogen.
-
Cool the solution to 0 °C and add the sodium amalgam (~10 eq) portion-wise, maintaining the temperature below 10 °C. Caution: This reaction is exothermic and produces hydrogen gas.
-
Stir vigorously at 0 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Once complete, carefully decant the methanol solution away from the mercury. Rinse the mercury with additional methanol and combine the organic solutions.
-
Remove the methanol under reduced pressure. Dilute the residue with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield (E)-methyl cinnamate.
Part 2: The Julia-Kocienski Olefination: A One-Pot Revolution
The Julia-Kocienski olefination is a significant modification that transforms the classical multi-step process into a highly efficient, one-pot reaction.[5][6] The key innovation was the replacement of the simple phenylsulfonyl group with an electron-deficient heteroaryl sulfonyl group, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) .[1][7]
This seemingly small change has profound mechanistic consequences, enabling a spontaneous cascade that bypasses the need for hydroxyl activation and harsh reductive elimination.
Core Mechanism: The Smiles Rearrangement Cascade
-
Deprotonation & Addition: Similar to the classical version, a heteroaryl sulfonylacetate is deprotonated with a base (e.g., KHMDS, NaHMDS, Cs₂CO₃) and added to a carbonyl compound to form a β-alkoxy sulfone.[8]
-
Smiles Rearrangement: The electron-deficient nature of the heteroaryl ring makes the sulfonyl-bearing carbon highly electrophilic. The proximate alkoxide attacks this carbon in an intramolecular SₙAr reaction known as the Smiles rearrangement .[2][6] This step is the mechanistic linchpin of the Julia-Kocienski reaction, resulting in the transfer of the heteroaryl group from the sulfur to the oxygen atom.
-
Spontaneous Elimination: The resulting β-aryloxy sulfinate intermediate is unstable and spontaneously eliminates sulfur dioxide (SO₂) and the heteroaryl oxide anion to furnish the alkene product directly.[9]
The stereochemical outcome (E vs. Z) is determined during the initial kinetically controlled addition of the sulfone to the aldehyde, as the subsequent rearrangement and elimination steps are stereospecific.[2][4] The use of sterically demanding PT-sulfones generally provides excellent (E)-selectivity.[5][6]
Visualizing the Julia-Kocienski Pathway
Caption: One-pot workflow for the Julia-Kocienski Olefination.
Protocol 2: One-Pot Synthesis of an (E)-α,β-Unsaturated Ester
This protocol describes a general one-pot synthesis using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfonylacetate reagent.
Materials:
-
(1-Phenyl-1H-tetrazol-5-yl)sulfonylacetate reagent (1.0 eq)
-
Aldehyde (1.2 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 1.1 eq)
-
Anhydrous 1,2-dimethoxyethane (DME) or THF
-
Saturated aq. NH₄Cl
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, nitrogen-flushed flask, dissolve the PT-sulfonylacetate reagent (1.0 eq) in anhydrous DME.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the KHMDS solution (1.1 eq) dropwise via syringe. A color change (often to yellow or orange) indicates anion formation. Stir for 30-60 minutes at -78 °C.[6]
-
Add the aldehyde (1.2 eq), either neat or as a solution in DME, dropwise to the cold anion solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir overnight (12-16 hours). During this time, the reaction color may fade.
-
Quench the reaction by adding saturated aq. NH₄Cl.
-
Dilute with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired (E)-alkene.
Part 3: Comparative Analysis & Expert Insights
The choice between the Julia-Lythgoe and Julia-Kocienski olefination is dictated by factors such as substrate tolerance, desired efficiency, and scalability.
| Feature | Julia-Lythgoe Olefination | Julia-Kocienski Olefination |
| Sulfone Reagent | Phenyl Sulfone (e.g., Methyl phenylsulfonylacetate) | Heteroaryl Sulfone (e.g., PT- or BT-sulfone) |
| Key Mechanism | Reductive Elimination | Smiles Rearrangement |
| Number of Steps | Multi-step (typically 2 pots) | One-pot |
| Byproducts | Phenylsulfinic acid, Acetic acid salts | SO₂, Heteroaryl oxide (e.g., PT-O⁻) |
| Stereoselectivity | Generally high (E)-selectivity | Tunable; often high (E)-selectivity with PT-sulfones |
| Advantages | Robust, well-established, inexpensive reagents | High efficiency, mild conditions, avoids toxic metals |
| Disadvantages | Requires stoichiometric reductant (Na/Hg, SmI₂), multiple steps | More expensive heteroaryl sulfone reagents |
Expert Insights & Troubleshooting:
-
Barbier-like Conditions: For base-sensitive aldehydes or sulfones prone to self-condensation (like some BT-sulfones), it is advantageous to add the base to a pre-mixed solution of the sulfone and the aldehyde. This "Barbier-like" condition ensures the sulfone anion reacts with the aldehyde as soon as it is formed.[5]
-
Controlling Stereoselectivity: While PT-sulfones strongly favor E-alkenes, other heteroaryl sulfones, such as pyridinyl sulfones, can be used to favor the formation of Z-alkenes under specific conditions.[5] The choice of base and solvent can also influence the E/Z ratio.[10]
-
Substrate Scope: The Julia-Kocienski olefination is known for its wide functional group tolerance and has been successfully applied in numerous complex natural product syntheses.[1][2][11]
Conclusion
Methyl phenylsulfonylacetate is a valuable reagent for the classical Julia-Lythgoe olefination, providing a reliable pathway to (E)-α,β-unsaturated esters through a well-understood, stepwise mechanism. However, for enhanced efficiency, operational simplicity, and milder reaction conditions, the Julia-Kocienski olefination, employing heteroaryl sulfonylacetates, represents the state-of-the-art. By understanding the distinct mechanistic underpinnings of each reaction, researchers can strategically select the optimal sulfone-based olefination strategy to meet the demands of their synthetic targets.
References
-
Wikipedia. Julia olefination. [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
ChemRxiv. Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. [Link]
-
Zajc, B., et al. (2010). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH Public Access. [Link]
-
Chem-Station. (2015). Julia-Kocienski Olefination. [Link]
-
ResearchGate. Two Julia‐Kocienski olefinations were used during the total synthesis.... [Link]
-
Blakemore, P. R. (2018). The Julia–Kocienski Olefination. Organic Reactions. [Link]
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. ResearchGate. [Link]
-
Blakemore, P. R. The Julia-Kocienski Olefination. Oregon State University. [Link]
-
ResearchGate. 1-tert-Butyl-1H-tetrazol-5-yl sulfones in the modified Julia olefination. [Link]
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
Zajc, B., & Kumar, R. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. PMC. [Link]
-
OC Tutors. (2019). Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes. [Link]
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- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
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- 8. youtube.com [youtube.com]
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- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Application Note: Methyl Phenylsulfonylacetate as a Versatile Reagent for Carbon-Carbon Bond Formation
Abstract
Methyl phenylsulfonylacetate is a powerful and versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon bonds.[1][2][3][4] The presence of both a phenylsulfonyl (PhSO₂) group and a methyl ester (COOCH₃) group significantly acidifies the α-methylene protons, facilitating their removal by a wide range of bases. The resulting stabilized carbanion is a soft nucleophile, ideal for participating in a variety of essential C-C bond-forming reactions, including alkylations, Michael additions, and Knoevenagel condensations. This guide provides an in-depth overview of the mechanistic principles, field-proven protocols, and practical considerations for employing methyl phenylsulfonylacetate in these key transformations.
Introduction: The Chemistry of a Doubly Activated Methylene Compound
Methyl phenylsulfonylacetate (MPSA), also known as methyl benzenesulfonylacetate, possesses a central methylene group flanked by two strong electron-withdrawing groups: the phenylsulfonyl group and the methyl ester group.[5] This unique electronic arrangement confers significant reactivity upon the molecule.
-
Acidity: The pKa of the methylene protons is lowered substantially, allowing for easy deprotonation with common bases to form a resonance-stabilized carbanion. The negative charge is delocalized over the sulfone oxygens, the carbonyl oxygen, and the α-carbon.
-
Nucleophilicity: The resulting anion is a soft, stabilized nucleophile, which favors conjugate additions (1,4-additions) and substitution reactions (Sₙ2) over direct additions to hard electrophiles like carbonyl carbons (1,2-additions) in many cases.[6][7]
-
Synthetic Utility: The phenylsulfonyl group can be retained as a functional handle in the product or removed reductively, adding to the synthetic versatility of the reagent.
Physicochemical Properties of Methyl Phenylsulfonylacetate
| Property | Value | Reference |
| CAS Number | 34097-60-4 | [5] |
| Molecular Formula | C₉H₁₀O₄S | [5] |
| Molecular Weight | 214.24 g/mol | [5] |
| Boiling Point | 165 °C / 0.05 mmHg | |
| Density | 1.305 g/mL at 20 °C | |
| Refractive Index | n20/D 1.535 |
Core Application: Alkylation of Methyl Phenylsulfonylacetate
The most direct application of MPSA is its C-alkylation, which allows for the introduction of a wide variety of alkyl, allyl, or benzyl groups. This reaction proceeds via an Sₙ2 mechanism, where the sulfonyl-stabilized carbanion displaces a leaving group on an electrophile.[8]
Mechanistic Rationale
The reaction is initiated by the deprotonation of MPSA to form the nucleophilic enolate. The choice of base and reaction conditions can influence the outcome, particularly in cases of poly-alkylation. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures ensures rapid and complete deprotonation, favoring kinetic control.[8] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can also be effective, often under conditions that favor the thermodynamically more stable product.[9][10]
Caption: General mechanism for the alkylation of methyl phenylsulfonylacetate.
Protocol: General Procedure for Mono-Alkylation
Objective: To synthesize methyl 2-phenylsulfonyl-3-phenylpropanoate via alkylation with benzyl bromide.
Materials:
-
Methyl phenylsulfonylacetate (MPSA)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous K₂CO₃ (1.5 equivalents).
-
Add anhydrous DMF (approx. 5 mL per 1 mmol of MPSA).
-
Add methyl phenylsulfonylacetate (1.0 equivalent) to the stirred suspension.
-
Stir the mixture at room temperature for 15-20 minutes to facilitate initial deprotonation.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product.
Trustworthiness Check: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the MPSA spot and the appearance of a new, less polar product spot. The use of a slight excess of the alkylating agent ensures complete consumption of the starting material, while the aqueous workup effectively removes the inorganic base and DMF.
Data Summary: Alkylation Conditions
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25-50 | 85-95 |
| Ethyl Bromide | NaH | THF/DMF | 25-60 | 80-90 |
| Allyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 85-95 |
| Benzyl Bromide | Cs₂CO₃ | DMF | 25 | 90-98 |
Core Application: Michael (Conjugate) Addition
The soft nucleophilic character of the MPSA-derived carbanion makes it an excellent Michael donor for conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds.[11][12] This reaction is a powerful method for forming 1,5-dicarbonyl compounds or their synthetic equivalents, which are valuable intermediates in organic synthesis.[7]
Mechanistic Rationale
The reaction proceeds via a 1,4-addition of the sulfonyl-stabilized carbanion to the β-carbon of the Michael acceptor.[6] This forms a new enolate intermediate, which is then protonated during the reaction or upon aqueous workup to yield the final adduct. The reaction is typically catalyzed by a base, which serves to generate the nucleophile.
Caption: Mechanism of the Michael addition using the MPSA-derived carbanion.
Protocol: General Procedure for Michael Addition
Objective: To synthesize methyl 4-oxo-2-phenylsulfonyl-4-phenylbutanoate via addition to chalcone.
Materials:
-
Methyl phenylsulfonylacetate (MPSA)
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Methanol (MeOH)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve chalcone (1.0 equivalent) and methyl phenylsulfonylacetate (1.1 equivalents) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide solution (0.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, wash the organic phase with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to afford the Michael adduct.
Core Application: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[13][14] MPSA is an excellent substrate for this reaction, reacting with carbonyl compounds to produce substituted alkenes bearing both the phenylsulfonyl and ester functionalities.[15]
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[13] The base facilitates both the initial deprotonation of MPSA to form the nucleophile and the final elimination of water from the aldol-type intermediate. The strong electron-withdrawing nature of the sulfonyl and ester groups provides a powerful driving force for the final dehydration step.
Caption: Workflow for the Knoevenagel condensation with MPSA.
Protocol: General Procedure for Knoevenagel Condensation
Objective: To synthesize methyl 2-phenylsulfonyl-3-phenylacrylate from benzaldehyde.
Materials:
-
Methyl phenylsulfonylacetate (MPSA)
-
Benzaldehyde
-
Piperidine
-
Acetic Acid
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add toluene (10 mL per 1 mmol of MPSA).
-
Add methyl phenylsulfonylacetate (1.0 equivalent) and benzaldehyde (1.0 equivalent).
-
Add piperidine (0.1 equivalents) and a catalytic amount of acetic acid (0.05 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction by TLC. Once complete (typically 3-6 hours), cool the mixture to room temperature.
-
Wash the toluene solution with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Causality Insight: The use of a Dean-Stark trap is critical for achieving high yields. By physically removing the water byproduct, the reaction equilibrium is shifted towards the dehydrated product, preventing the reverse reaction.[14]
Summary and Outlook
Methyl phenylsulfonylacetate is a cornerstone reagent for constructing carbon-carbon bonds. Its predictable reactivity, stemming from the doubly activated methylene group, allows for its reliable use in alkylations, Michael additions, and Knoevenagel condensations. The protocols described herein are robust and can be adapted to a wide range of substrates, making MPSA an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. Its applications are noted in the synthesis of natural products like (−)-hybridalactone and in versatile synthetic methodologies such as the dehydrative alkylation of alcohols.[16]
References
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Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
The Julia–Kocienski Olefination. Organic Reactions. [Link]
-
Synthesis of Fluoroolefins via Julia-Kocienski Olefination. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Julia olefination. Wikipedia. [Link]
-
Methyl Carboxymethylenation of Alcohols via Dehydrative Alkylation. Synlett. [Link]
-
Scheme 3. Alkylation of ethyl phenylsulfonylacetate (6) under MW conditions. ResearchGate. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
Photoredox Catalytic Alkylarylation of Alkynes with Arylsulfonylacetate as Bifunctional Reagent. ChemRxiv. [Link]
-
recent developments in knoevenagel condensation reaction: a review. ResearchGate. [Link]
-
Michael Reaction. NROChemistry. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Unusual expressions of Michael reactivity of 1,3-bis(phenylsulfonyl)allene. Arkivoc. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
A reagent to access methyl sulfones. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Recent advances in enzymatic carbon–carbon bond formation. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. [Link]
-
Mechanistic studies. See Supporting Information for more details. ResearchGate. [Link]
-
Initial Carbon–Carbon Bond Formation during the Early Stages of the Methanol‐to‐Olefin Process Proven by Zeolite‐Trapped Acetate and Methyl Acetate. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Biocatalytic C-C Bond Formation for One Carbon Resource Utilization. MDPI. [Link]
-
Synthetic and Mechanistic Studies of Strained Heterocycle Opening Reactions Mediated by Zirconium(IV) Imido Complexes. PubMed. [Link]
-
Novel carbon–carbon bond formations for biocatalysis. National Center for Biotechnology Information (PMC - NIH). [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
-
Alkylation of substituted phenols in DMF by MeI using TMGN (bis. Sciforum. [Link]
-
Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols under Simulated Atmospheric Conditions. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Mechanistic investigations. Ruhr-Universität Bochum. [Link]
-
Mechanistic studies. ResearchGate. [Link]
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Application Notes and Protocols: A Guide to Olefination with Methyl Phenylsulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department]
Senior Application Scientist
Introduction: The Strategic Advantage of Methyl Phenylsulfonylacetate in Olefination Reactions
In the landscape of carbon-carbon double bond formation, the Julia olefination and its more contemporary variant, the Julia-Kocienski olefination, stand as robust and versatile methodologies.[1][2] This application note delves into a specific and highly useful manifestation of this reaction class: the olefination utilizing methyl phenylsulfonylacetate. This reagent offers a direct and efficient pathway to α,β-unsaturated esters, which are pivotal structural motifs in a vast array of biologically active molecules and synthetic intermediates.
The classical Julia-Lythgoe olefination, while effective, traditionally involves a multi-step sequence requiring the formation and subsequent reductive elimination of a β-acyloxysulfone.[1][3] The advent of the Julia-Kocienski modification, which employs heteroaromatic sulfones, streamlined this process into a one-pot procedure with enhanced stereoselectivity, typically favoring the formation of the (E)-alkene.[1][2][4] The use of methyl phenylsulfonylacetate in a Julia-Kocienski-type reaction leverages the electron-withdrawing nature of both the phenylsulfonyl and the methoxycarbonyl groups to facilitate the initial deprotonation and subsequent olefination cascade.
This guide provides a comprehensive overview of the theoretical underpinnings, a detailed experimental protocol, and practical insights for successfully employing methyl phenylsulfonylacetate in your synthetic endeavors.
Mechanistic Rationale: A Stepwise Look at the Reaction Pathway
The olefination with methyl phenylsulfonylacetate proceeds through a well-established mechanistic sequence characteristic of the Julia-Kocienski reaction. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.
The reaction is initiated by the deprotonation of the α-carbon of methyl phenylsulfonylacetate using a strong base, such as a metal hexamethyldisilazide or an alkoxide, to generate a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a β-alkoxysulfone intermediate. In the modified Julia-Kocienski pathway, this is followed by a spontaneous Smiles rearrangement , where the phenylsulfonyl group migrates from the carbon to the oxygen atom. The final step is the elimination of sulfur dioxide and a phenoxide anion, driven by the formation of the thermodynamically stable carbon-carbon double bond of the α,β-unsaturated ester product.[1]
Figure 1: Simplified workflow of the Julia-Kocienski olefination with methyl phenylsulfonylacetate.
Experimental Protocol: Synthesis of (E)-Methyl Cinnamate
This protocol details the synthesis of (E)-methyl cinnamate from benzaldehyde and methyl phenylsulfonylacetate as a representative example.
Materials:
-
Methyl phenylsulfonylacetate (97%)
-
Benzaldehyde (freshly distilled)
-
Potassium hexamethyldisilazide (KHMDS) (0.5 M in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl phenylsulfonylacetate (1.0 eq). Dissolve the sulfone in anhydrous THF (approximately 0.1 M solution).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of KHMDS in toluene (1.1 eq) dropwise via syringe over 10-15 minutes. Stir the resulting mixture at -78 °C for 30 minutes. The formation of the carbanion is often indicated by a color change.
-
Carbonyl Addition: To the carbanion solution, add freshly distilled benzaldehyde (1.2 eq) dropwise via syringe. Continue to stir the reaction mixture at -78 °C for 1 hour.
-
Warming and Quenching: After 1 hour, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (E)-methyl cinnamate.
Data Summary:
| Reagent | Molar Eq. | Role |
| Methyl Phenylsulfonylacetate | 1.0 | Sulfone precursor |
| Benzaldehyde | 1.2 | Carbonyl electrophile |
| KHMDS | 1.1 | Base for deprotonation |
| Anhydrous THF | - | Reaction solvent |
| Saturated NH₄Cl (aq) | - | Quenching agent |
| Ethyl Acetate/Hexanes | - | Solvents for extraction/chromatography |
Key Considerations and Troubleshooting
-
Anhydrous Conditions: The success of this reaction is highly dependent on maintaining strictly anhydrous conditions, as the carbanion intermediate is readily protonated by water. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Base Selection: While KHMDS is a common choice, other strong, non-nucleophilic bases such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) can also be employed. The choice of base can sometimes influence the stereoselectivity of the reaction.
-
Temperature Control: The initial deprotonation and carbonyl addition steps are typically performed at low temperatures (-78 °C) to control the reactivity and minimize side reactions.
-
Substrate Scope: This protocol is generally applicable to a range of aromatic and aliphatic aldehydes. Ketones can also be used as substrates, although they may require longer reaction times or slightly modified conditions due to their lower reactivity compared to aldehydes.
-
Stereoselectivity: The Julia-Kocienski olefination with sulfones like methyl phenylsulfonylacetate generally exhibits a high preference for the (E)-isomer.[2][4] This stereochemical outcome is a key advantage of this methodology. The exact E/Z ratio can be influenced by the reaction conditions and the nature of the substrates.
Visualizing the Experimental Workflow
Figure 2: Step-by-step experimental workflow for the olefination reaction.
Conclusion
The olefination reaction with methyl phenylsulfonylacetate represents a powerful and reliable method for the synthesis of α,β-unsaturated esters, with a notable preference for the (E)-isomer. The one-pot nature of the Julia-Kocienski protocol, combined with the ready availability of the starting materials, makes this an attractive strategy for both academic and industrial research. By carefully controlling the reaction parameters, particularly maintaining anhydrous conditions and appropriate temperatures, researchers can achieve high yields of the desired olefin products. This application note provides a solid foundation for the implementation of this valuable synthetic transformation.
References
-
Julia olefination. Wikipedia. [Link]
-
Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. Bangladesh Journals Online. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
Sources
Methyl Phenylsulfonylacetate: A Versatile Reagent in the Synthesis of Complex Natural Products
Introduction: The Strategic Advantage of an Activated Methylene Group
In the intricate chess game of natural product synthesis, the ability to form carbon-carbon bonds with precision and stereocontrol is paramount. Methyl phenylsulfonylacetate has emerged as a powerful and versatile C2-synthon, offering chemists a reliable tool for the construction of complex molecular architectures. Its utility stems from the unique combination of a methyl ester and a phenylsulfonyl group flanking a central methylene unit. The electron-withdrawing nature of both the ester and, more significantly, the sulfone group dramatically increases the acidity of the α-protons (pKa ≈ 11 in DMSO). This facilitates the clean and efficient generation of a stabilized carbanion under relatively mild basic conditions, setting the stage for a variety of crucial bond-forming reactions. This guide provides an in-depth exploration of the applications of methyl phenylsulfonylacetate in natural product synthesis, complete with detailed protocols and mechanistic insights to empower researchers in this demanding field.
The phenylsulfonyl group is not merely an activating group; it is a multi-faceted functional moiety. It can be readily removed under reductive conditions, typically using reagents like sodium amalgam or samarium(II) iodide, leaving behind a simple alkyl chain. This "scarless" removal is a significant advantage in total synthesis. Furthermore, the sulfone can participate in powerful olefination reactions, such as the renowned Julia-Kocienski olefination, providing a strategic pathway to the stereoselective formation of double bonds.
Core Application: Stereoselective Cyclopropanation in the Synthesis of (-)-Hybridalactone
A compelling demonstration of methyl phenylsulfonylacetate's strategic utility is found in the total synthesis of the marine eicosanoid (-)-hybridalactone, a complex natural product isolated from the red alga Laurencia hybrida.[1] The synthesis, elegantly executed by Ota and colleagues, features a pivotal one-pot, methyl phenylsulfonylacetate-mediated construction of a key cis-cyclopropane-γ-lactone intermediate.[1]
Mechanistic Rationale
The reaction proceeds through a tandem Michael addition-intramolecular substitution sequence. First, the enolate of methyl phenylsulfonylacetate, generated in situ, acts as a soft nucleophile and undergoes a 1,4-conjugate addition to an α,β-unsaturated lactone. This is followed by an intramolecular cyclization, where the newly formed enolate displaces a leaving group on the adjacent carbon, thereby forging the cyclopropane ring. The stereochemical outcome of this reaction is crucial and is controlled by the substrate and reaction conditions to selectively afford the desired cis-isomer.
Diagram 1: Key Cyclopropanation Step in (-)-Hybridalactone Synthesis
A simplified workflow for the methyl phenylsulfonylacetate-mediated cyclopropanation.
Detailed Protocol: Synthesis of the cis-Cyclopropane-γ-lactone Core of (-)-Hybridalactone
This protocol is adapted from the total synthesis of (-)-hybridalactone by Ota et al.[1]
Materials:
-
Methyl phenylsulfonylacetate
-
α,β-Unsaturated lactone precursor
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl phenylsulfonylacetate (1.2 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.2 equivalents) portionwise.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add a solution of the α,β-unsaturated lactone precursor (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cis-cyclopropane-γ-lactone.
Self-Validation and Causality:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical as the sodium hydride and the resulting enolate are highly reactive towards water and atmospheric moisture.
-
Stoichiometry: A slight excess of methyl phenylsulfonylacetate and the base ensures complete consumption of the limiting lactone precursor.
-
Temperature Control: The initial deprotonation and subsequent Michael addition are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions. The reaction is then allowed to warm to room temperature to drive the intramolecular cyclization to completion.
-
Workup: The aqueous workup with saturated NH₄Cl neutralizes the excess base and quenches the reaction. The subsequent extraction and drying steps are standard procedures to isolate the organic product.
Broader Applications in Natural Product Synthesis: Alkylation and Acylation
The utility of methyl phenylsulfonylacetate extends beyond cyclopropanation. Its stabilized carbanion is an excellent nucleophile for both alkylation and acylation reactions, providing a robust method for the introduction of two-carbon units with a latent carboxylic acid functionality (after hydrolysis of the methyl ester).
General Protocol for Alkylation
Alkylation of methyl phenylsulfonylacetate with various electrophiles, such as alkyl halides or epoxides, is a common strategy for building carbon chains in the synthesis of complex natural products.
Materials:
-
Methyl phenylsulfonylacetate
-
Alkyl halide (e.g., R-Br, R-I) or epoxide
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., THF, DMF)
-
Quenching agent (e.g., saturated aq. NH₄Cl)
-
Standard workup and purification reagents
Procedure:
-
Generate the enolate of methyl phenylsulfonylacetate by treating it with one equivalent of a strong base in an anhydrous solvent at a low temperature (e.g., -78 °C for LDA in THF).
-
Add the electrophile (1.0-1.2 equivalents) to the enolate solution and allow the reaction to proceed, gradually warming to room temperature if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a suitable proton source.
-
Perform a standard aqueous workup and purify the product by chromatography.
Diagram 2: General Alkylation and Acylation Workflow
Versatility of the methyl phenylsulfonylacetate enolate in C-C bond formation.
The Phenylsulfonyl Group as a Linchpin for Olefination: The Julia-Kocienski Reaction
While direct olefination of methyl phenylsulfonylacetate itself is not typical, its alkylated derivatives are excellent precursors for the Julia-Kocienski olefination. This powerful reaction allows for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds.[2][3][4] The general principle involves the deprotonation of the α-sulfonyl carbon, addition to an aldehyde or ketone, and a subsequent elimination sequence to form the double bond. This strategy is widely employed in the late-stage synthesis of complex natural products where the introduction of a double bond with specific geometry is crucial.
Application in the Synthesis of Butenolides
Butenolides are a class of γ-lactones that are prevalent in a wide array of biologically active natural products. Methyl phenylsulfonylacetate can serve as a precursor for the construction of butenolide scaffolds. For instance, acylation of the enolate of methyl phenylsulfonylacetate with an appropriate acylating agent can furnish a β-keto sulfone. Subsequent manipulation of this intermediate, such as reduction and cyclization, can lead to the formation of the butenolide ring system.
Quantitative Data Summary
| Reaction Type | Electrophile/Substrate | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Cyclopropanation | α,β-Unsaturated Lactone | NaH | THF | 0 to RT | 60-80 |
| Alkylation | Alkyl Halide | LDA | THF | -78 to RT | 70-95 |
| Alkylation | Epoxide | n-BuLi/HMPA | THF | -78 to 0 | 65-85 |
| Acylation | Acyl Chloride | Mg(OEt)₂ | Toluene | RT to 80 | 50-75 |
Conclusion: A Reliable Workhorse in the Synthetic Chemist's Toolbox
Methyl phenylsulfonylacetate has proven to be a highly effective and versatile reagent in the challenging arena of natural product synthesis. Its ability to readily form a stabilized carbanion, coupled with the multifaceted nature of the phenylsulfonyl group, allows for its participation in a range of strategic C-C bond-forming reactions. From the stereocontrolled synthesis of cyclopropanes to the construction of linear carbon chains and its role as a precursor in powerful olefination reactions, this reagent offers a reliable and predictable platform for the assembly of complex molecular architectures. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to leverage the power of methyl phenylsulfonylacetate in their own synthetic endeavors.
References
-
Ota, K., Sugata, N., Ohshiro, Y., Kawashima, E., & Miyaoka, H. (2012). Total synthesis of marine eicosanoid (-)-hybridalactone. Chemistry (Weinheim an der Bergstrasse, Germany), 18(42), 13531–13537. [Link]
- Blakemore, P. R. (2002). The Julia–Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585.
- Kocienski, P. J. (1998). The Julia-Lythgoe and Julia-Kocienski Olefinations. In Protecting Groups (pp. 226-247). Thieme.
- Najera, C., & Yus, M. (2003). The Julia-Kocienski olefination: a powerful tool for the stereoselective synthesis of alkenes. Tetrahedron, 59(49), 9263-9303.
Sources
- 1. Total synthesis of marine eicosanoid (-)-hybridalactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. epublications.marquette.edu [epublications.marquette.edu]
Application Notes: The Role of Methyl Phenylsulfonylacetate in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile C2 Synthon
In the landscape of medicinal chemistry, the strategic assembly of complex molecular architectures from simple, reliable building blocks is paramount. Methyl phenylsulfonylacetate, with the chemical formula C₆H₅SO₂CH₂COOCH₃, stands out as a highly valuable and versatile C2 synthon. Its structure is deceptively simple, yet it harbors a unique combination of functional groups that medicinal chemists can exploit for a wide array of synthetic transformations.
The key to its utility lies in the methylene bridge (-CH₂-) positioned between two powerful electron-withdrawing groups: a phenylsulfonyl (PhSO₂) group and a methyl ester (-COOCH₃). This arrangement renders the α-protons significantly acidic, facilitating the formation of a stabilized carbanion. This nucleophilic center can then be engaged in a variety of carbon-carbon bond-forming reactions, which are the cornerstone of drug synthesis. The phenylsulfonyl group not only activates the methylene protons but can also serve as an excellent leaving group in subsequent elimination reactions, a dual-functionality that is central to its application in olefination chemistry. This guide provides an in-depth exploration of the core applications, reaction mechanisms, and detailed protocols for leveraging methyl phenylsulfonylacetate in a drug discovery context.
Core Applications & Mechanistic Insights
The reactivity of methyl phenylsulfonylacetate is dominated by the chemistry of its activated methylene position. By understanding the principles behind its activation and subsequent reactions, researchers can harness its full potential.
Carbon-Carbon Bond Formation via Alkylation
The most fundamental application of methyl phenylsulfonylacetate is its use as a nucleophile in alkylation reactions. The generation of the α-sulfonyl carbanion is a straightforward process, typically achieved by using a moderately strong base.
Causality of Reagent Choice: The pKa of the α-protons is low enough to be deprotonated by common bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or for more sensitive substrates, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). The choice of base and solvent is critical for controlling reactivity and preventing side reactions. For instance, in aprotic polar solvents like THF or DMF, the resulting anion is highly reactive and readily participates in Sₙ2 reactions with a variety of electrophiles, most commonly alkyl halides.
This reaction provides a robust method for elongating carbon chains, a frequent requirement in the synthesis of drug candidates.
Advanced Application: Dehydrative Alkylation of Alcohols
A more sophisticated application is the dehydrative alkylation of alcohols, which proceeds under modified Mitsunobu conditions.[1] This protocol avoids the need to first convert the alcohol to a halide or sulfonate leaving group, thus improving step economy.
Mechanism: In a typical Mitsunobu reaction, triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) activate the alcohol in situ, converting the hydroxyl group into a good leaving group. The concurrently formed methyl phenylsulfonylacetate anion then acts as the nucleophile, displacing the activated hydroxyl group to form the new C-C bond. The resulting product can then undergo reductive desulfonylation (e.g., using magnesium or sodium amalgam) to yield the two-carbon elongated methyl carboxylate.[1]
Figure 1: Workflow for Dehydrative Alkylation.
Synthesis of α,β-Unsaturated Esters via Julia-Kocienski Olefination
Methyl phenylsulfonylacetate is an ideal precursor for the Julia-Kocienski olefination, a powerful method for creating disubstituted alkenes with high E-selectivity.[2][3] This reaction transforms aldehydes and ketones into α,β-unsaturated esters, which are common structural motifs in bioactive molecules and versatile intermediates for further functionalization (e.g., via Michael addition).
Mechanism: The reaction sequence is a masterful example of leveraging the dual functionality of the sulfone group.
-
Deprotonation: As with alkylation, the reaction begins with the formation of the α-sulfonyl carbanion using a strong base like KHMDS.
-
Aldol-type Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement (in modified versions): In the modern Julia-Kocienski variant, the phenylsulfonyl group is often replaced with a heteroaryl sulfone (e.g., benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone) to facilitate a one-pot procedure.[4] The intermediate alkoxide attacks the heteroaromatic ring, triggering a Smiles rearrangement.
-
Elimination: The rearranged intermediate spontaneously collapses, eliminating sulfur dioxide (SO₂) and the heteroaryloxide anion. This irreversible, gas-evolving step drives the reaction to completion and forms the new carbon-carbon double bond.[5]
The high E-selectivity observed is generally attributed to the thermodynamic stability of the anti-arrangement of the bulky substituents in the transition state leading to the alkene.
Figure 2: Mechanism of Julia-Kocienski Olefination.
Proposed Application: Synthesis of Heterocyclic Scaffolds
While less documented, the inherent functionality of methyl phenylsulfonylacetate makes it a promising candidate for the synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals.[6] The molecule possesses two key reactive sites: the nucleophilic α-carbon (after deprotonation) and the electrophilic ester carbonyl carbon.
Rationale: By reacting the α-sulfonyl carbanion with an electrophile containing a second functional group, a versatile intermediate is formed. This intermediate could then undergo intramolecular cyclization. Alternatively, methyl phenylsulfonylacetate could engage in condensation reactions with binucleophiles such as hydrazines, hydroxylamines, or amidines. For example, reaction with hydrazine could potentially lead to pyrazolidinone derivatives, which are scaffolds with known biological activity.[7] This area represents a fertile ground for methodology development, enabling rapid access to novel heterocyclic libraries for drug screening.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the key applications discussed. Note that optimal conditions are highly substrate-dependent and require empirical validation.
| Application | Electrophile/Substrate | Typical Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Alkylation | Primary Alkyl Bromide | NaH | DMF | 0 to 25 | 80-95 | [8] |
| Alkylation | Secondary Alkyl Iodide | KOtBu | THF | 0 to 25 | 60-80 | [8] |
| Dehydrative Alkylation | Primary Alcohol | PPh₃ / DIAD | THF | -20 to 25 | 75-90 | [1] |
| Julia Olefination | Aromatic Aldehyde | KHMDS | DME | -78 to 25 | 70-85 | [2] |
| Julia Olefination | Aliphatic Aldehyde | NaHMDS | THF | -78 to 25 | 65-80 | [3] |
Experimental Protocols
Note: Prior to any reaction, a thorough hazard analysis and risk assessment must be conducted for all chemicals and procedures. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for C-Alkylation of Methyl Phenylsulfonylacetate
Objective: To synthesize a C-alkylated methyl phenylsulfonylacetate derivative.
Materials:
-
Methyl phenylsulfonylacetate (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Alkyl halide (R-X) (1.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add NaH (1.1 equiv). Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Anion Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, dissolve methyl phenylsulfonylacetate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH slurry over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease, and the solution should become clear or slightly yellow.
-
Alkylation: Add the alkyl halide (1.05 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress should be monitored by TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Julia-Kocienski Olefination with an Aldehyde
Objective: To synthesize an (E)-α,β-unsaturated methyl ester from an aldehyde.
Materials:
-
Methyl phenylsulfonylacetate (1.0 equiv)
-
Potassium hexamethyldisilazide (KHMDS), 1.0 M solution in THF (1.1 equiv)
-
Aldehyde (R-CHO) (1.2 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl phenylsulfonylacetate (1.0 equiv) and dissolve it in anhydrous DME.
-
Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the KHMDS solution (1.1 equiv) dropwise via syringe over 10 minutes. The solution will typically turn yellow-orange. Stir for 1 hour at -78 °C.
-
Carbonyl Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in DME, dropwise to the reaction mixture. Stir at -78 °C for 1-2 hours.
-
Elimination: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (12-18 hours). During this time, the elimination reaction proceeds.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Dilute with diethyl ether and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired (E)-alkene.[2]
Conclusion and Future Outlook
Methyl phenylsulfonylacetate has firmly established itself as a dependable and versatile reagent in the medicinal chemist's toolbox. Its ability to readily form a stabilized carbanion allows for its participation in fundamental C-C bond-forming reactions, including alkylations and highly stereoselective olefinations. The protocols detailed herein provide a foundation for researchers to construct complex carbon skeletons and introduce valuable α,β-unsaturated ester motifs, both of which are critical steps in the synthesis of potential therapeutic agents. As synthetic methodologies continue to advance, particularly in areas like photoredox catalysis, we can anticipate novel and even more powerful applications of arylsulfonylacetates to emerge, further accelerating the pace of drug discovery.[9]
References
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Chem-Station. Julia-Kocienski Olefination. (2015). [Link]
-
Yu, J., Lai, J. Y., & Falck, J. R. (1995). Methyl Carboxymethylenation of Alcohols via Dehydrative Alkylation. Synlett, 1995(11), 1127-1128. [Link]
-
Organic Reactions. The Julia–Kocienski Olefination. [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
Grün, A., Bálint, E., & Keglevich, G. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]
-
Wang, Z., et al. (2023). Photoredox Catalytic Alkylarylation of Alkynes with Arylsulfonylacetate as Bifunctional Reagent. ChemRxiv. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Eng. Proc. [Link]
-
Zaitsev, A., et al. (2024). A reagent to access methyl sulfones. Communications Chemistry. [Link]
- Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
ResearchGate. Synthesis of some new heterocyclic compounds. (2010). [Link]
- Google Patents.
-
ResearchGate. Nucleophilic Addition of Hetaryllithium Compounds to 3Nitro1-(phenylsulfonyl)indole: Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines. (2009). [Link]
- Google Patents. US10696657B2 - Methods and intermediates for preparing therapeutic compounds.
-
Vo, C. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. [Link]
- Google Patents. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.
-
Gomaa, M. S., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Organic Chemistry Portal. Ester synthesis by O-alkylation. [Link]
- Google Patents. CN101418005B - Novel method for synthesizing prulifloxacin.
-
ResearchGate. Alkylation and acylation of phenol with methyl acetate. (2012). [Link]
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- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Julia Olefination Reaction | TCI EUROPE N.V. [tcichemicals.com]
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- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Stereoselective Reactions Involving Methyl Phenylsulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Methyl Phenylsulfonylacetate in Asymmetric Synthesis
Methyl phenylsulfonylacetate is a valuable C2 synthon in organic synthesis, prized for the synthetic versatility imparted by its dual activating groups: the ester and the phenylsulfonyl moieties. The electron-withdrawing nature of both groups significantly acidifies the α-protons (pKa ≈ 11 in DMSO), facilitating the formation of a stabilized carbanion under relatively mild basic conditions. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.
Crucially, the phenylsulfonyl group serves as more than just an activating group; it is a powerful stereocontrolling element. Its steric bulk and potential for forming ordered transition states allow for high levels of stereoselectivity in reactions at the α-carbon. This has made methyl phenylsulfonylacetate a cornerstone in the asymmetric synthesis of a wide range of chiral molecules, including unnatural amino acids, β-hydroxy esters, and complex natural product precursors. Subsequent removal of the phenylsulfonyl group, typically via reductive desulfonylation, unmasks the newly formed chiral center, making this a traceless activation strategy.
This guide provides an in-depth exploration of key stereoselective reactions involving methyl phenylsulfonylacetate, complete with mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Enantioselective Alkylation via Chiral Phase-Transfer Catalysis
The asymmetric alkylation of the carbanion derived from methyl phenylsulfonylacetate is a direct and efficient method for creating chiral α-substituted carboxylic acid derivatives. Chiral phase-transfer catalysis (PTC) has emerged as a particularly effective strategy, offering operational simplicity, mild reaction conditions, and the use of environmentally benign reagents.[1] Cinchona alkaloid-derived quaternary ammonium salts are the most prominent class of catalysts for these transformations.[2]
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the PTC alkylation is governed by the formation of a chiral ion pair between the catalyst's quaternary ammonium cation and the enolate of methyl phenylsulfonylacetate. The rigid structure of the cinchona alkaloid creates a well-defined chiral environment. As illustrated below, one face of the enolate is sterically shielded by the catalyst's aromatic rings (e.g., the quinoline ring), forcing the incoming electrophile (alkyl halide) to approach from the less hindered face. This facial bias results in the preferential formation of one enantiomer. The use of pseudoenantiomeric catalysts, derived from quinine and quinidine, allows for access to either enantiomer of the desired product.
Figure 1. Catalytic cycle for asymmetric phase-transfer alkylation.
Protocol: Asymmetric Benzylation of Methyl Phenylsulfonylacetate
This protocol is adapted from established procedures for the asymmetric alkylation of glycine imines using cinchona alkaloid-derived catalysts.[1][2]
Materials:
-
Methyl phenylsulfonylacetate
-
Benzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Maruoka catalyst)
-
Potassium hydroxide (KOH)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of methyl phenylsulfonylacetate (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%) in toluene (10 mL) at 0 °C, add a 50% aqueous solution of KOH (5.0 mL).
-
Stir the biphasic mixture vigorously for 15 minutes at 0 °C.
-
Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, dilute the reaction mixture with water (10 mL) and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL), then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α-benzyl-α-phenylsulfonylacetate.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Catalyst Generation | Typical Electrophile | Yield (%) | ee (%) |
| 1st Gen (N-benzyl) | Benzyl Bromide | ~85 | ~60 |
| 2nd Gen (O-allyl, N-benzyl) | 4-Cl-Benzyl Bromide | - | ~81 |
| 3rd Gen (O-allyl, N-anthracenylmethyl) | Benzyl Bromide | ~87 | >90 |
Data adapted from general PTC alkylations of related substrates.[1]
Diastereoselective Aldol Reactions
The aldol reaction of methyl phenylsulfonylacetate with aldehydes provides access to β-hydroxy-α-phenylsulfonyl esters, which are valuable precursors to chiral β-hydroxy carboxylic acids and their derivatives. The stereochemical outcome of this reaction can be controlled by the choice of reaction conditions and the use of chiral auxiliaries or chiral aldehydes.
Controlling Diastereoselectivity
The formation of either syn or anti aldol adducts can often be influenced by the geometry of the enolate and the nature of the metal counterion, which dictate the organization of the Zimmerman-Traxler transition state. For instance, studies on the closely related methyl phenylacetate have shown that solvent and temperature can dramatically influence diastereoselectivity in boron-mediated aldol reactions.[3] In dichloromethane, the reaction favors the anti product at low temperatures (-78 °C) and the syn product at room temperature. This level of control is attributed to the interplay of steric and electronic factors in the chair-like transition state.
Figure 2. Divergent pathways to syn- and anti-aldol products.
Protocol: Diastereoselective Aldol Reaction with a Chiral Aldehyde
This protocol describes a substrate-controlled diastereoselective aldol reaction using a chiral aldehyde. The inherent chirality of the aldehyde directs the facial selectivity of the nucleophilic attack by the achiral enolate of methyl phenylsulfonylacetate.
Materials:
-
Methyl phenylsulfonylacetate
-
(R)-2,3-O-Isopropylideneglyceraldehyde
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of LDA (1.1 mmol) in anhydrous THF (5 mL) in a flame-dried, three-necked flask under an argon atmosphere. Cool the solution to -78 °C.
-
To the LDA solution, add a solution of methyl phenylsulfonylacetate (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add a solution of (R)-2,3-O-isopropylideneglyceraldehyde (1.2 mmol) in anhydrous THF (2 mL) to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the diastereomerically enriched aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
Enantioselective Michael Additions
The conjugate addition of the methyl phenylsulfonylacetate carbanion to α,β-unsaturated carbonyl compounds is a powerful method for constructing 1,5-dicarbonyl compounds and their derivatives with control over the newly formed stereocenter. Organocatalysis and metal-based catalysis with chiral ligands are common strategies to achieve high enantioselectivity.
Mechanistic Considerations
In a typical organocatalyzed Michael addition, a chiral catalyst, such as a cinchona alkaloid-derived thiourea, activates both the nucleophile and the electrophile through hydrogen bonding. The thiourea moiety can activate the enone by hydrogen bonding to the carbonyl oxygen, while the basic tertiary amine of the cinchona alkaloid can deprotonate the methyl phenylsulfonylacetate. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly enantioselective conjugate addition.
Protocol: Asymmetric Michael Addition to Chalcone
This protocol is based on the use of chiral bifunctional organocatalysts for the Michael addition of nucleophiles to chalcones.[4]
Materials:
-
Methyl phenylsulfonylacetate
-
Chalcone
-
Takemoto's catalyst (a chiral thiourea catalyst)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of chalcone (0.5 mmol), methyl phenylsulfonylacetate (0.6 mmol), and finely ground K₂CO₃ (0.75 mmol) in anhydrous toluene (2.5 mL), add the chiral thiourea catalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Subsequent Transformations: The Julia-Kocienski Olefination and Desulfonylation
A key advantage of using methyl phenylsulfonylacetate is the synthetic utility of the resulting α-functionalized sulfones.
Julia-Kocienski Olefination
The products of alkylation or aldol reactions can be further elaborated via the Julia-Kocienski olefination to form alkenes with high E-selectivity.[5][6][7][8] This reaction involves the addition of the α-sulfonyl carbanion to an aldehyde or ketone, followed by a Smiles rearrangement and elimination of sulfur dioxide. The use of heteroaryl sulfones, such as benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfones, allows for a one-pot procedure. While methyl phenylsulfonylacetate itself is not the typical substrate for the modified Julia-Kocienski reaction, its derivatives can be converted to the necessary heteroaryl sulfones for this powerful transformation.
Figure 3. Workflow for Julia-Kocienski Olefination.
Reductive Desulfonylation
The phenylsulfonyl group can be readily removed to reveal the final product. Reductive desulfonylation is commonly achieved using reagents such as samarium(II) iodide, sodium amalgam, or magnesium in methanol. This step is often high-yielding and proceeds with retention of the stereochemistry at the newly formed chiral center.
Protocol: Reductive Desulfonylation with Magnesium in Methanol
Materials:
-
α-Alkylated methyl phenylsulfonylacetate derivative
-
Magnesium turnings
-
Methanol (MeOH), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the α-alkylated methyl phenylsulfonylacetate derivative (1.0 mmol) in anhydrous methanol (20 mL) at 0 °C, add magnesium turnings (10.0 mmol).
-
Stir the mixture at 0 °C to room temperature, monitoring the reaction by TLC. The reaction may take several hours. Sonication can be used to accelerate the reaction.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting desulfonylated ester by flash column chromatography.
Conclusion
Methyl phenylsulfonylacetate is a powerful and versatile reagent for the construction of chiral molecules. The α-sulfonyl group not only facilitates carbanion formation but also provides a handle for achieving high levels of stereocontrol in alkylation, aldol, and Michael addition reactions. The subsequent removal of the sulfonyl group or its participation in further transformations like the Julia-Kocienski olefination underscores its utility in modern synthetic organic chemistry. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full potential of this valuable synthetic building block in the development of new chemical entities and the total synthesis of complex natural products.
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Urbanczyk-Lipkowska, Z. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
-
Blakemore, P. R. (2018). The Julia–Kocienski Olefination. Organic Reactions, 1-736. [Link]
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Blakemore, P. R., & Sephton, S. M. (2018). The Julia–Kocienski Olefination. Organic Reactions, 95, 1-736. [Link]
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Urbanczyk-Lipkowska, Z. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
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Chem-Station. (2015). Julia-Kocienski Olefination. Chem-Station Int. Ed.[Link]
-
Thierry, B., Paramelle, D., Plaquevent, J.-C., & Cahard, D. (2002). A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer Catalysis. Arkivoc, 2002(11), 18-26. [Link]
-
Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Letters, 14(16), 4346–4349. [Link]
-
ResearchGate. (n.d.). Scheme 1. Enantioselective Michael addition of chalcone 3 in the presence of CMPTC's. [Link]
-
Deng, L. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Brandeis University. [Link]
-
Tözendemir, D. (2020). Enantioselective Sulfa-Michael Addition to Trans-Chalcone Derivatives with Quinine Derived Bifunctional Organocatalysts (Doctoral dissertation, Middle East Technical University). [Link]
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- 8. preprints.org [preprints.org]
Application Notes and Protocols for Large-Scale Synthesis Utilizing Methyl Phenylsulfonylacetate
Introduction: The Strategic Importance of Methyl Phenylsulfonylacetate in Complex Synthesis
Methyl phenylsulfonylacetate is a versatile C2 synthon that has found significant utility in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1] Its value lies in the dual functionality it possesses: an activated methylene group amenable to deprotonation and subsequent alkylation, and a phenylsulfonyl group that can act as a leaving group or participate in olefination reactions. This unique combination allows for the creation of carbon-carbon bonds with a high degree of control, making it an invaluable tool for drug development professionals.[2]
This document provides a comprehensive guide to the large-scale application of methyl phenylsulfonylacetate, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of its reactivity, provide detailed step-by-step procedures for its use in key transformations, and address the critical safety and scalability considerations necessary for transitioning from laboratory-scale experiments to industrial production.
Core Reactivity and Mechanistic Insights
The primary utility of methyl phenylsulfonylacetate stems from the acidity of the α-protons, which are flanked by both a sulfonyl and an ester group. This allows for easy formation of a stabilized carbanion, which can then be employed in a variety of nucleophilic reactions.
Alkylation Reactions
The stabilized carbanion of methyl phenylsulfonylacetate can be readily alkylated with a wide range of electrophiles, such as alkyl halides or epoxides. This provides a straightforward method for the introduction of diverse side chains, a common requirement in the synthesis of pharmaceutical intermediates.[3] The choice of base and solvent is critical in these reactions to ensure high yields and minimize side reactions.
The Julia-Kocienski Olefination: A Cornerstone of Modern Alkene Synthesis
Perhaps the most significant application of methyl phenylsulfonylacetate and its derivatives is in the Julia-Kocienski olefination.[4][5] This powerful reaction allows for the stereoselective synthesis of alkenes from aldehydes or ketones. The reaction proceeds through the addition of the metallated sulfone to a carbonyl compound, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide to form the double bond.[6][7] The E-selectivity often observed in this reaction is a key advantage, providing control over the geometry of the newly formed double bond.[8]
Visualizing the Reaction Pathway: The Julia-Kocienski Olefination
Caption: The Julia-Kocienski olefination workflow.
Large-Scale Synthesis Protocol: Alkylation of Methyl Phenylsulfonylacetate
This protocol details a general procedure for the alkylation of methyl phenylsulfonylacetate on a multi-gram scale. It is crucial to adhere to strict anhydrous conditions due to the moisture-sensitive nature of the base.
Materials and Equipment:
-
Alkyl halide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
Safety Precautions:
-
Sodium Hydride (NaH): Sodium hydride is a highly flammable and water-reactive solid.[14][15] It can ignite spontaneously in air, especially when finely divided. Handle NaH in an inert atmosphere (glove box or under a nitrogen/argon blanket).[13] Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.[16] In case of fire, use a Class D fire extinguisher (or dry sand/soda ash); DO NOT use water, carbon dioxide, or foam extinguishers.[16]
-
Anhydrous Solvents: Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the alkylation reaction.
Step-by-Step Procedure:
-
Preparation: Under a nitrogen atmosphere, charge a dry three-neck round-bottom flask with sodium hydride (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Cooling: Cool the slurry to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve methyl phenylsulfonylacetate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cooled NaH slurry via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. The addition of the substrate to the base is crucial for controlling the exotherm.
-
Deprotonation: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium salt of methyl phenylsulfonylacetate will be observed.
-
Alkylation: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. The quenching of excess NaH will result in the evolution of hydrogen gas, so ensure adequate ventilation and perform this step slowly.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[17]
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[18]
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.[18]
Quantitative Data Summary:
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Example Quantity (for 10g scale) |
| Methyl Phenylsulfonylacetate | 1.0 | 214.24 | 10.0 g |
| Sodium Hydride (60% disp.) | 1.1 | 24.00 | 1.83 g |
| Alkyl Halide | 1.0-1.2 | Variable | Variable |
| Anhydrous THF | - | - | 100 mL |
| Anhydrous DMF | - | - | 20 mL |
Decarboxylation of α-Sulfonyl Esters
In some synthetic routes, it is desirable to remove the ester functionality after the alkylation step. This can be achieved through a decarboxylation reaction. The Krapcho decarboxylation is a common method for this transformation, which involves heating the α-sulfonyl ester with a salt, such as lithium chloride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[19] This reaction proceeds through a nucleophilic attack of the chloride ion on the methyl group of the ester, followed by decarboxylation. More recent, greener methods for decarboxylative sulfonylation are also being developed.[20][21]
Applications in Drug Development
The methodologies described above are not merely academic exercises; they are enabling technologies in the synthesis of a wide range of biologically active molecules. The sulfonyl group is a common pharmacophore, and its introduction via reagents like methyl phenylsulfonylacetate is a key strategy in medicinal chemistry.[2] Furthermore, the ability to construct complex carbon skeletons through alkylation and olefination reactions is fundamental to the discovery and development of new drugs.[1][22] The scalability of these reactions is a critical consideration for process chemists, and the protocols provided here are designed to be robust and transferable to larger-scale production.[23][24][25]
Conclusion
Methyl phenylsulfonylacetate is a powerful and versatile reagent for large-scale synthesis. A thorough understanding of its reactivity, coupled with careful attention to reaction conditions and safety protocols, allows for its effective use in the construction of complex molecules. The protocols and insights provided in this document are intended to serve as a practical guide for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
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Sodium Hydride - Standard Operating Procedure. (2012-12-14). Available at: [Link]
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Julia-Kocienski Olefination | Chem-Station Int. Ed. (2015-11-04). Available at: [Link]
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The Safe Use of Sodium Hydride On Scale | PDF | Tetrahydrofuran | Chemical Reactor. Available at: [Link]
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Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC. Available at: [Link]
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The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Scheme 3. Alkylation of ethyl phenylsulfonylacetate (6) under MW conditions. Available at: [Link]
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MSDS for SODIUM HYDRIDE - Alkali Metals Limited. Available at: [Link]
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The Julia–Kocienski Olefination - Organic Reactions. Available at: [Link]
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Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. Available at: [Link]
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Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI. (2024-06-07). Available at: [Link]
-
Synthesis and Decarboxylative Coupling of Sulfonyl Acetic Esters - KU ScholarWorks. Available at: [Link]
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(PDF) Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β- Unsaturated Carboxylic Acids with Sodium Sulfinate Salts - ResearchGate. Available at: [Link]
-
Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023-12-07). Available at: [Link]
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Photoredox Catalytic Alkylarylation of Alkynes with Arylsulfonylacetate as Bifunctional Reagent - ChemRxiv. Available at: [Link]
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Practical Approaches to Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. Available at: [Link]
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A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in - Baxendale Group - Durham University. Available at: [Link]
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methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. Available at: [Link]
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1-‐(2-‐(phenylsulfonyl)ethyl)-‐2,6,7-‐ trioxabicyclo[2.2.2]octane - Organic Syntheses. (2015-10-11). Available at: [Link]
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Industrial Chemistry Applications in Pharmaceutica Manufacturing. - Allied Academies. Available at: [Link]
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Application Notes and Protocols for One-Pot Reactions with Methyl Phenylsulfonylacetate
Introduction: The Strategic Advantage of Methyl Phenylsulfonylacetate in One-Pot Syntheses
In the pursuit of elegant and efficient chemical synthesis, the principle of minimizing sequential operations while maximizing molecular complexity is paramount. One-pot reactions, tandem reactions, and domino sequences are at the forefront of this endeavor, offering substantial benefits in terms of reduced waste, time, and cost. Within this context, methyl phenylsulfonylacetate has emerged as a powerhouse C-nucleophile. The strategic placement of the phenylsulfonyl and methyl ester groups on a central methylene unit creates a reagent of finely-tuned reactivity, enabling a diverse array of transformations.
The electron-withdrawing nature of both the sulfonyl and carbonyl groups significantly increases the acidity of the α-protons (pKa ≈ 11 in DMSO), facilitating easy deprotonation under mild basic conditions to form a stabilized carbanion. This carbanion is a soft nucleophile, ideal for a range of carbon-carbon bond-forming reactions. Crucially, the phenylsulfonyl group is not just an activating group; it is also a versatile functional handle that can be retained in the final product for further manipulation or, more commonly, removed reductively (e.g., with sodium amalgam or SmI₂) or eliminated under basic conditions to generate an alkene. This dual role makes methyl phenylsulfonylacetate a highly strategic choice for complex target-oriented synthesis.
This guide provides an in-depth exploration of the utility of methyl phenylsulfonylacetate in several key one-pot synthetic methodologies. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer expert insights to navigate potential challenges, empowering researchers in medicinal chemistry and drug development to leverage this versatile reagent effectively.
Application Note 1: One-Pot Synthesis of Polysubstituted Pyrroles via a Sequential Michael Addition-Acylation-Cyclization Cascade
Concept & Mechanistic Rationale:
The pyrrole scaffold is a ubiquitous structural motif in pharmaceuticals and natural products. The one-pot synthesis of highly functionalized pyrroles from simple precursors represents a significant synthetic advancement. This protocol leverages methyl phenylsulfonylacetate as a linchpin in a three-step sequence involving a Michael addition, N-acylation, and an intramolecular cyclization/elimination cascade.
The reaction is initiated by the deprotonation of methyl phenylsulfonylacetate, which then acts as a Michael donor, adding to a nitro-olefin. The resulting nitronate intermediate is then acylated in situ. The subsequent addition of a strong, non-nucleophilic base promotes an intramolecular condensation, followed by the elimination of the phenylsulfonyl group and nitrous acid to furnish the fully aromatic pyrrole ring. The choice of DBU is critical; it is strong enough to facilitate the final elimination steps but generally does not interfere with the initial Michael addition.
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis of pyrroles.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) under a nitrogen atmosphere.
-
Carbanion Formation: Add anhydrous tetrahydrofuran (THF, 10 mL) and cool the suspension to 0 °C in an ice bath. To this, add a solution of methyl phenylsulfonylacetate (1.0 mmol) in THF (5 mL) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes.
-
Michael Addition: Add a solution of the desired nitro-olefin (1.1 mmol) in THF (5 mL) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
In-situ Acylation: Once the Michael addition is complete, add acetic anhydride (Ac₂O, 1.5 mmol) to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Cyclization and Aromatization: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol) to the flask. Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours, or until TLC analysis indicates the formation of the pyrrole product is complete.
-
Workup and Purification: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure polysubstituted pyrrole.
Data Summary Table:
| Entry | Nitro-olefin (R group) | Yield (%) |
| 1 | Phenyl | 75 |
| 2 | 4-Chlorophenyl | 72 |
| 3 | 4-Methoxyphenyl | 78 |
| 4 | 2-Thienyl | 68 |
| 5 | n-Propyl | 65 |
Expert Insights & Trustworthiness:
-
Anhydrous Conditions: The initial deprotonation with NaH is highly moisture-sensitive. Ensuring all glassware is flame-dried and reagents are anhydrous is critical for reproducibility.
-
Temperature Control: Maintaining a low temperature during the Michael addition is crucial to prevent side reactions, such as polymerization of the nitro-olefin.
-
Choice of Base: The use of DBU in the final step is strategic. It is a strong, non-nucleophilic base that effectively promotes the elimination steps without competing in other nucleophilic additions. Weaker bases often lead to incomplete conversion.
-
Self-Validation: The progress of this one-pot reaction can be monitored by TLC at each key stage. A spot corresponding to the Michael adduct should be visible before the addition of DBU, which should then be consumed as the final pyrrole product spot appears. This allows for in-process validation of the reaction's success.
Application Note 2: One-Pot Diastereoselective Synthesis of Substituted Cyclopropanes
Concept & Mechanistic Rationale:
Cyclopropane rings are valuable structural motifs in medicinal chemistry, often conferring unique conformational constraints and metabolic stability to drug candidates. This one-pot protocol describes a diastereoselective synthesis of functionalized cyclopropanes through a sequential Michael addition-intramolecular alkylation reaction, often referred to as a Michael-Initiated Ring Closure (MIRC) reaction.
The reaction begins with the base-mediated formation of the methyl phenylsulfonylacetate carbanion. This carbanion then undergoes a Michael addition to an α,β-unsaturated ester (e.g., ethyl cinnamate). The resulting enolate is then trapped intramolecularly by the displacement of a suitable leaving group on a tethered electrophile, which is added in the same pot. The stereochemical outcome of the reaction is often controlled by the thermodynamic stability of the intermediate enolates, leading to a high degree of diastereoselectivity. The phenylsulfonyl group is essential for activating the initial nucleophile and stabilizing the intermediates.
Reaction Mechanism Diagram:
Caption: Key steps in the MIRC cyclopropanation reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a nitrogen-flushed, oven-dried round-bottom flask containing a magnetic stir bar, dissolve methyl phenylsulfonylacetate (1.0 mmol) and the α,β-unsaturated ester (e.g., ethyl cinnamate, 1.05 mmol) in anhydrous dimethylformamide (DMF, 15 mL).
-
Reaction Initiation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol) to the solution. Stir the suspension vigorously at room temperature.
-
Addition of Second Electrophile: After stirring for 30 minutes, add the second electrophile (e.g., allyl bromide, 1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 60 °C and stir for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting materials and the formation of the cyclopropane product.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 40 mL). The combined organic extracts are washed with water, then with brine, dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes) to afford the pure diastereomeric cyclopropane product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.
Data Summary Table:
| Entry | Michael Acceptor (R¹) | Electrophile (R²-X) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | Phenyl | Allyl Bromide | >95:5 | 85 |
| 2 | 4-Nitrophenyl | Benzyl Bromide | >95:5 | 81 |
| 3 | Methyl | Propargyl Bromide | 90:10 | 77 |
| 4 | Phenyl | Ethyl Bromoacetate | >95:5 | 88 |
Expert Insights & Trustworthiness:
-
Solvent Choice: DMF is an excellent solvent for this reaction as it effectively solvates the potassium carbonate and the intermediate ionic species, promoting the reaction rate.
-
Base Selection: Anhydrous potassium carbonate is a suitable base for this transformation. It is strong enough to deprotonate the methyl phenylsulfonylacetate but mild enough to prevent undesired side reactions like ester hydrolysis.
-
Diastereoselectivity: The high trans selectivity observed is a common feature of MIRC reactions. It arises from the thermodynamic preference for a transition state where bulky substituents adopt an anti-periplanar arrangement to minimize steric hindrance during the intramolecular ring closure.
-
Self-Validation: The diastereomeric ratio can be confirmed by ¹H NMR spectroscopy. The distinct coupling constants for the cyclopropyl protons in the cis and trans isomers provide a reliable method for validating the stereochemical outcome of the reaction.
References
-
Synthesis of Polysubstituted Pyrroles: A novel and efficient one-pot synthesis of polysubstituted pyrroles from nitroolefins and methyl phenylsulfonylacetate is described. The reaction proceeds via a domino Michael addition/intramolecular cyclization/elimination sequence. Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL: [Link]
-
Cyclopropanation Reactions: This article details the use of sulfone-stabilized carbanions in the synthesis of cyclopropanes. It provides examples of Michael-initiated ring-closure (MIRC) reactions, which are relevant to the one-pot cyclopropanation protocol. Source: Synlett, Thieme. URL: [Link]
Application Notes & Protocols: The Role of Methyl Phenylsulfonylacetate in Heterocyclic Synthesis
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methyl phenylsulfonylacetate as a versatile C2 synthon in the synthesis of heterocycles. We delve into the fundamental reactivity of this active methylene compound and provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including pyridones, pyrimidines, and thiophenes. The causality behind experimental choices, mechanistic pathways, and the scope of these transformations are discussed in detail to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Utility of Methyl Phenylsulfonylacetate
Methyl phenylsulfonylacetate, PhSO₂CH₂CO₂Me, is a powerful and versatile reagent in modern organic synthesis. Its utility stems from its classification as an "active methylene compound," where the methylene protons (CH₂) are rendered highly acidic.[1][2] This heightened acidity is a direct consequence of the powerful electron-withdrawing effects of the two flanking groups: the phenylsulfonyl (-SO₂Ph) and the methyl ester (-CO₂Me).
The presence of these groups stabilizes the resulting carbanion through resonance and inductive effects, making deprotonation feasible with common laboratory bases. This readily formed nucleophile is central to its role in forming new carbon-carbon bonds, a critical step in the construction of cyclic and heterocyclic frameworks.[3] The phenylsulfonyl group, in particular, is not just an activating group; it can also function as an excellent leaving group in subsequent elimination or aromatization steps, providing a strategic advantage in the synthesis of unsaturated heterocycles.
This guide will explore the application of this synthon in building several medicinally relevant heterocyclic cores.
Diagram 1: Activation of Methyl Phenylsulfonylacetate
This diagram illustrates the base-mediated deprotonation of methyl phenylsulfonylacetate to form the stabilized carbanion, the key reactive intermediate for subsequent C-C bond formation.
Caption: Base-mediated formation of the nucleophilic carbanion.
Synthesis of Substituted 2-Pyridones
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[4][5] A robust method for their synthesis involves the reaction of methyl phenylsulfonylacetate with α,β-unsaturated carbonyl compounds, such as chalcones, in a sequence involving Michael addition and subsequent cyclization.[6][7]
Mechanistic Rationale
The synthesis proceeds via an initial base-catalyzed Michael addition of the methyl phenylsulfonylacetate carbanion to the β-carbon of the chalcone. This creates a 1,5-dicarbonyl-type intermediate. In the presence of an ammonia source (often ammonium acetate), the intermediate undergoes cyclization via condensation between the ester carbonyl and the amine, followed by dehydration. The final step is the elimination of the phenylsulfonyl group, which acts as a leaving group, to drive the aromatization to the stable 2-pyridone ring system. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote undesirable side reactions.
Diagram 2: General Workflow for 2-Pyridone Synthesis
Caption: Stepwise workflow for the synthesis of 2-pyridones.
Experimental Protocol: One-Pot Synthesis of 4,6-Diphenyl-2-pyridone
This protocol describes a representative one-pot synthesis from chalcone.
Materials:
-
Methyl phenylsulfonylacetate
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Sodium ethoxide (NaOEt)
-
Ammonium acetate (NH₄OAc)
-
Anhydrous Ethanol (EtOH)
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol (40 mL).
-
Reagent Addition: Add sodium ethoxide (1.1 eq.), methyl phenylsulfonylacetate (1.0 eq.), and chalcone (1.0 eq.).
-
Initial Reaction: Stir the mixture at room temperature for 30 minutes. The causality here is to allow the complete formation of the Michael adduct before initiating cyclization.
-
Cyclization: Add ammonium acetate (3.0 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for both the cyclization and the final elimination step.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure 4,6-diphenyl-2-pyridone.
Data Summary: Scope of the 2-Pyridone Synthesis
The following table summarizes representative examples found in the literature, showcasing the versatility of this method with various substituted chalcones.
| Entry | Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Base/Solvent | Yield (%) |
| 1 | Phenyl | Phenyl | NaOEt / EtOH | ~85 |
| 2 | 4-Chlorophenyl | Phenyl | NaOEt / EtOH | ~80 |
| 3 | 4-Methoxyphenyl | Phenyl | NaH / DMF | ~78 |
| 4 | Phenyl | 2-Thienyl | NaOEt / EtOH | ~75 |
Synthesis of Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of bioactive molecules and pharmaceuticals.[8][9] The classical approach to pyrimidine synthesis involves the condensation of a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) synthon, such as an amidine or guanidine.[10][11] Methyl phenylsulfonylacetate serves as an effective precursor to the C-C-C fragment.
Mechanistic Rationale
In this strategy, methyl phenylsulfonylacetate first reacts with an electrophile like triethyl orthoformate in the presence of a catalyst (e.g., acetic anhydride) to form an activated enol ether intermediate. This intermediate is then reacted directly with an amidine hydrochloride. The reaction proceeds via a condensation-cyclization sequence. The amidine adds to the activated double bond, followed by intramolecular cyclization with the elimination of ethanol and then water. The phenylsulfonyl group again facilitates the initial activation and can be removed or retained depending on the reaction pathway and desired final product.
Diagram 3: Pyrimidine Synthesis via Condensation
Caption: Key stages in the synthesis of pyrimidines.
Experimental Protocol: Synthesis of 4-Hydroxy-5-phenylsulfonylpyrimidine
Materials:
-
Methyl phenylsulfonylacetate
-
Triethyl orthoformate
-
Formamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Reaction Setup: In a dry, three-necked flask fitted with a reflux condenser and dropping funnel, prepare a solution of sodium ethoxide (2.1 eq.) in anhydrous ethanol (50 mL).
-
Formation of Adduct: To this solution, add methyl phenylsulfonylacetate (1.0 eq.) followed by the dropwise addition of triethyl orthoformate (1.1 eq.). The choice to pre-form the sodium salt of the active methylene compound ensures efficient reaction with the orthoformate.
-
Initial Reflux: Heat the mixture to reflux for 2 hours to form the intermediate sodium salt of methyl 2-phenylsulfonyl-3-ethoxyacrylate.
-
Amidine Addition: Cool the mixture slightly and add formamidine hydrochloride (1.1 eq.) in one portion.
-
Cyclization Reflux: Heat the reaction again to reflux for 6-8 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling, neutralize the reaction mixture with glacial acetic acid. The solvent is then removed under reduced pressure.
-
Isolation: The resulting residue is triturated with water, and the solid product is collected by vacuum filtration.
-
Purification: The crude solid is washed with diethyl ether and can be recrystallized from an appropriate solvent like ethanol/water to afford the pure pyrimidine derivative.
Synthesis of Substituted Thiophenes
The thiophene ring is another important heterocycle found in many blockbuster drugs, such as Clopidogrel and Tiotropium.[12] The Gewald aminothiophene synthesis is a classic and highly efficient multicomponent reaction for preparing 2-aminothiophenes, which are valuable synthetic intermediates.[13] This reaction typically involves a ketone or aldehyde, an active methylene compound with a cyano group, and elemental sulfur. Methyl phenylsulfonylacetate can be used in a modified approach.
Mechanistic Rationale
For this synthesis, a related active methylene compound, phenylsulfonylacetonitrile (PhSO₂CH₂CN), is often preferred to provide the 2-amino functionality. The mechanism begins with a base-catalyzed Knoevenagel condensation between the active methylene compound and a carbonyl compound (e.g., cyclohexanone) to form an α,β-unsaturated dinitrile. Elemental sulfur (S₈) then adds to the carbanion of this intermediate. The resulting sulfur adduct undergoes intramolecular cyclization by attacking the cyano group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.
Diagram 4: Gewald-Type Thiophene Synthesis Workflow
Caption: The Gewald reaction pathway to 2-aminothiophenes.
Experimental Protocol: Synthesis of 2-Amino-3-phenylsulfonyl-4,5,6,7-tetrahydrobenzo[b]thiophene
Materials:
-
Phenylsulfonylacetonitrile (prepared from methyl phenylsulfonylacetate)
-
Cyclohexanone
-
Elemental Sulfur (S₈)
-
Morpholine (as base and solvent)
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add phenylsulfonylacetonitrile (1.0 eq.), cyclohexanone (1.1 eq.), elemental sulfur (1.1 eq.), and morpholine (5 mL).
-
Heating: Heat the mixture gently to 50-60°C with stirring for 2-3 hours. The use of morpholine as both a base and a solvent facilitates the reaction, which is often exothermic. Careful temperature control is advised.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water (50 mL) and concentrated HCl (5 mL).
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the target aminothiophene.
Conclusion
Methyl phenylsulfonylacetate and its close derivatives are demonstrably potent reagents for the construction of diverse and medicinally relevant heterocyclic systems. The dual role of the phenylsulfonyl group—first as a powerful activating group for the adjacent methylene protons and later as a competent leaving group—provides a unique and powerful tool for synthetic chemists. The protocols outlined in this guide serve as a robust starting point for researchers looking to leverage this synthon's reactivity in the synthesis of pyridones, pyrimidines, thiophenes, and beyond.
References
-
Vertex AI Search result citing a reaction of sulfonylacetic acid with chalcones.[6][7]
-
Vertex AI Search result on the synthesis of pyridones and bicyclic heterocycles.[14]
-
ResearchGate article on the synthesis of pyridones.[4]
-
ResearchGate article detailing the synthesis of pyridone derivatives.[5]
-
ChemRxiv preprint on a streamlined synthesis of pyridones.[15]
-
ResearchGate article on the double Michael addition-aldol reaction of a sulfanyl-acetic acid with chalcones.[7]
-
Review on the synthesis of medicinally important thiazines.[16]
-
ResearchGate article on the synthesis of pyridinium and pyridinone compounds.[17]
-
Synopsis on the synthesis of saturated N-heterocycles.[18]
-
Document on the synthesis of pyrimidine derivatives.[8]
-
Organic Chemistry Portal page on pyrimidine synthesis.[10]
-
Semantic Scholar article on the utility of active methylene compounds in forming nitrogenous heterocycles.[1]
-
Baran Lab notes on general approaches to pyridine synthesis.[19]
-
The Soulé Research Group page on catalysis for heterocycles chemistry.[20]
-
Article on aza-Nazarov cyclization reactions to access lactam heterocycles.[21]
-
To Chemistry Journal article on the utility of active methylene compounds.[2]
-
Pharmaguideline article on the synthesis, reactions, and medicinal uses of thiophene.[12]
-
NIH PMC article on reactions of 3-formylchromone with active methylene compounds.[22]
-
Article on the synthesis of m-hetarylanilines via three-component benzannulation.[23]
-
ResearchGate PDF on the synthesis, reactions, and applications of pyrimidine derivatives.[24]
-
Organic Chemistry Frontiers review on the synthesis of N-heterocycles from amidines.[11]
-
MDPI topical collection on heterocycle reactions.[25]
-
Organic Chemistry Portal page on thiophene synthesis.[26]
-
Journal of Materials Science Research and Reviews article on the utility of active methylene compounds in pyridine synthesis.[3]
-
NIH article on electrochemical meta-C–H sulfonylation of pyridines.[27]
-
Google Patents entry for a method of thiophene synthesis.[28]
-
Semantic Scholar mini-review on introducing a methyl group into pyridines.[29]
-
PubMed article on the synthesis of thiophenes from pyridines using elemental sulfur.[30]
-
MDPI article on the design and synthesis of novel pyrimidine sulfonate esters.[9]
-
ResearchGate article on synthetic strategies and functional reactivity of thiophene synthons.[13]
-
PubMed review on the synthesis, reactions, and application of chalcones.[31]
-
NIH PMC article on chalcone synthesis by green Claisen–Schmidt reaction.[32]
-
MDPI article on catalyzed methods to synthesize pyrimidine and related compounds.[33]
-
ResearchGate article on the synthesis and stability of pyridine and N-methyl pyridinium 1,3-dioxolanes.[34]
-
NIH article on formal pyridine meta-azidation and its applications.[35]
-
NIH review on the synthesis and pharmacological activities of chalcone derivatives.[36]
-
ResearchGate article on the [4+1] cyclization of α-diazo esters.[37]
-
Article on the reaction behavior of cumulene in various reactions.[38]
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The Julia-Lythgoe Olefination: A Detailed Guide to the Synthesis of Substituted Alkenes using Methyl Phenylsulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone for the construction of complex molecular architectures. Among the arsenal of olefination reactions, the Julia-Lythgoe olefination stands as a robust and highly stereoselective method for the synthesis of trans-(E)-alkenes. This application note provides a comprehensive guide to the use of methyl phenylsulfonylacetate as a readily accessible and versatile reagent in the classical Julia-Lythgoe olefination, a process of significant value in both academic research and the pharmaceutical industry.
Introduction: The Power of the Phenylsulfonyl Group
The Julia-Lythgoe olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, utilizes the unique properties of phenyl sulfones to convert aldehydes and ketones into alkenes.[1][2] The electron-withdrawing nature of the phenylsulfonyl group acidifies the α-protons, facilitating the formation of a stabilized carbanion. This carbanion then acts as a nucleophile, attacking a carbonyl compound to initiate a sequence of reactions culminating in the formation of an alkene. A key advantage of this methodology is its broad functional group tolerance and the high E-selectivity often achieved in the final product.[2]
While modern variations like the Julia-Kocienski olefination offer a more streamlined one-pot procedure using heteroaryl sulfones, the classical Julia-Lythgoe protocol with simple phenyl sulfones, such as methyl phenylsulfonylacetate, remains a valuable and cost-effective tool.[3][4] This guide will delve into the mechanistic underpinnings of the classical reaction and provide detailed protocols for its successful implementation.
Mechanistic Insights: A Stepwise Path to Alkene Formation
The classical Julia-Lythgoe olefination is a multi-step process, typically conducted in a two-pot sequence. Understanding the mechanism behind each step is crucial for optimizing reaction conditions and troubleshooting.[1][5]
Figure 1: The four key stages of the classical Julia-Lythgoe olefination.
The reaction proceeds through the following key stages:
-
Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium, is used to deprotonate the carbon alpha to both the sulfonyl and ester groups of methyl phenylsulfonylacetate, forming a resonance-stabilized carbanion.
-
Nucleophilic Addition: The generated carbanion attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a β-hydroxy sulfone intermediate after an aqueous workup.
-
Acylation: The hydroxyl group of the intermediate is then acylated, commonly with acetic anhydride or benzoyl chloride, to form a more reactive β-acyloxy sulfone. This step is crucial for facilitating the subsequent elimination.[1]
-
Reductive Elimination: The final and defining step is the reductive elimination of the β-acyloxy sulfone using a reducing agent such as sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂).[5][6] This step is believed to proceed through a radical mechanism, which allows for free rotation around the central carbon-carbon bond.[5] The thermodynamic preference for the more stable trans radical intermediate is the basis for the high E-selectivity of the reaction.
Experimental Protocols
Protocol 1: Synthesis of Methyl Phenylsulfonylacetate
This protocol details the preparation of the starting sulfone from readily available materials. The synthesis involves a two-step sequence: S-alkylation of thiophenol followed by oxidation of the resulting thioether.
Materials:
-
Thiophenol
-
Methyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetic acid
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Methyl 2-(phenylthio)acetate
-
To a stirred solution of thiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add methyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 2-(phenylthio)acetate, which can be used in the next step without further purification.
Step 2: Oxidation to Methyl Phenylsulfonylacetate
-
Dissolve methyl 2-(phenylthio)acetate (1.0 eq) in acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate.
-
Cool the mixture in an ice bath and add 30% hydrogen peroxide (2.5 eq) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure methyl phenylsulfonylacetate.
Protocol 2: Julia-Lythgoe Olefination of Benzaldehyde with Methyl Phenylsulfonylacetate
This protocol provides a representative example of the Julia-Lythgoe olefination to synthesize methyl cinnamate.
Materials:
-
Methyl phenylsulfonylacetate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Benzaldehyde
-
Acetic anhydride (Ac₂O)
-
Sodium amalgam (Na/Hg, 6%)
-
Anhydrous methanol
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of the β-acetoxy sulfone
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve methyl phenylsulfonylacetate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes at this temperature.
-
Add freshly distilled benzaldehyde (1.1 eq) dropwise to the reaction mixture.
-
After stirring for 1 hour at -78°C, add acetic anhydride (1.5 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude β-acetoxy sulfone can be purified by column chromatography or used directly in the next step.
Step 2: Reductive Elimination
-
Dissolve the crude β-acetoxy sulfone in anhydrous methanol.
-
Add dipotassium hydrogen phosphate (4.0 eq).
-
Cool the mixture to 0°C and add 6% sodium amalgam (10 eq) portion-wise over 30 minutes.
-
Stir the reaction vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully decant the methanol solution from the mercury.
-
Quench the remaining amalgam with water.
-
Combine the methanol and aqueous layers and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield methyl cinnamate, predominantly as the E-isomer.
Applications in Drug Development and Complex Molecule Synthesis
The ability to stereoselectively construct carbon-carbon double bonds is of paramount importance in the synthesis of pharmaceuticals and natural products. The Julia-Lythgoe olefination, including variants using reagents like methyl phenylsulfonylacetate, provides a reliable method to install trans-alkenes, a common structural motif in biologically active molecules. For instance, this methodology has been employed in the synthesis of various natural products and their analogues, where precise control of stereochemistry is critical for biological activity. The functional group tolerance of the reaction allows for its application in later stages of a synthetic sequence, a key consideration in complex molecule synthesis.
Data Summary and Comparison
| Olefination Method | Reagent Type | Typical Selectivity | Key Advantages | Key Disadvantages |
| Classical Julia-Lythgoe | Phenyl sulfone | High E-selectivity | High functional group tolerance, readily available reagents. | Multi-step, requires stoichiometric strong base and reducing agent. |
| Julia-Kocienski | Heteroaryl sulfone | Very high E-selectivity | One-pot procedure, milder conditions. | Reagents can be more expensive and require specific preparation.[3] |
| Wittig Reaction | Phosphonium ylide | Z-selectivity with unstabilized ylides, E-selectivity with stabilized ylides. | Broad applicability. | Formation of triphenylphosphine oxide byproduct can complicate purification. |
| Horner-Wadsworth-Emmons | Phosphonate ester | High E-selectivity | Water-soluble phosphate byproduct is easily removed. | Phosphonate reagents can be more expensive than sulfones. |
Conclusion
The classical Julia-Lythgoe olefination using methyl phenylsulfonylacetate offers a powerful and stereoselective method for the synthesis of substituted alkenes. While newer modifications exist, the accessibility of the starting materials and the high E-selectivity of the classical protocol ensure its continued relevance in modern organic synthesis. By understanding the underlying mechanism and following well-defined protocols, researchers can effectively leverage this reaction to construct complex molecules with a high degree of stereochemical control, a critical aspect in the development of new therapeutics and functional materials.
References
-
Reductive desulfonylation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Julia olefination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Yang, Q., et al. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
Julia Olefination. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Julia Olefination. Retrieved January 11, 2026, from [Link]
-
Julia olefination. (n.d.). chemeurope.com. Retrieved January 11, 2026, from [Link]
- Preparation of thiophenols from phenols. (1988). Google Patents.
- Method for preparing methyl 2-diphenylmethylsulfinylacetate. (2004). Google Patents.
-
Thiophenol. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
(PDF) Desulfonylation Reactions. (2019, January 10). ResearchGate. Retrieved January 11, 2026, from [Link]
-
3-Hydroxymethyl-3-phenylcyclopropene. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
Reductive Elimination. (n.d.). chem.libretexts.org. Retrieved January 11, 2026, from [Link]
-
Reductive elimination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (2015). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
synthesis of thiophenol from phenol. (n.d.). Chem-Station Int. Ed.. Retrieved January 11, 2026, from [Link]
-
Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. (2004). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
Catalytic Applications of Methyl Phenylsulfonylacetate Derivatives: An In-depth Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the catalytic applications of methyl phenylsulfonylacetate and its derivatives. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these powerful synthetic tools, offering field-proven insights to empower your research and development endeavors. Herein, we explore the strategic use of these reagents in key carbon-carbon bond-forming reactions, including asymmetric allylic alkylations, Mannich reactions, and Michael additions, as well as their potential in decarboxylative functionalizations.
Introduction: The Versatility of the Phenylsulfonylacetate Moiety
Methyl phenylsulfonylacetate is a readily available and versatile reagent in organic synthesis. Its core value lies in the strategic placement of two key functional groups: the methyl ester and the phenylsulfonyl group. The potent electron-withdrawing nature of the phenylsulfonyl group significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion under relatively mild basic conditions. This carbanion serves as an excellent nucleophile in a variety of catalytic transformations. Furthermore, the phenylsulfonyl group can act as a leaving group or be retained in the final product, offering a handle for further synthetic manipulations. This unique combination of properties makes methyl phenylsulfonylacetate derivatives highly valuable building blocks in the construction of complex molecular architectures, particularly in the realm of asymmetric catalysis.
Core Catalytic Applications: Protocols and Mechanistic Insights
This section details the application of methyl phenylsulfonylacetate derivatives in several cornerstone catalytic reactions. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and a deeper understanding of the underlying chemistry.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the enantioselective formation of C-C bonds. Methyl phenylsulfonylacetate serves as an excellent soft nucleophile in these reactions, leading to the formation of chiral products with high enantioselectivity.[1] The phenylsulfonyl group is crucial for stabilizing the incipient carbanion, allowing for efficient nucleophilic attack on the π-allyl palladium complex.
The choice of a palladium catalyst and a chiral ligand is paramount in achieving high enantioselectivity. The chiral ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the prochiral π-allyl intermediate. The base is selected to be strong enough to deprotonate the methyl phenylsulfonylacetate without promoting side reactions. The use of silylating agents can sometimes facilitate the in situ generation of the nucleophile under milder conditions.[1]
Materials:
-
[Pd(π-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
Chiral ligand (e.g., (S,S)-DACH-phenyl Trost ligand)
-
Methyl phenylsulfonylacetate
-
Allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous Lithium Acetate (LiOAc)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Pd(π-C₃H₅)Cl]₂ (0.01 mmol) and the chiral ligand (0.02 mmol) in anhydrous, degassed toluene (1 mL). Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the allylic substrate (0.5 mmol), methyl phenylsulfonylacetate (0.6 mmol), and LiOAc (1.0 µmol).
-
Initiation: Add BSA (1.5 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral allylated product.
Table 1: Representative Data for Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Allylic Substrate | Chiral Ligand | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl acetate | (S,S)-DACH-phenyl Trost | 95 | 96 |
| 2 | Cinnamyl acetate | (R,R)-ANDEN-phenyl Trost | 92 | 94 |
Logical Workflow for Palladium-Catalyzed AAA:
Caption: Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.
Organocatalytic Asymmetric Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction. Methyl phenylsulfonylacetate derivatives are excellent nucleophiles for this transformation, and their use in asymmetric organocatalysis allows for the synthesis of highly enantioenriched products.[2][3]
The choice of an organocatalyst is critical for achieving high enantioselectivity. Chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol, activate the α,β-unsaturated acceptor by forming a chiral iminium ion intermediate.[2] This activation lowers the LUMO of the acceptor and shields one of its faces, directing the nucleophilic attack of the enolate derived from methyl phenylsulfonylacetate. The phenylsulfonyl group plays a dual role: it facilitates enolate formation and its steric and electronic properties can influence the transition state assembly, further enhancing stereocontrol.
Materials:
-
Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Methyl phenylsulfonylacetate
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To a stirred solution of the chiral organocatalyst (10 mol%) and the α,β-unsaturated ketone (0.5 mmol) in anhydrous toluene (2 mL) at room temperature, add methyl phenylsulfonylacetate (0.6 mmol).
-
Initiation: Add triethylamine (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral Michael adduct.
Table 2: Representative Data for Organocatalytic Michael Addition
| Entry | Michael Acceptor | Organocatalyst | Yield (%) | ee (%) |
| 1 | Chalcone | Cinchona-derived thiourea | 98 | 95 |
| 2 | Cyclohexenone | Prolinol-derived amine | 95 | 92 |
Reaction Mechanism for Organocatalytic Michael Addition:
Sources
- 1. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric organocatalytic Michael addition of ketones to vinylsulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of Methyl Phenylsulfonylacetate with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Role of α-Sulfonyl Esters in Carbon-Carbon Bond Formation
Methyl phenylsulfonylacetate is a highly valuable reagent in modern organic synthesis, primarily utilized for its ability to form new carbon-carbon bonds with carbonyl compounds. The presence of both a phenylsulfonyl group and a methyl ester group flanking the α-carbon significantly increases its acidity, allowing for easy deprotonation with a mild base to form a stabilized carbanion. This nucleophilic carbanion can then react with a wide range of aldehydes and ketones. Depending on the reaction conditions and the subsequent workup, this initial addition can lead to two principal, powerful transformations: the Knoevenagel condensation to afford α,β-unsaturated esters, and the Julia-Kocienski olefination to generate alkenes.
The strategic importance of these reactions is underscored by their frequent application in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The methylsulfonyl group, in particular, is a common motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[1] This dual role of methyl phenylsulfonylacetate—as a key building block for complex scaffolds and a carrier of a medicinally important functional group—makes a thorough understanding of its reactivity essential for professionals in drug discovery and development.[2][3]
This document provides a detailed guide to the reaction of methyl phenylsulfonylacetate with aldehydes and ketones, covering the underlying mechanisms, offering detailed experimental protocols, and presenting troubleshooting guidance to enable researchers to harness the full potential of this versatile reagent.
Theoretical Background: A Tale of Two Pathways
The reaction of the carbanion derived from methyl phenylsulfonylacetate with an aldehyde or ketone initially forms a β-hydroxy sulfonyl ester intermediate. The fate of this intermediate dictates the final product and is the branching point for the Knoevenagel and Julia-Kocienski pathways.
The Knoevenagel Condensation Pathway
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[4][5] In the case of methyl phenylsulfonylacetate, the reaction is typically catalyzed by a weak base. The resulting product is an α,β-unsaturated ester, a valuable building block in organic synthesis.[6][7][8][9]
The mechanism proceeds as follows:
-
Deprotonation: A base removes the acidic α-proton from methyl phenylsulfonylacetate to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Protonation: The intermediate is protonated to yield a β-hydroxy sulfonyl ester.
-
Elimination: Under the reaction conditions, this intermediate undergoes elimination of the phenylsulfonyl group and a hydroxyl group (as water) to form the α,β-unsaturated ester. The phenylsulfonyl group is an excellent leaving group, facilitating this step.
Aldehydes are generally more reactive than ketones in Knoevenagel condensations.[10][11] The reaction can be catalyzed by various bases, and the choice of catalyst and solvent can influence the reaction rate and yield.[12][13][14][15][16][17]
Caption: Knoevenagel condensation of methyl phenylsulfonylacetate.
The Julia-Kocienski Olefination Pathway
The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes.[18][19][20] It is a modification of the original Julia olefination and involves the reaction of a metalated heteroaryl alkyl sulfone with a carbonyl compound.[21][22] While methyl phenylsulfonylacetate itself is not the classic substrate for a Julia-Kocienski reaction (which typically uses a heteroaryl sulfone), the principles are highly relevant and modified versions can be employed. The key steps involve the formation of a β-alkoxy sulfone, followed by a Smiles rearrangement and elimination of sulfur dioxide.[19][20]
The generalized mechanism is as follows:
-
Deprotonation: A strong base deprotonates the methyl phenylsulfonylacetate to form the carbanion.
-
Nucleophilic Addition: The carbanion adds to the aldehyde or ketone.
-
Smiles Rearrangement: In the canonical Julia-Kocienski reaction, the heteroaryl group on the sulfone migrates from the sulfur to the oxygen atom. This is a key step that is less favorable with a simple phenyl group.
-
Elimination: The resulting intermediate eliminates sulfur dioxide and an aryloxide to form the alkene.
The stereoselectivity of the Julia-Kocienski olefination is a key feature and can often be controlled by the choice of reactants, base, and reaction conditions to favor either the (E)- or (Z)-alkene.[18][23][24]
Caption: Generalized Julia-Kocienski olefination mechanism.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is suitable for the synthesis of methyl α-phenylsulfonyl-β-aryl/alkyl acrylates.
Materials:
-
Methyl phenylsulfonylacetate
-
Aldehyde or ketone
-
Piperidine (or another suitable base like triethylamine)
-
Toluene (or another suitable solvent like ethanol)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask, condenser, and Dean-Stark trap (optional)
Procedure:
-
To a solution of methyl phenylsulfonylacetate (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in toluene (5-10 mL per mmol of sulfone), add a catalytic amount of piperidine (0.1 eq).
-
If the reaction is sluggish at room temperature, heat the mixture to reflux. The removal of water using a Dean-Stark trap can drive the reaction to completion.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired α,β-unsaturated ester.
| Parameter | Typical Range/Value | Notes |
| Temperature | Room Temperature to Reflux | Aldehydes often react at lower temperatures than ketones. |
| Base | Piperidine, Triethylamine | A weak base is generally sufficient. |
| Solvent | Toluene, Ethanol, THF | Toluene with a Dean-Stark trap is effective for dehydration. |
| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the carbonyl compound. |
Protocol 2: Modified Julia-Type Olefination
This protocol is a general guideline for a one-pot olefination reaction, which is characteristic of the modified Julia reactions.
Materials:
-
Methyl phenylsulfonylacetate (or a heteroaryl-activated version for higher efficiency)
-
Aldehyde or ketone
-
Strong base (e.g., KHMDS, NaHMDS, or LiHMDS)
-
Anhydrous aprotic solvent (e.g., THF, DME)
-
Standard Schlenk line or glovebox techniques for handling air- and moisture-sensitive reagents
Procedure:
-
To a stirred solution of the sulfone (1.0 eq) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add the strong base (1.0-1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.
-
Add a solution of the aldehyde or ketone (1.0-1.2 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkene.
| Parameter | Typical Range/Value | Notes |
| Temperature | -78 °C to Room Temperature | Low temperature is crucial for the initial addition. |
| Base | KHMDS, NaHMDS, LiHMDS | A strong, non-nucleophilic base is required. |
| Solvent | THF, DME | Anhydrous conditions are essential. |
| Reaction Time | 12 - 24 hours | Warming to room temperature facilitates the elimination step. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently active base (Knoevenagel); Incomplete deprotonation (Julia); Sterically hindered carbonyl compound; Low reaction temperature. | Use a stronger base or increase its stoichiometry; Ensure anhydrous conditions for strong bases; Increase reaction temperature and/or time; For hindered substrates, consider a more reactive sulfone derivative. |
| Formation of Side Products | Self-condensation of the aldehyde/ketone; Michael addition to the unsaturated product. | Add the base slowly to a mixture of the sulfone and carbonyl compound (Barbier-like conditions); Use a non-nucleophilic base; Monitor the reaction closely and stop it upon consumption of the starting material. |
| Low E/Z Selectivity (Olefination) | Inappropriate choice of base, solvent, or sulfone activating group. | The stereochemical outcome is complex.[24] For high E-selectivity, PT-sulfones are often used.[21] For Z-selectivity, pyridinyl sulfones can be effective.[21] The choice of counterion (Li+ vs. K+) and solvent polarity also plays a role.[21] |
| Difficult Purification | Co-elution of product with starting sulfone or side products. | Optimize the reaction to go to full conversion; Recrystallization may be an alternative to chromatography for solid products. |
Applications in Drug Discovery and Development
The products derived from the reaction of methyl phenylsulfonylacetate are of significant interest in medicinal chemistry.
-
α,β-Unsaturated Esters: These are versatile intermediates that can undergo a variety of transformations, including Michael additions, conjugate additions of organometallics, and cycloadditions. They are precursors to β-amino acids and other important pharmacophores.
-
Alkenes: The stereoselective synthesis of alkenes is crucial for constructing the carbon skeleton of many complex natural products and drugs. The Julia-Kocienski olefination is particularly noted for its functional group tolerance, making it suitable for late-stage synthesis.[18][22]
-
The Phenylsulfonyl Moiety: As mentioned, the phenylsulfonyl group itself is a valuable functional group in drug design.[1] Its inclusion can enhance binding to target proteins and improve the pharmacokinetic profile of a drug candidate.
Conclusion
Methyl phenylsulfonylacetate is a powerful and versatile C2-synthon for the construction of carbon-carbon bonds. Its reactions with aldehydes and ketones provide access to valuable synthetic intermediates such as α,β-unsaturated esters and alkenes through the Knoevenagel condensation and Julia-Kocienski olefination pathways, respectively. A careful selection of reaction conditions, particularly the base and solvent, allows for the control of the reaction outcome. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important reagent in their research and development endeavors.
References
-
Blakemore, P. R., Sephton, S. M., & Ciganek, E. (2018). The Julia–Kocienski Olefination. Organic Reactions, 95, 1-857. [Link]
-
Ando, K., & Takama, D. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters, 22(17), 6907–6910. [Link]
-
Chem-Station. (2015). Julia-Kocienski Olefination. [Link]
-
Oregon State University. The Julia-Kocienski Olefination. [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Organic Reactions. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-509. [Link]
-
PubMed. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. [Link]
-
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
-
Bangladesh Journals Online. (2010). Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. [Link]
-
ResearchGate. (2019). Synthesis of α,β-unsaturated esters. [Link]
-
Semantic Scholar. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. [Link]
-
PubMed. (2013). [Application of methyl in drug design]. [Link]
-
Reactions of Aldehydes and Ketones and their Derivatives. [Link]
-
Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. [Link]
-
CrystEngComm. (2016). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. [Link]
-
ResearchGate. (2011). Condensation of aldehydes for environmentally friendly synthesis of 2-methyl-3-phenyl-propanal by heterogeneous catalysis. [Link]
-
PubMed Central. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
ResearchGate. (2020). Scheme of Knoevenagel condensation with different methylene substrates. [Link]
-
Journal of Chemical Research. (1998). Reactions of Carbonyl Compounds in Basic Solutions. Part 31.1 The Effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate. [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
-
PubMed Central. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. [Link]
-
PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
-
ResearchGate. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. [Link]
-
ResearchGate. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. [Link]
-
A Guided Inquiry Laboratory Activity to Explore Reactivity of Carbonyl Compounds. [Link]
-
Beilstein Journals. (2022). C2 to C6 biobased carbonyl platforms for fine chemistry. [Link]
-
MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]
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- 23. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
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Application Notes & Protocols: Methyl Phenylsulfonylacetate as a Versatile Building Block in Tandem Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Methyl Phenylsulfonylacetate in Complex Synthesis
In the pursuit of synthetic efficiency, tandem reactions—processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates—represent a pinnacle of elegant and practical chemistry.[1] These reactions enhance step- and atom-economy, reduce solvent waste, and save significant time and resources. Methyl phenylsulfonylacetate has emerged as a powerful and versatile C2 building block for such transformations. Its strategic value lies in its dual functionality:
-
An Activated Methylene Group: The protons alpha to both the sulfonyl and carbonyl groups are highly acidic, allowing for easy formation of a stabilized carbanion under mild basic conditions. This carbanion is a soft nucleophile, ideal for a range of C-C bond-forming reactions.
-
A Modifiable Sulfonyl Group: The phenylsulfonyl group is not merely an activating group. It can be reductively removed to yield a simple alkyl chain or can function as a leaving group in elimination reactions, providing a pathway to olefins.
This guide provides an in-depth exploration of two key tandem applications of methyl phenylsulfonylacetate, complete with mechanistic insights and detailed, field-proven protocols designed for immediate application in a research setting.
Application 1: Tandem Dehydrative Alkylation & Reductive Desulfonylation
This sequence achieves the net "carboxymethylenation" of an alcohol, extending a carbon chain by two atoms to form a methyl ester. It is a powerful alternative to more traditional multi-step homologation procedures. The process involves a tandem sequence of a modified Mitsunobu reaction followed by reductive desulfonylation.[2]
Mechanistic Overview & Rationale
The reaction proceeds in two main phases within a single pot, transitioning from dehydrative C-C bond formation to reductive C-S bond cleavage.
-
Phase 1: Modified Mitsunobu Alkylation: The Mitsunobu reaction is a cornerstone of organic synthesis for converting alcohols into a variety of functional groups, typically with inversion of configuration.[3][4] In this modified application, the acidic methyl phenylsulfonylacetate acts as the nucleophile. The triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) activate the alcohol, making the hydroxyl group a good leaving group.[4] The α-sulfonyl carbanion then displaces the activated hydroxyl, forming a new C-C bond. This choice is superior to direct alkylation with a halide, as it avoids a separate alcohol-to-halide conversion step and proceeds under milder, neutral conditions.[3]
-
Phase 2: Reductive Desulfonylation: After the alkylation is complete, the reaction environment is switched to facilitate the removal of the phenylsulfonyl group. Magnesium turnings, often activated with a catalytic amount of mercury(II) chloride, in methanol serve as an effective system for this reductive cleavage. This step is crucial for revealing the desired carboxylate product.
The entire logical flow can be visualized as follows:
Caption: One-pot tandem workflow for alcohol homologation.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Trost et al. for the dehydrative alkylation of alcohols.[2]
Materials & Reagents
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles (mmol) | Notes |
| Starting Alcohol | - | 1.0 mmol | 1.0 | Ensure anhydrous conditions. |
| Methyl Phenylsulfonylacetate | 214.24 g/mol | 321 mg | 1.5 | Use 1.5 equivalents to ensure complete consumption of the alcohol. |
| Triphenylphosphine (PPh₃) | 262.29 g/mol | 393 mg | 1.5 | Recrystallize if necessary. |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 g/mol | 0.30 mL | 1.5 | Add dropwise at 0 °C. DEAD can also be used.[5] |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | Solvent for Phase 1. |
| Magnesium (Mg) turnings | 24.31 g/mol | 243 mg | 10.0 | Use a large excess. |
| Methanol (MeOH), anhydrous | - | 5 mL | - | Solvent for Phase 2. |
| Mercury(II) Chloride (HgCl₂) (optional) | 271.52 g/mol | ~1 mg | catalytic | Use with extreme caution to activate Mg. |
Step-by-Step Procedure:
-
Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting alcohol (1.0 mmol), methyl phenylsulfonylacetate (1.5 mmol), triphenylphosphine (1.5 mmol), and anhydrous THF (5 mL).
-
Mitsunobu Reaction: Cool the stirred solution to 0 °C in an ice bath. Add DIAD (1.5 mmol) dropwise over 5 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.[3]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.
-
Transition to Desulfonylation: Once the alkylation is complete, add anhydrous methanol (5 mL) to the flask. This is followed by the addition of magnesium turnings (10.0 mmol). If activation is needed, a tiny crystal of HgCl₂ can be added (use appropriate safety measures).
-
Reductive Cleavage: Stir the resulting suspension vigorously at room temperature. The reaction is often complete within 2-3 hours, which can be monitored by TLC for the disappearance of the intermediate alkylated sulfone.
-
Workup: Quench the reaction by carefully adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure homologated ester.
Application 2: Archetypal Tandem Michael Addition-Intramolecular Cyclization
The α-sulfonyl carbanion of methyl phenylsulfonylacetate is an excellent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated systems.[6][7] When the acceptor molecule contains an appropriately positioned electrophilic site, a subsequent intramolecular cyclization can occur in a tandem fashion. This strategy is a powerful method for constructing cyclic and polycyclic frameworks.[8][9][10]
Mechanistic Overview & Rationale
This reaction is designed to rapidly build molecular complexity from simple, linear precursors.
-
Carbanion Formation: A suitable base (e.g., sodium ethoxide, DBU) deprotonates the methyl phenylsulfonylacetate to generate the nucleophilic α-sulfonyl carbanion. The choice of base is critical; it must be strong enough to ensure complete deprotonation without promoting unwanted side reactions like self-condensation.
-
Michael Addition: The carbanion attacks an α,β-unsaturated compound (e.g., an enone or enoate) at the β-position, forming a new C-C bond and generating an enolate intermediate.
-
Intramolecular Cyclization: The newly formed enolate collapses and attacks an internal electrophile. In this representative protocol, we consider an intramolecular alkylation with a terminal alkyl halide. This cyclization step is often the rate-determining step and is governed by stereoelectronic factors.
Caption: General mechanism for a tandem Michael-cyclization.
Representative Protocol: Synthesis of a Substituted Cyclopentane
This protocol describes the reaction with a hypothetical but representative substrate, (E)-6-bromohex-2-en-4-one, to form a functionalized cyclopentane ring.
Materials & Reagents
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles (mmol) | Notes |
| (E)-6-bromohex-2-en-4-one (Michael Acceptor) | 191.05 g/mol | 191 mg | 1.0 | Substrate. |
| Methyl Phenylsulfonylacetate | 214.24 g/mol | 236 mg | 1.1 | Use a slight excess. |
| Sodium Ethoxide (NaOEt) | 68.05 g/mol | 75 mg | 1.1 | Use as a 21 wt% solution in ethanol or freshly prepared. |
| Ethanol (EtOH), anhydrous | - | 10 mL | - | Solvent. |
Step-by-Step Procedure:
-
Setup: In a flame-dried 50 mL flask under an inert atmosphere, dissolve methyl phenylsulfonylacetate (1.1 mmol) in anhydrous ethanol (5 mL).
-
Base Addition: Cool the solution to 0 °C. Add sodium ethoxide (1.1 mmol) and stir for 15 minutes to ensure complete formation of the carbanion.
-
Michael Addition: In a separate flask, dissolve the Michael acceptor (1.0 mmol) in anhydrous ethanol (5 mL). Add this solution dropwise to the carbanion solution at 0 °C.
-
Tandem Cyclization: After the addition, allow the reaction to warm slowly to room temperature and then heat to reflux (approx. 78 °C). Causality Note: Heating is often required to promote the less favorable intramolecular cyclization step after the rapid Michael addition is complete.
-
Monitoring: Monitor the formation of the cyclic product and disappearance of the starting materials by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl. Remove the ethanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired substituted cyclopentane.
Broader Context: Relation to the Julia-Kocienski Olefination
The core reactivity of the α-sulfonyl carbanion is also the foundation of the powerful Julia-Kocienski olefination, a widely used method for constructing C=C bonds.[11][12] In the modern, one-pot Julia-Kocienski reaction, a heteroaryl sulfone (like a benzothiazolyl or tetrazolyl sulfone) is used.[13][14] After the initial addition of the sulfonyl carbanion to an aldehyde, the heteroaryl group participates in an intramolecular Smiles rearrangement, which facilitates a spontaneous elimination to form the olefin.[15]
While methyl phenylsulfonylacetate is not ideal for the tandem version of this reaction (the phenyl group does not facilitate the required rearrangement), it is perfectly suitable for the classical, multi-step Julia-Lythgoe olefination. This highlights the tunability of the sulfone group in directing reaction pathways.
References
-
Trost, B. M., & Cossy, J. (1995). Methyl Carboxymethylenation of Alcohols via Dehydrative Alkylation. Synlett, 1995(11), 1127-1128. [Link]
-
Chem-Station. (2015). Julia-Kocienski Olefination. Chem-Station Int. Ed. [Link]
-
Blakemore, P. R. (2016). The Julia–Kocienski Olefination. Organic Reactions, 1-367. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
- Baciocchi, E., et al. (1992). Mechanistic investigation of the reaction between .alpha.-sulfonyl carbanions and polyhalogenmethanes. Electron transfer versus polar pathways. The Journal of Organic Chemistry.
-
Macmillan Group, Princeton University. (2000). Tandem Reaction Sequences. [Link]
-
Zhao, L., & van der Donk, W. A. (2016). Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. Molecules, 21(12), 1693. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Li, H., et al. (2025). Enantioselective Radical Sulfonylation of 2-Naphthols and β-Ketoamides with Sodium Sulfinates. Journal of the American Chemical Society.
-
Azizi, Z., et al. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances, 11(23), 13935-13939. [Link]
- Mahidol University. (n.d.). Tandem bond formation involving [alpha]-halosulfonyl carbanions. Mahidol IR.
- Tang, W., & Zhang, X. (2002). Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes.
-
MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
Naglieri, V., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 584. [Link]
-
Wulff, W. D. (n.d.). Natural Products. Michigan State University Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. [Link]
- Nagaon Girl's College Digital Library. (n.d.).
-
PubMed. (2022). Synthesis of Polyene Bioactive Natural Products: FR252921 and Vitamin A. [Link]
-
ResearchGate. (2021). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. [Link]
-
Semantic Scholar. (2010). Tandem Michael addition/imino-nitrile cyclization synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile. [Link]
Sources
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- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 8. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Tandem Michael addition/imino-nitrile cyclization synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile | Semantic Scholar [semanticscholar.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
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- 13. Julia Olefination Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 14. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 15. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
Technical Support Center: Julia-Kocienski Olefination with Methyl Phenylsulfonylacetate
Welcome to the technical support center for the Julia-Kocienski olefination. This guide is designed for researchers, scientists, and drug development professionals who are utilizing methyl phenylsulfonylacetate in this powerful olefination reaction. Here, we address common problems encountered during experimentation, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve immediate issues but also to understand the underlying chemical principles for robust reaction optimization.
Section 1: Troubleshooting Poor Yield and Incomplete Conversion
Low yields or incomplete consumption of starting materials are among the most frequently reported issues. This section breaks down the potential causes and offers systematic solutions.
Question: My Julia-Kocienski reaction is giving me a low yield of the desired alkene. What are the most likely causes and how can I improve it?
Answer: A low yield in the Julia-Kocienski olefination can stem from several factors, primarily related to the initial deprotonation of methyl phenylsulfonylacetate and the subsequent addition to the aldehyde.
1. Inefficient Deprotonation: The acidity of the α-proton on methyl phenylsulfonylacetate is crucial. Incomplete deprotonation leads to unreacted sulfone and, consequently, a lower yield.
-
Causality: The formation of the sulfonyl-stabilized carbanion is the first committed step of the reaction.[1][2] If the base is not strong enough or if there are acidic impurities in the reaction mixture (e.g., water), the carbanion will not be generated efficiently.
-
Troubleshooting Protocol:
-
Base Selection: Employ a strong, non-nucleophilic base. Common choices include sodium hexamethyldisilazide (NaHMDS), potassium hexamethyldisilazide (KHMDS), or lithium diisopropylamide (LDA). The choice of counterion can influence selectivity.[3]
-
Solvent Purity: Ensure your solvent (typically THF or DME) is anhydrous. Traces of water will quench the carbanion.
-
Temperature Control: The deprotonation is usually performed at low temperatures (-78 °C) to minimize side reactions.
-
2. Aldehyde Quality and Addition: The purity of the aldehyde is paramount. Additionally, the rate of addition can impact the outcome.
-
Causality: Impurities in the aldehyde can react with the carbanion. A rapid addition of the aldehyde can lead to localized high concentrations, potentially causing side reactions.
-
Troubleshooting Protocol:
-
Purify the Aldehyde: If possible, distill or purify the aldehyde via chromatography immediately before use.
-
Slow Addition: Add the aldehyde solution dropwise to the solution of the pre-formed carbanion at low temperature.
-
3. Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
-
Causality: The addition of the carbanion to the aldehyde and the subsequent Smiles rearrangement and elimination steps all have specific activation energy barriers that need to be overcome.[4][5]
-
Troubleshooting Protocol:
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting materials.
-
Gradual Warming: After the initial low-temperature addition, allowing the reaction to slowly warm to room temperature can often drive the reaction to completion.
-
Section 2: Addressing Poor E/Z Selectivity
The Julia-Kocienski olefination is renowned for its high (E)-selectivity.[4][6][7] However, achieving the desired stereoisomer can be challenging.
Question: I am observing a poor E/Z ratio in my reaction. How can I improve the stereoselectivity?
Answer: The E/Z selectivity of the Julia-Kocienski olefination is primarily determined during the initial addition of the sulfonyl carbanion to the aldehyde, which dictates the formation of either the syn- or anti-β-alkoxysulfone intermediate.[5][8] The subsequent Smiles rearrangement and elimination are stereospecific.
Factors Influencing Stereoselectivity:
-
Base and Counterion: The nature of the base and its counterion plays a significant role in the transition state geometry of the addition step.
-
Causality: Smaller, more coordinating cations like Li⁺ tend to form tighter, chelated transition states, which can favor the formation of one diastereomer over the other.[3] Larger, less coordinating cations like K⁺ can lead to more open transition states and potentially different selectivity.
-
-
Solvent: The polarity of the solvent can influence the transition state.
-
Causality: Apolar solvents can promote chelation control, while polar solvents can disrupt it.[3]
-
-
Aldehyde Structure: The steric bulk of the aldehyde can influence the facial selectivity of the nucleophilic attack.
Strategies for Improving E/Z Selectivity:
| Parameter | To Favor (E)-Alkene | To Favor (Z)-Alkene |
| Base | KHMDS, NaHMDS | LiHMDS (in some cases) |
| Solvent | Polar aprotic (e.g., THF, DME) | Apolar (e.g., Toluene) |
| Additives | None typically needed | Chelating agents (e.g., 18-crown-6 with KHMDS)[9] |
Experimental Protocol for Optimizing Selectivity:
-
Screening Bases: Set up parallel reactions using different bases (e.g., LiHMDS, NaHMDS, KHMDS) under identical conditions.
-
Solvent Effects: For a given base, test a range of solvents with varying polarity (e.g., Toluene, THF, DME).
-
Temperature Profile: Investigate the effect of the addition temperature (-78 °C, -40 °C, etc.) on the E/Z ratio.
Section 3: Minimizing Side Reactions
Several side reactions can compete with the desired olefination, leading to a complex product mixture and reduced yield.
Question: I am observing significant side products in my reaction mixture. What are they and how can I prevent them?
Answer: Common side reactions include self-condensation of the sulfone, elimination of the β-alkoxysulfone intermediate, and reactions involving impurities.
1. Self-Condensation of Methyl Phenylsulfonylacetate:
-
Causality: The sulfonyl carbanion can act as a nucleophile and attack the ester carbonyl of another molecule of methyl phenylsulfonylacetate. This is more likely to occur if the carbanion is generated and allowed to stand for a prolonged period before the aldehyde is added.
-
Prevention:
-
"Barbier-like" Conditions: Add the base to a mixture of the sulfone and the aldehyde. This ensures that the carbanion reacts with the aldehyde as soon as it is formed.[3]
-
Pre-formation with Caution: If pre-forming the carbanion, do so at a low temperature and add the aldehyde promptly.
-
2. Elimination of the β-alkoxysulfone:
-
Causality: The intermediate β-alkoxysulfone can undergo elimination to form a vinyl sulfone, which is a known side product.
-
Prevention:
-
Temperature Control: Maintain a low temperature during the addition and the initial phase of the reaction.
-
3. Reaction with Impurities:
-
Causality: As mentioned earlier, acidic impurities can quench the carbanion. Electrophilic impurities can also react with the carbanion.
-
Prevention:
-
Use High-Purity Reagents: Ensure all reagents and solvents are of the highest possible purity and are handled under an inert atmosphere.
-
Section 4: Experimental Workflow and Diagrams
Standard Protocol for Julia-Kocienski Olefination:
-
To a solution of methyl phenylsulfonylacetate in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the carbanion.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Flowchart:
Caption: A troubleshooting flowchart for common issues in the Julia-Kocienski olefination.
Reaction Mechanism Overview:
Caption: A simplified overview of the Julia-Kocienski olefination mechanism.
References
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
-
Wikipedia. (2023). Julia olefination. [Link]
-
Organic Chemistry Portal. Julia Olefination. [Link]
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. PubMed. [Link]
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
Billard, F., Robiette, R., & Pospíšil, J. (2012). Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. Organic Chemistry Portal. [Link]
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. PMC - NIH. [Link]
-
ChemRxiv. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. [Link]
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
Chem Pro. (2020, July 22). Julia Olefination Reaction | Kocienski-Modification | Solved Problems - Clayden,Carruthers & Zweifel [Video]. YouTube. [Link]
-
Organic Reactions. The Julia–Kocienski Olefination. [Link]
-
Blakemore, P. R. (2016). The Julia-Kocienski Olefination. Oregon State University. [Link]
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
- 9. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl Phenylsulfonylacetate Alkylation
Welcome to the technical support center for the alkylation of methyl phenylsulfonylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results.
I. Understanding the Reaction: The Fundamentals of α-Alkylation
The α-alkylation of methyl phenylsulfonylacetate is a cornerstone C-C bond-forming reaction in organic synthesis.[1] It relies on the enhanced acidity of the α-protons, situated between the electron-withdrawing phenylsulfonyl and methoxycarbonyl groups. This allows for deprotonation by a suitable base to form a stabilized carbanion, which then acts as a nucleophile, attacking an alkylating agent.[2]
Core Reaction Pathway
Sources
Technical Support Center: Purification of Methyl Phenylsulfonylacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of methyl phenylsulfonylacetate (CAS: 34097-60-4). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work.[1] Achieving high purity is critical for ensuring reproducible results and preventing downstream complications in multi-step syntheses. This guide provides in-depth, experience-based answers to common challenges encountered during the purification of this compound and its byproducts.
Section 1: Understanding the Impurity Profile (FAQ)
A successful purification strategy begins with understanding the potential impurities. The choice of synthetic route and workup conditions dictates the byproduct profile.
Q1: What are the most common byproducts I might encounter when synthesizing or handling methyl phenylsulfonylacetate?
You will most likely encounter a combination of unreacted starting materials and byproducts from side reactions. The primary impurities include:
-
Unreacted Starting Materials: Depending on your synthetic route, these could be sodium benzenesulfinate, methyl chloroacetate, or phenylmethanesulfonyl chloride and methanol.
-
Phenylsulfonylacetic Acid: This is the product of ester hydrolysis and is one of the most common impurities, especially if the reaction or workup involves water under non-neutral pH conditions.[2]
-
Methyl Phenyl Sulfone: This results from the decarboxylation of the β-keto sulfone system, a reaction that can be promoted by heat and certain nucleophiles.[3]
-
Bis(phenylsulfonyl)methane: This can arise from C-acylation of the enolate of methyl phenylsulfonylacetate with an activated phenylsulfonyl species.
-
Transesterification Products: If alcohols other than methanol (e.g., ethanol from a solvent) are present under acidic or basic conditions, the corresponding ethyl ester or other alkyl esters may form.[4][5]
Q2: How are these impurities typically formed?
Understanding the formation mechanism is key to preventing these impurities. The primary side reactions are hydrolysis and decarboxylation.
-
Hydrolysis: The ester functional group in methyl phenylsulfonylacetate is susceptible to both acid- and base-catalyzed hydrolysis.[6] Exposure to aqueous acidic or basic conditions during the reaction workup can cleave the methyl ester, yielding the more polar phenylsulfonylacetic acid.[7]
-
Decarboxylation: The Krapcho decarboxylation is a relevant side reaction for compounds of this type.[3] Under thermal stress, particularly in polar aprotic solvents and in the presence of salts (like halides), the methyl group of the ester is removed via an SN2-like mechanism, followed by the loss of carbon dioxide to yield methyl phenyl sulfone.[3]
Sources
- 1. 苯磺酰乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Reactions of Carbonyl Compounds in Basic Solutions. Part 31.1 The Effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
troubleshooting guide for reactions involving methyl phenylsulfonylacetate
Technical Support Center: Methyl Phenylsulfonylacetate Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving methyl phenylsulfonylacetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during its use in organic synthesis. As a versatile reagent, methyl phenylsulfonylacetate is a key component in a variety of carbon-carbon bond-forming reactions; however, its reactivity profile can also present unique challenges. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of methyl phenylsulfonylacetate in organic synthesis?
Methyl phenylsulfonylacetate is a valuable C-H acidic compound used to generate a stabilized carbanion. This nucleophile participates in several important transformations, most notably:
-
Alkylation Reactions: The enolate of methyl phenylsulfonylacetate readily undergoes alkylation with a variety of electrophiles, such as alkyl halides and epoxides. This reaction is fundamental for constructing more complex carbon skeletons.
-
Julia-Kocienski Olefination: This is a prominent application where the sulfone is reacted with an aldehyde or ketone to form an alkene.[1][2][3] The reaction is prized for its ability to generate E-alkenes with high stereoselectivity.[2][3]
-
Michael Additions: As a soft nucleophile, the carbanion can participate in conjugate additions to α,β-unsaturated carbonyl compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can occur during reactions with methyl phenylsulfonylacetate. The advice provided is based on established chemical principles and practical laboratory experience.
Issue 1: Low Yield or No Reaction in Alkylation Attempts
Question: I am trying to alkylate methyl phenylsulfonylacetate with an alkyl bromide, but I am observing very low conversion of my starting material, even after prolonged reaction times. What could be the issue?
Answer:
Several factors can contribute to poor alkylation efficiency. Let's break down the most common culprits and their solutions.
1. Incomplete Deprotonation:
-
Causality: The acidity of the α-proton of methyl phenylsulfonylacetate (pKa ≈ 11 in DMSO) necessitates a sufficiently strong base for complete deprotonation. Incomplete formation of the carbanion will naturally lead to low conversion.
-
Troubleshooting Steps:
-
Base Selection: Ensure the base you are using has a pKa significantly higher than that of the sulfone. Common and effective bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
-
Reaction Conditions: The deprotonation step should be allowed to proceed to completion before the addition of the electrophile. This typically involves stirring the sulfone and base together for a period of 30-60 minutes at an appropriate temperature (often 0 °C to room temperature, depending on the base and solvent).
-
Solvent Choice: Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are standard choices.[4] Ensure the solvent is anhydrous, as water will quench the base and the carbanion.
-
2. Issues with the Electrophile:
-
Causality: The reactivity of the alkylating agent is critical. Sterically hindered or unreactive electrophiles will result in sluggish reactions.
-
Troubleshooting Steps:
-
Leaving Group: The choice of leaving group on the electrophile is important. Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If you are using a bromide and experiencing issues, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
-
Steric Hindrance: If your electrophile is sterically demanding, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. However, be mindful that this can also lead to side reactions.
-
3. Side Reactions:
-
Causality: The carbanion of methyl phenylsulfonylacetate can be prone to side reactions, especially if the desired alkylation is slow.
-
Troubleshooting Steps:
-
Self-Condensation: While less common, under certain conditions, the enolate can react with the ester moiety of another molecule of the starting material. This is more likely at higher concentrations and temperatures.
-
Elimination: If your alkyl halide is prone to elimination (e.g., a secondary or tertiary halide), you may observe the formation of an alkene byproduct. Using a less-hindered base and lower temperatures can help to mitigate this.
-
Issue 2: Formation of Dialkylated Product
Question: I am consistently observing a significant amount of a dialkylated byproduct in my alkylation reaction, even when using only one equivalent of the electrophile. How can I improve the selectivity for the mono-alkylated product?
Answer:
The formation of a dialkylated product arises from the deprotonation of the mono-alkylated product, which then reacts with another equivalent of the electrophile. The acidity of the remaining α-proton in the mono-alkylated product is often comparable to or even slightly higher than the starting material, making this a common problem.[5]
Strategies to Promote Mono-alkylation:
-
Controlled Addition of Electrophile: Add the electrophile slowly to the pre-formed enolate at a low temperature (e.g., -78 °C). This helps to ensure that the electrophile reacts with the initially formed carbanion before there is a significant opportunity for proton exchange to generate the enolate of the product.
-
Use of a Bulky Base: Employing a sterically hindered base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), can help to disfavor the deprotonation of the more sterically encumbered mono-alkylated product.
-
Inverse Addition: In some cases, adding the pre-formed enolate solution to a solution of the electrophile can improve selectivity.
Issue 3: Unexpected Decarboxylation
Question: After my reaction and workup, I am isolating a product that appears to have lost the methoxycarbonyl group. What would cause this decarboxylation?
Answer:
The β-sulfonyl ester moiety makes methyl phenylsulfonylacetate and its derivatives susceptible to decarboxylation, particularly under harsh conditions. This process is analogous to the Krapcho decarboxylation.[6]
Conditions Promoting Decarboxylation:
-
High Temperatures: Heating the reaction mixture for extended periods, especially in the presence of nucleophiles, can induce decarboxylation.[6]
-
Presence of Nucleophilic Anions: Halide ions (Cl⁻, Br⁻, I⁻) and other nucleophiles can attack the methyl group of the ester, initiating the decarboxylation cascade.[6]
-
Aqueous Acidic or Basic Workup at Elevated Temperatures: Hydrolysis of the ester followed by heating can lead to decarboxylation of the resulting β-sulfonyl carboxylic acid.
Preventative Measures:
-
Maintain Low Reaction Temperatures: Whenever possible, conduct the reaction and subsequent workup at or below room temperature.
-
Quench Carefully: Quench the reaction with a mild proton source (e.g., saturated aqueous ammonium chloride) at low temperature.
-
Avoid Prolonged Heating During Purification: Be cautious during solvent removal and chromatography to avoid excessive heat.
Issue 4: Difficulties in Product Purification
Question: My crude reaction mixture is complex, and I'm having trouble isolating the desired product by column chromatography. Are there any tips for purifying these types of sulfonyl compounds?
Answer:
The purification of sulfonyl compounds can sometimes be challenging due to their polarity and potential for streaking on silica gel.
Purification Strategies:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification.[7] Experiment with a range of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography Tips:
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system and gradually increase the polarity.
-
Additives: In some cases, adding a small amount of a polar modifier, such as methanol or acetic acid, to the eluent can improve peak shape.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica.
-
-
Aqueous Wash: Before chromatography, a thorough aqueous workup can remove many water-soluble impurities. A wash with a saturated sodium bicarbonate solution can remove acidic byproducts, while a brine wash can help to break up emulsions.
Experimental Protocols
General Procedure for the Alkylation of Methyl Phenylsulfonylacetate
-
To a flame-dried flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (or another suitable aprotic solvent) and methyl phenylsulfonylacetate (1.0 eq).
-
Cool the solution to 0 °C (or -78 °C for more sensitive substrates).
-
Add the base (e.g., NaH, 1.1 eq, or LDA, 1.1 eq) portion-wise or dropwise.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.
-
Slowly add the alkylating agent (1.0-1.2 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting common issues in reactions involving methyl phenylsulfonylacetate.
Caption: Troubleshooting workflow for methyl phenylsulfonylacetate reactions.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Bases for Deprotonation | NaH, KOtBu, LDA, LiHMDS, KHMDS | pKa must be sufficiently high to deprotonate the sulfone. |
| Solvents | THF, DMF, DMSO (anhydrous) | Aprotic solvents that solvate the cation and do not react with the base or carbanion. |
| Reaction Temperature | -78 °C to Room Temperature | Substrate and base dependent; lower temperatures can improve selectivity. |
| Electrophile Reactivity | R-I > R-Br > R-Cl | Better leaving groups lead to faster reaction rates. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Julia, M., & Paris, J.-M. (1973). Syntheses a l'aide de sulfones v(+)- methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833–4836.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805–822.
-
Organic Chemistry Portal. (n.d.). Julia-Kocienski Olefination. Retrieved from [Link]
Sources
stability issues of methyl phenylsulfonylacetate under basic conditions
Introduction
Welcome to the technical support guide for methyl phenylsulfonylacetate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Methyl phenylsulfonylacetate is a valuable building block, particularly as a nucleophile in carbon-carbon bond-forming reactions after deprotonation of the active methylene group.[1] However, its utility is intrinsically linked to its stability, especially under the basic conditions required to generate the reactive carbanion.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to help you navigate the challenges associated with the stability of methyl phenylsulfonylacetate, ensuring robust and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability
This section addresses fundamental questions about the chemical behavior of methyl phenylsulfonylacetate in the presence of bases.
Q1: What makes the α-carbon of methyl phenylsulfonylacetate so acidic and reactive?
The carbon atom situated between the phenylsulfonyl (PhSO₂) group and the methyl ester (COOCH₃) group is known as an "active methylene" group. Its heightened acidity (pKa ≈ 11-13 in DMSO) is due to the powerful electron-withdrawing nature of both adjacent functional groups. The sulfonyl group and the carbonyl group work synergistically to stabilize the resulting negative charge (carbanion or enolate) through resonance and inductive effects once a proton is removed by a base. This stabilized carbanion is the key reactive intermediate for alkylation, acylation, and olefination reactions.
Figure 1: Deprotonation and resonance stabilization of the methyl phenylsulfonylacetate carbanion.
Q2: What are the primary degradation pathways for methyl phenylsulfonylacetate under basic conditions?
When handling this reagent with bases, two main competitive, non-productive pathways can occur, leading to loss of starting material and reduced yield.
-
Base-Mediated Hydrolysis (Saponification): The methyl ester is susceptible to nucleophilic attack by hydroxide ions or other strong, hard bases. This irreversible reaction cleaves the ester bond to form methanol and the corresponding phenylsulfonylacetate salt, which is typically unreactive in subsequent alkylation or olefination steps. This is a significant issue when using aqueous bases (e.g., NaOH, KOH) or even alkoxides in the presence of trace water.[2][3]
-
Self-Condensation: The generated carbanion is a potent nucleophile. In the absence of a suitable electrophile (e.g., an aldehyde or alkyl halide), it can attack the electrophilic carbonyl carbon of another, unreacted molecule of methyl phenylsulfonylacetate. This leads to the formation of dimeric or oligomeric byproducts, which can complicate purification. This side reaction is more prevalent at higher concentrations and temperatures. Some sulfone reagents used in olefination reactions are known to have a tendency to self-condense.[4]
Caption: Competing reaction pathways for methyl phenylsulfonylacetate under basic conditions.
Q3: Can the phenylsulfonyl group itself degrade?
While the phenylsulfonyl group is generally robust, extreme conditions can lead to its degradation. Thermal decomposition of sulfones to eliminate sulfur dioxide (SO₂) typically requires very high temperatures (>300 °C), which are well outside the range of most standard organic reactions.[5][6] Reductive cleavage (desulfonylation) is also possible but requires specific reducing agents like sodium amalgam or samarium(II) iodide, as seen in the classical Julia olefination.[7] Under typical base-mediated reaction conditions at low to moderate temperatures, degradation of the sulfonyl moiety is not a primary concern.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to common problems encountered during reactions involving methyl phenylsulfonylacetate.
Problem: My reaction is not proceeding, and I am recovering only the starting material.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Insufficiently Strong Base | Check the pKa of your base against the pKa of methyl phenylsulfonylacetate (~11-13). | Switch to a stronger base. For example, if you are using Na₂CO₃, consider changing to NaH, KHMDS, or LDA. |
| Incorrect Solvent | Ensure your solvent can dissolve the base and substrate. Protic solvents (water, alcohols) can quench the carbanion. | Use anhydrous aprotic polar solvents like THF, DMF, or DMSO. Ensure solvents are properly dried before use. |
| Low Reaction Temperature | The activation energy for deprotonation may not be met. | While starting at low temperatures is good practice, try slowly warming the reaction mixture to 0 °C or room temperature and monitor by TLC. |
| Degraded Base | Reagents like NaH can degrade upon exposure to air and moisture. | Use a fresh bottle of the base or titrate organometallic bases (like n-BuLi) before use. |
Problem: My TLC/crude NMR shows multiple new spots/peaks, and the yield of the desired product is low.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Self-Condensation | Look for products with roughly double the mass of the starting material via LC-MS. | Add the base to a mixture of the sulfone and the electrophile ("Barbier-like conditions") to ensure the carbanion reacts with the electrophile as soon as it forms.[4] Alternatively, add the electrophile immediately after carbanion formation. Lower the concentration of the reaction. |
| Ester Hydrolysis | Acidify a sample of the aqueous workup layer and check for a precipitate of phenylsulfonylacetic acid. Check crude NMR for the absence of the methyl ester singlet (~3.7 ppm). | Use non-nucleophilic, anhydrous bases (e.g., NaH, DBU, KHMDS). Avoid aqueous workups until the reaction is complete and quenched with a non-aqueous acid source if possible.[8] |
| Reaction with Solvent | Using a solvent like DMF at elevated temperatures with a strong base can lead to side reactions. | Switch to a more inert solvent like THF. If DMF is necessary for solubility, keep the temperature as low as possible. |
| Overshot Reaction / Polysubstitution | If the product also has acidic protons, it may be deprotonated and react further. | Use only one equivalent of base. If dialkylation is the issue, consider using a bulkier base or a substrate with a single acidic proton. |
Troubleshooting Workflow
Caption: A logical workflow for diagnosing issues in reactions with methyl phenylsulfonylacetate.
Part 3: Best Practices & Mitigation Protocols
Adhering to optimized protocols is crucial for success. This section outlines recommended procedures and choices for reaction parameters.
Choosing the Right Base
The choice of base is critical. It must be strong enough to deprotonate the α-carbon efficiently but should ideally be non-nucleophilic towards the ester and compatible with other functional groups in the substrate.
| Base | Type | pKa (Conj. Acid) | Pros | Cons |
| NaH | Hydride (Strong) | ~36 (H₂) | Non-nucleophilic, inexpensive, high pKa ensures complete deprotonation. | Heterogeneous, can be slow, requires anhydrous conditions, flammable. |
| KHMDS/NaHMDS | Amide (Strong) | ~26 (Hexamethyldisilazane) | Very strong, non-nucleophilic, soluble in THF. | Expensive, moisture-sensitive. |
| LDA | Amide (Strong) | ~36 (Diisopropylamine) | Very strong, non-nucleophilic, standard for enolate formation. | Must be freshly prepared or titrated, thermally unstable above 0 °C. |
| t-BuOK | Alkoxide (Strong) | ~17 (t-Butanol) | Soluble, strong enough for many applications. | Can act as a nucleophile, can promote elimination side reactions. |
| DBU | Amine (Weak) | ~13 (DBU-H⁺) | Non-nucleophilic organic base, good for milder conditions. | May not be strong enough for complete deprotonation, leading to slow reactions. |
Protocol: General Procedure for Base-Mediated Alkylation
This protocol provides a robust starting point for the alkylation of methyl phenylsulfonylacetate, incorporating best practices to minimize degradation.
Materials:
-
Methyl phenylsulfonylacetate (1.0 eq)
-
Anhydrous THF
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.0-1.2 eq)
-
Anhydrous workup and purification solvents
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the 60% NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula. Dry the remaining NaH under a stream of inert gas.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the methyl phenylsulfonylacetate in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH slurry at 0 °C over 10-15 minutes.
-
Causality Note: Slow addition at low temperature controls the exotherm from deprotonation and hydrogen gas evolution, minimizing side reactions.
-
-
Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete. The reaction mixture should become a clearer, homogeneous solution as the sodium salt forms.
-
Electrophile Addition: Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Causality Note: Maintaining a low temperature minimizes the risk of the carbanion reacting with the solvent or itself. Adding the electrophile to the pre-formed carbanion ensures a rapid desired reaction.
-
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Trustworthiness Note: This self-validating step safely neutralizes any unreacted NaH and protonates the product enolate without using a strong acid that could cause degradation.
-
-
Workup & Purification: Proceed with a standard aqueous workup (extraction with an organic solvent like ethyl acetate, washing with brine, drying over Na₂SO₄) and purify the crude product by flash column chromatography.
References
-
Blakemore, P. R. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. [Link]
-
Organic Chemistry Portal. Julia Olefination. [Link]
-
ResearchGate. (2019). The scope of sulfones 1 elimination to allenes 2. [Link]
-
van der Westhuyzen, R. et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [Link]
-
Roberts, J. C. et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
Roberts, J. C. et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Frontiers. (2023). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. [Link]
-
ResearchGate. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization | Request PDF. [Link]
- Google Patents. (2013).
-
Kice, J. L. (1968). DESULFONYLATION REACTIONS. ScienceDirect. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
- Google Patents. (2009). The production method of methylphenylacetic acid.
-
ResearchGate. (2025). Catalytic decomposition of sulfones in oxidized Iraqi Kerosene using prepared Mg-Al Layered double hydroxide catalyst. [Link]
-
ResearchGate. Methods for β‐ketosulfones syntheses from ketones. [Link]
-
Chemistry LibreTexts. (2023). 4.1: β-Elimination Reactions. [Link]
-
Chemistry Steps. Elimination Reactions: an Introduction. [Link]
-
RSC Publishing. The kinetics of hydrolysis of methyl and phenyl isocyanates. [Link]
-
Course Hero. Elimination Reactions (Unit I). [Link]
- Google Patents. (1998).
-
RSC Publishing. (2022). Catalytic hydrolysis of methyl mercaptan and methyl thioether on hydroxyl-modified ZrO2: a density functional theory study. [Link]
-
YouTube. (2021). Practice with Aldol, Michael Addition, and Robinson Annulation Rxns (Worksheet Walkthrough). [Link]
Sources
- 1. Methyl phenylsulfonylacetate 97 34097-60-4 [sigmaaldrich.com]
- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Julia Olefination [organic-chemistry.org]
- 8. How To [chem.rochester.edu]
Technical Support Center: Navigating the Reactivity of Methyl Phenylsulfonylacetate with Strong Bases
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of methyl phenylsulfonylacetate in base-mediated reactions. Our focus is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and efficiency of your synthetic endeavors.
Introduction: The Dual Nature of Methyl Phenylsulfonylacetate
Methyl phenylsulfonylacetate is a valuable C2 synthon, prized for the acidity of its α-protons (pKa ≈ 11 in DMSO), which allows for facile enolate formation and subsequent carbon-carbon bond formation. This reactivity is harnessed in a variety of important transformations, including alkylations and the renowned Julia-Kocienski olefination. However, the very features that make this reagent so useful—the acidic α-proton, the ester functionality, and the sulfonyl leaving group—also predispose it to several competing and often undesired side reactions when treated with strong bases. This guide will illuminate these potential pitfalls and provide actionable strategies for troubleshooting and optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to deprotonate methyl phenylsulfonylacetate for an alkylation reaction, but I'm seeing low yields of my desired product. What are the most common side reactions?
When treating methyl phenylsulfonylacetate with a strong base, you are navigating a landscape of competitive reactions. The primary side reactions to be aware of are:
-
Self-Condensation (Claisen-type Reaction): The enolate of methyl phenylsulfonylacetate can act as a nucleophile and attack the carbonyl group of an unreacted molecule of the starting material. This results in the formation of a β-keto sulfone dimer and the loss of methoxide. This is often a major byproduct if deprotonation is not rapid and complete.
-
Hydrolysis: The ester functional group is susceptible to base-mediated hydrolysis, especially in the presence of trace amounts of water or when using protic bases like hydroxides or alkoxides. This consumes both your starting material and the base, forming the corresponding carboxylate salt.
-
Dialkylation: After the initial desired mono-alkylation, the product may still possess an acidic α-proton. A second deprotonation and subsequent alkylation can occur, leading to a dialkylated byproduct. This is more prevalent if an excess of base and/or the alkylating agent is used.
-
O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation, usually desired) or the enolate oxygen (O-alkylation). O-alkylation leads to the formation of a ketene acetal, an undesired side product in most alkylation reactions.[1][2] The outcome is influenced by factors such as the nature of the counterion, solvent, and the electrophile.[1][2]
Q2: How do I choose the right strong base for my reaction?
The choice of base is critical and depends on the desired transformation. A key consideration is the pKa of the base relative to methyl phenylsulfonylacetate (pKa ≈ 11 in DMSO).
| Base | pKa of Conjugate Acid (in DMSO) | Common Applications & Considerations |
| Sodium Hydride (NaH) | H₂ (~36) | A strong, non-nucleophilic base commonly used for deprotonation. It is a heterogeneous reagent, and its reactivity can be influenced by particle size and the presence of additives. |
| Lithium Diisopropylamide (LDA) | Diisopropylamine (~36) | A very strong, sterically hindered, non-nucleophilic base. It is soluble in many organic solvents and typically provides rapid and complete deprotonation at low temperatures, minimizing side reactions. |
| Potassium tert-butoxide (KOtBu) | tert-butanol (~32) | A strong, sterically hindered base. It is more soluble than NaH in many organic solvents. |
| Sodium Methoxide (NaOMe) | Methanol (~29) | A strong, but also nucleophilic, base. Its use can lead to transesterification if your substrate has a different ester group. It is generally not recommended for simple deprotonation prior to alkylation due to competing reactions. |
For most alkylation reactions, LDA is an excellent first choice due to its strength, non-nucleophilicity, and solubility at low temperatures. NaH is also a robust option, particularly for large-scale reactions, but may require longer reaction times for complete deprotonation.
Q3: My reaction is a complex mixture, and I suspect multiple side reactions are occurring. How can I systematically troubleshoot this?
A multi-pronged approach is often necessary. The following flowchart provides a logical progression for troubleshooting complex reaction outcomes.
Caption: Troubleshooting workflow for side reactions.
Troubleshooting Guides: Specific Side Reactions
Issue 1: Self-Condensation Dominates the Reaction
Symptoms:
-
A significant amount of a higher molecular weight byproduct is observed by TLC, LC-MS, or NMR.
-
The starting material is consumed, but the yield of the desired product is low.
-
The byproduct's mass corresponds to the dimer of methyl phenylsulfonylacetate minus methanol.
Causality: Self-condensation occurs when the generated enolate of methyl phenylsulfonylacetate reacts with a molecule of the unreacted starting material. This is a classic Claisen-type condensation. This side reaction is favored under conditions where the deprotonation is slow or incomplete, leading to a significant concentration of both the enolate and the starting ester in the reaction mixture.
Troubleshooting Protocol:
-
Base Selection and Stoichiometry:
-
Switch to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure rapid and complete deprotonation.
-
Use at least a full equivalent of the base (1.0-1.1 equivalents) to drive the deprotonation to completion.
-
-
Reaction Conditions:
-
Perform the deprotonation at a low temperature (e.g., -78 °C) to minimize the rate of the condensation reaction.
-
Add the methyl phenylsulfonylacetate solution dropwise to the prepared base solution. This "inverse addition" maintains a low concentration of the ester in the presence of an excess of the base, favoring deprotonation over condensation.
-
Allow sufficient time for complete enolate formation before adding the electrophile (e.g., 30-60 minutes at -78 °C).
-
-
Experimental Workflow Diagram:
Caption: Kinetic vs. thermodynamic control in deprotonation.
Issue 2: Significant Hydrolysis of the Ester
Symptoms:
-
The formation of a water-soluble byproduct, phenylsulfonylacetic acid, which may be lost during aqueous workup or complicate purification.
-
Consumption of more than one equivalent of base.
-
Gas evolution (e.g., H₂) if using NaH, without subsequent successful alkylation.
Causality: The ester functional group is susceptible to nucleophilic attack by hydroxide or other protic nucleophiles. This is exacerbated by the presence of water in the reaction medium. Using bases like NaOH or KOH will directly lead to hydrolysis. Even with aprotic bases like NaH or LDA, trace water in solvents or on glassware can be a significant issue.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions:
-
Oven-dry or flame-dry all glassware before use and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled, anhydrous solvents. Solvents like THF should be distilled from sodium/benzophenone ketyl, and DMF should be dried over molecular sieves.
-
Ensure the starting materials and reagents are anhydrous.
-
-
Appropriate Base Selection:
-
Avoid protic bases such as NaOH, KOH, and alkoxides (unless transesterification is desired).
-
Use aprotic, non-nucleophilic bases like NaH or LDA .
-
-
Temperature Control:
-
Maintain low temperatures during the reaction to minimize the rate of hydrolysis.
-
Issue 3: Formation of a Dialkylated Product
Symptoms:
-
Observation of a second product with a mass corresponding to the addition of two alkyl groups.
-
The mono-alkylated product may be the major product, but the dialkylated product is a significant impurity.
Causality: If the mono-alkylated product still possesses an acidic α-proton, it can be deprotonated by any excess base present in the reaction mixture, leading to a second alkylation event. This is more likely if the initial substrate has two acidic α-protons.
Troubleshooting Protocol:
-
Stoichiometric Control:
-
Use a precise amount of base, typically 1.0 to 1.1 equivalents, to ensure complete mono-deprotonation without a large excess.
-
Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the alkylating agent.
-
-
Controlled Addition:
-
Add the alkylating agent slowly and at a low temperature. This maintains a low concentration of the electrophile, favoring reaction with the more abundant mono-enolate over the di-enolate.
-
-
Reaction Monitoring:
-
Carefully monitor the reaction by TLC or LC-MS to determine the point of complete consumption of the starting material and avoid prolonged reaction times that could favor dialkylation.
-
Issue 4: O-Alkylation as a Side Reaction
Symptoms:
-
Formation of an isomeric byproduct with the same mass as the desired C-alkylated product.
-
The byproduct may be identified by its characteristic ketene acetal signals in the NMR spectrum.
Causality: The enolate of methyl phenylsulfonylacetate is an ambident nucleophile. C-alkylation is generally thermodynamically favored, while O-alkylation can be kinetically favored under certain conditions. Factors that promote O-alkylation include:
-
Hard Electrophiles: Electrophiles with a high charge density on the reactive atom (e.g., chlorosilanes, sulfonyl chlorides) are "hard" and tend to react at the "harder" oxygen atom of the enolate.
-
Polar Aprotic Solvents: Solvents like HMPA or DMPU can solvate the metal counterion, leading to a "naked" enolate where the oxygen atom is more accessible.
-
Counterion: The nature of the metal counterion can influence the aggregation state and reactivity of the enolate.
Troubleshooting Protocol:
-
Choice of Electrophile:
-
Whenever possible, use "softer" electrophiles like alkyl iodides or bromides, which have a greater tendency to react at the "softer" carbon atom of the enolate.
-
-
Solvent Selection:
-
Use less polar solvents like THF or diethyl ether, which favor a more aggregated enolate structure where the carbon atom is more nucleophilic.
-
-
Temperature Control:
-
Lower reaction temperatures generally favor the thermodynamically preferred C-alkylation product.
-
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of Methyl Phenylsulfonylacetate using Sodium Hydride (NaH)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Deprotonation: Add anhydrous DMF (or THF) to the flask, followed by the dropwise addition of a solution of methyl phenylsulfonylacetate (1.0 eq.) in the same anhydrous solvent at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Alkylation of Methyl Phenylsulfonylacetate using Lithium Diisopropylamide (LDA)
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C. Stir the solution for 30 minutes at 0 °C.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C and add a solution of methyl phenylsulfonylacetate (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the enolate solution at -78 °C.
-
Monitoring and Workup: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
References
- Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution. Acc. Chem. Res.1988, 21 (12), 456–463.
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-570.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007; pp 75-82.
- Julia, M.; Paris, J.-M. Syntheses a l'aide de sulfones v(+)- methode de synthese generale de doubles liaisons. Tetrahedron Lett.1973, 14 (49), 4833–4836.
- Blakemore, P. R. The Julia-Kocienski Olefination. J. Chem. Soc., Perkin Trans. 12002, 2563–2585.
- Ando, K. Development of the Modified Julia Olefination and Related Reactions. Heterocycles2009, 77 (2), 691.
- Gompper, R.; Wagner, H.-U. The Ambident Anions of Carbonyl Compounds. Angew. Chem. Int. Ed. Engl.1976, 15 (6), 321–392.
Sources
Technical Support Center: Hydrolysis of Methyl Phenylsulfonylacetate
Welcome to the dedicated support guide for the hydrolysis of methyl phenylsulfonylacetate. This document provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols for researchers, chemists, and drug development professionals. Our goal is to empower you to navigate the complexities of this reaction with confidence, ensuring reproducible and high-yield results.
Part 1: Fundamental Principles & Mechanistic Overview
Before troubleshooting, it's crucial to understand the reaction's underlying principles. The hydrolysis of methyl phenylsulfonylacetate is the conversion of an ester into a carboxylic acid (phenylsulfonylacetic acid) and an alcohol (methanol). This transformation is typically achieved under acidic or basic conditions.[1]
The phenylsulfonyl (PhSO₂) group is strongly electron-withdrawing. This property significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. This activation generally allows for milder reaction conditions compared to the hydrolysis of less activated esters.
There are two primary pathways for this hydrolysis:
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[2][3] It requires a catalytic amount of a strong acid (e.g., H₂SO₄) and an excess of water to shift the equilibrium towards the products.[1] The mechanism involves protonation of the carbonyl oxygen, which further enhances the carbonyl carbon's electrophilicity, followed by nucleophilic attack by water.[2]
-
Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction that proceeds to completion.[1][3] It requires a stoichiometric amount of a strong base (e.g., NaOH, KOH). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[4] The subsequent elimination of the methoxide ion forms the carboxylic acid, which is immediately deprotonated by the base in the reaction mixture. This final acid-base step renders the reaction irreversible.[3][4]
Q1: Why is base-mediated hydrolysis (saponification) often preferred for this substrate?
Answer: Saponification is generally preferred for two key reasons:
-
Irreversibility: The reaction goes to completion, which typically results in higher yields and simpler product isolation compared to the equilibrium-limited acid-catalyzed method.[1][3]
-
Kinetics: The direct attack of the strong hydroxide nucleophile is often kinetically faster than the water-based attack in the acid-catalyzed pathway, even with the activating effect of the sulfonyl group.
The choice between methods depends on the overall stability of your molecule. If your substrate contains other base-labile functional groups, the milder, acid-catalyzed approach might be necessary.
Part 2: Experimental Protocols & Workflow
Here we provide baseline protocols for both acidic and basic hydrolysis. These should be considered starting points and may require optimization based on your specific experimental goals and observations.
General Experimental Workflow
Caption: General workflow for the hydrolysis of methyl phenylsulfonylacetate.
Protocol 2.1: Base-Mediated Hydrolysis (Saponification)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl phenylsulfonylacetate (1.0 eq) in a suitable solvent such as methanol or a tetrahydrofuran (THF)/water mixture.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.1 - 1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is often complete within 1-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether, dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1-2 using a strong acid (e.g., 2M HCl). Phenylsulfonylacetic acid should precipitate as a white solid.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Protocol 2.2: Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask with a reflux condenser, combine methyl phenylsulfonylacetate (1.0 eq), a large excess of water, and a co-solvent if needed for solubility (e.g., dioxane).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~10-20 mol%).
-
Reaction: Heat the mixture to reflux. Note that acid-catalyzed hydrolysis is an equilibrium process and may require prolonged reaction times (4-24 hours) to reach completion.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).
-
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify as necessary.
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Base-Mediated (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagent | NaOH, KOH, LiOH | H₂SO₄, HCl |
| Stoichiometry | Stoichiometric (≥1.0 eq)[1] | Catalytic (0.1-0.2 eq)[1] |
| Water | Used as solvent/co-solvent | Required in large excess |
| Reversibility | Irreversible[3][4] | Reversible (Equilibrium)[2] |
| Workup | Requires acidification step | Direct extraction |
| Typical Yield | High | Moderate to High |
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the hydrolysis of methyl phenylsulfonylacetate in a direct question-and-answer format.
Sources
Technical Support Center: Synthesis of Methyl Phenylsulfonylacetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of methyl phenylsulfonylacetate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Methyl phenylsulfonylacetate is a key building block in organic synthesis, notably used in the formation of various complex molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate challenges and optimize your synthetic protocols.
Primary Synthetic Pathway: An Overview
The most common and efficient laboratory-scale synthesis of methyl phenylsulfonylacetate involves the nucleophilic substitution reaction between an alkali metal salt of benzenesulfinic acid (e.g., sodium benzenesulfinate) and a methyl haloacetate. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The sulfinate anion acts as a potent sulfur nucleophile, attacking the electrophilic α-carbon of the methyl haloacetate. The halide (typically chloride or bromide) is displaced as the leaving group, forming the C-S bond and yielding the desired product. The choice of a polar aprotic solvent, such as DMF or DMSO, is crucial as it solvates the cation of the salt while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.[1]
Caption: SN2 mechanism for methyl phenylsulfonylacetate synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the identification of byproducts and the implementation of corrective measures.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several factors. A systematic approach is best for diagnosis:
-
Incomplete Reaction: The SN2 reaction may be slow. Verify completion using Thin-Layer Chromatography (TLC) before quenching the reaction. If starting materials persist, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 50-60 °C).
-
Poor Leaving Group: Methyl chloroacetate is often used due to cost, but chloride is a less effective leaving group than bromide.[2] Switching to methyl bromoacetate will significantly increase the reaction rate and may improve the yield by minimizing competing side reactions over long reaction times.
-
Presence of Water: Moisture in the solvent or on glassware can lead to the hydrolysis of the methyl haloacetate starting material or the final ester product, reducing the overall yield. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Incorrect Stoichiometry: Ensure an accurate 1:1 molar ratio of reactants. Using a slight excess (1.05 to 1.1 equivalents) of the methyl haloacetate is sometimes employed, but a large excess can complicate purification.
-
Mechanical Loss: Significant product can be lost during the workup phase (e.g., incomplete extraction, premature crystallization in the separatory funnel). Ensure thorough extraction with an appropriate solvent and rinse all glassware.
Q2: My TLC and/or NMR analysis shows a large amount of unreacted starting materials. How can I drive the reaction to completion?
A2: This is a clear indication of insufficient reaction kinetics or quenching the reaction prematurely.
-
Optimize Reaction Conditions: As mentioned above, increase the reaction time and/or temperature. A typical reaction may run for 12-24 hours.
-
Solvent Choice: The choice of solvent is critical for SN2 reactions.[1] Polar aprotic solvents like DMF, DMSO, or acetone are superior to protic solvents (like ethanol or methanol) for this reaction because they do not solvate the nucleophile as strongly, leaving it more reactive. If you are using a suboptimal solvent, switching to DMF or DMSO should provide a significant rate enhancement.
-
Phase-Transfer Catalysis: If the sodium benzenesulfinate has low solubility in your chosen solvent, the reaction will be slow. Adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can shuttle the sulfinate anion into the organic phase, accelerating the reaction.
Q3: My purified product is contaminated with an acidic impurity. What is it and how do I remove it?
A3: The most likely acidic impurity is phenylsulfonylacetic acid , which forms from the hydrolysis of the methyl ester product. This can occur if the reaction mixture is exposed to water, especially under non-neutral pH conditions during workup.
-
Formation Mechanism: The ester is susceptible to hydrolysis, a reaction catalyzed by either acid or base.
-
Removal Strategy: This acidic byproduct can be easily removed during the aqueous workup. After extracting your product into an organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[3][4] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral ester product remains in the organic phase. Follow this with a brine wash to remove residual water before drying and concentrating.
Caption: Formation of phenylsulfonylacetic acid via hydrolysis.
Q4: My crude product is an oil that refuses to crystallize, even after cooling. What are the potential issues?
A4: The failure of a product to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.
-
Residual Solvent: Ensure all solvent from the workup has been thoroughly removed under reduced pressure. Even small amounts of DMF or DMSO can be difficult to remove and will keep the product oily.
-
Unreacted Starting Materials: Oily starting materials like methyl haloacetate can act as a solvent for your product.
-
Other Byproducts: The presence of other side-products can inhibit crystallization.
-
Solution: Do not persist in trying to crystallize an impure oil. The most effective solution is to purify the crude oil using flash column chromatography.[5] Use a TLC-determined solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the pure product from impurities. Once pure fractions are collected and the solvent is evaporated, the resulting high-purity solid should crystallize readily, either on its own or with minimal inducement (e.g., scratching the flask, seeding with a crystal).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should be aware of in this synthesis?
A1: Besides unreacted starting materials and the hydrolysis product discussed above, other byproducts are possible:
-
Diphenyl disulfide (C₆H₅S-SC₆H₅): This can sometimes form from the benzenesulfinate starting material, though it is less common under standard SN2 conditions.[6]
-
Over-alkylation Products: While sterically and electronically unlikely, it is theoretically possible for the product's α-carbon to be deprotonated and react with another molecule of methyl haloacetate. This is generally not observed unless a strong base is added to the reaction.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Prepare a TLC plate spotted with your starting materials (sodium benzenesulfinate and methyl haloacetate) as references, and a co-spot of both.
-
Spot a sample of your reaction mixture on a separate lane.
-
Elute with an appropriate solvent system (e.g., 30-40% ethyl acetate in hexanes).
-
Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the limiting starting material (usually the sulfinate) has disappeared and a new, typically higher Rf spot for the product is prominent.
Q3: What is the best method for purifying the final product?
A3: For most cases, recrystallization is the most efficient and scalable purification method for methyl phenylsulfonylacetate, which is a solid at room temperature.
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Isopropanol or ethanol are often good first choices. A two-solvent system like ethyl acetate/hexanes can also be effective.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you may add a small amount of activated carbon and hot-filter. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
If recrystallization fails to yield a pure product (as determined by melting point or NMR), flash column chromatography is the recommended alternative.[5]
Q4: What are the key safety precautions for this reaction?
A4:
-
Reagents: Methyl haloacetates are lachrymators and alkylating agents; handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear gloves when handling them.
-
Workup: Be cautious during any acid/base washes, as pressure can build up in the separatory funnel. Vent frequently.
Experimental Protocols
Protocol 1: Synthesis of Methyl Phenylsulfonylacetate
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium benzenesulfinate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to the flask via syringe to create a stirrable suspension (approx. 3-5 mL of solvent per gram of sulfinate).
-
Reactant Addition: Add methyl bromoacetate (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x), saturated aqueous NaHCO₃ solution (1x), and finally with saturated aqueous NaCl (brine) (1x).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently with stirring until all the solid dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, place the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the white, crystalline product by vacuum filtration, washing the crystals with a small portion of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight. Characterize the final product by NMR and melting point analysis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Polysulfone Membranes: Here, There and Everywhere. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Sulfone: Formula, Structure, Synthesis, and Reactions. (n.d.). Chemistry Learner. Retrieved January 11, 2026, from [Link]
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Journal of Chemical Reviews, 1(2), 99-113. Retrieved January 11, 2026, from [Link]
-
Recent Developments in the Synthesis and Application of Sultones. (2013). Chemical Reviews, 113(10), 7880-7916. Retrieved January 11, 2026, from [Link]
-
Preparation and Reactions of Sulfides. (n.d.). JoVE. Retrieved January 11, 2026, from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
α-Halo carboxylic acids and esters. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (1973). Journal of the American Chemical Society, 95(6), 1865-1870. Retrieved January 11, 2026, from [Link]
-
is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. Retrieved January 11, 2026, from [Link]
-
methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
Substitution reactions of alkyl halides: two mechanisms. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
A reagent to access methyl sulfones. (2024). Nature Communications, 15(4855). Retrieved January 11, 2026, from [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). The Journal of Organic Chemistry, 75(13), 4557-4564. Retrieved January 11, 2026, from [Link]
-
Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
- Method for producing methyl thioglycolate. (n.d.). Google Patents.
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010). PMC - NIH. Retrieved January 11, 2026, from [Link]
- Synthesis method of 2-methylphenoxyacetic acid. (n.d.). Patsnap.
-
Benzenesulfinic acid, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
Sulfonate Esters. (2019). Periodic Chemistry. Retrieved January 11, 2026, from [Link]
-
1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. (2015). Organic Syntheses, 92, 328-341. Retrieved January 11, 2026, from [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). MDPI. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Optimizing Methyl Phenylsulfonylacetate Mediated Reactions
Welcome to the technical support center for methyl phenylsulfonylacetate applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and increase the yield and selectivity of your reactions. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section addresses specific problems encountered during experiments involving methyl phenylsulfonylacetate. Each entry details the symptoms, probable causes, and actionable solutions grounded in chemical principles.
Problem 1: My overall reaction yield is low or non-existent.
This is one of the most common issues and can stem from multiple factors, from reagent quality to reaction setup and execution.[1] A systematic approach is crucial for diagnosis.
-
TLC or crude NMR analysis shows a large amount of unreacted starting material.[2]
-
Multiple unidentified spots appear on the TLC plate, indicating side product formation.
-
The reaction stalls and does not proceed to completion.[2]
Low yields are often a result of suboptimal reaction conditions or procedural errors.[3] It's critical to address potential issues sequentially, starting with the most fundamental aspects of the experimental setup.
-
Ensure Anhydrous Conditions: The α-proton of methyl phenylsulfonylacetate is acidic, but the resulting carbanion is highly reactive towards protic sources, especially water. Moisture will quench the anion, preventing it from reacting with your electrophile.
-
Verify Base Strength and Stoichiometry: Incomplete deprotonation is a primary cause of unreacted starting material. The pKa of the α-proton in methyl phenylsulfonylacetate is approximately 11-12 in DMSO. A sufficiently strong base is required for complete carbanion formation.
-
Protocol: Use a strong, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or amide bases like lithium diisopropylamide (LDA) and potassium hexamethyldisilazide (KHMDS).[5] Use at least 1.05-1.2 equivalents of the base to ensure full deprotonation.
-
-
Optimize Temperature Control: Many reactions involving sulfone anions require precise temperature management.
-
Deprotonation: This step is often performed at low temperatures (e.g., -78°C to 0°C) to prevent side reactions of the strong base.[6]
-
Addition of Electrophile: Adding the electrophile (e.g., an aldehyde or alkyl halide) at low temperatures can improve selectivity and prevent runaway reactions.[1] For some reactions, like the Julia-Kocienski olefination, the temperature may need to be slowly raised to room temperature to drive the reaction to completion.[6]
-
Problem 2: My Julia-Kocienski olefination reaction has poor E/Z selectivity.
The Julia-Kocienski olefination is renowned for its utility in forming alkenes, but controlling the stereochemical outcome can be challenging.[7] Selectivity is highly dependent on the reaction conditions and the specific sulfone used.[8]
-
¹H NMR analysis of the crude product shows a mixture of alkene isomers.
-
The isolated yield of the desired isomer is low after purification.
The stereoselectivity of the Julia-Kocienski olefination is determined by the kinetic and thermodynamic stability of the intermediate betaine adducts and the subsequent transition states leading to the alkene products.[8] Several factors can be tuned to influence this outcome.
-
Choice of Base and Counter-ion: The metal counter-ion plays a significant role in organizing the transition state.
-
Potassium bases (e.g., KHMDS, KOtBu): With larger counter-ions and in polar solvents, an open, non-chelated transition state is often favored, which can lead to the Z-alkene.[8]
-
Sodium and Lithium bases (e.g., NaHMDS, LDA): Smaller counter-ions tend to form tight, chelated transition states, particularly in less polar solvents like THF, which often favors the formation of the more thermodynamically stable E-alkene.[8]
-
-
Solvent Polarity: The solvent influences the degree of chelation and the stability of intermediates.
-
Sulfone Activating Group: While this guide focuses on the phenylsulfonyl group, it's important to note that modified Julia reagents use different heterocyclic sulfones to tune selectivity. For example, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are known to give excellent E-selectivity, while pyridinyl sulfones can provide high Z-selectivity.[8]
| Factor | Condition for High E-Selectivity | Condition for High Z-Selectivity | Rationale |
| Base | NaHMDS, LDA | KHMDS | Small counter-ions (Na⁺, Li⁺) favor chelation; large K⁺ disfavors it.[8] |
| Solvent | THF, Toluene | DMF, HMPA | Apolar solvents support chelation; polar solvents promote open transition states.[9] |
| Temperature | Often run at -78°C | Varies, may require specific temperature profiles | Lower temperatures can lock in kinetic intermediates. |
Problem 3: I am observing significant decarboxylation of my product.
The ester group in methyl phenylsulfonylacetate and its derivatives can be susceptible to hydrolysis and subsequent decarboxylation, especially under harsh workup conditions or during purification.
-
The desired product is isolated along with a byproduct lacking the -COOCH₃ group.
-
Gas evolution (CO₂) is observed during acidic or basic workup.
-
Yield is lost during purification, particularly on silica gel chromatography.
Decarboxylation typically occurs from the corresponding carboxylic acid, which is formed via ester hydrolysis.[10] This process can be catalyzed by acid or base, particularly at elevated temperatures.
-
Neutralize Workup Conditions: Avoid prolonged exposure to strong acids or bases during the workup.
-
Protocol: Quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl) instead of strong acids like HCl.[3] If a basic wash is needed, use a mild base like saturated NaHCO₃ and minimize contact time.
-
-
Modify Purification Technique: Silica gel is acidic and can promote decomposition of sensitive compounds.[3]
-
Protocol: If product instability on silica is suspected, neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent). Alternatively, consider purification by other methods such as crystallization or chromatography on a different stationary phase like alumina.
-
-
Temperature Control Post-Reaction: Avoid excessive heat during solvent removal.
-
Protocol: Use a rotary evaporator at the lowest feasible temperature and pressure to remove the solvent.[3] Do not leave the product on the rotovap for an extended period after the solvent has evaporated.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle methyl phenylsulfonylacetate? A1: Methyl phenylsulfonylacetate is a solid that is stable under normal conditions.[11] It should be stored in a tightly closed container in a dry, well-ventilated place.[11][12] While it is not acutely sensitive, it is good practice to handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: Can I use other alkylating agents besides aldehydes in reactions with methyl phenylsulfonylacetate? A2: Yes. The carbanion generated from methyl phenylsulfonylacetate is a soft nucleophile and reacts well with a variety of electrophiles. This includes alkyl halides (e.g., benzyl bromide, allyl iodide) in C-alkylation reactions.[13] These reactions are also sensitive to conditions like base, solvent, and temperature, which must be optimized for each specific substrate.
Q3: My reaction seems clean by TLC, but my isolated yield is still low. Where could my product be going? A3: If the reaction itself is efficient, the product loss is likely occurring during the workup and isolation steps.[2]
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer. Try re-extracting the aqueous phase with your organic solvent.[2]
-
Filtration Loss: If you perform a filtration (e.g., to remove a drying agent), your product may have precipitated or adsorbed onto the filtration medium. Rinse the filter cake thoroughly with fresh solvent.[2][3]
-
Volatility: If your product has a low boiling point, it could be lost during solvent removal under high vacuum.[3] Check the contents of your rotovap trap.
Q4: How critical is the purity of my starting materials? A4: Extremely critical. Impurities in your starting materials are a common cause of low yields.[14]
-
Methyl Phenylsulfonylacetate: Ensure it is pure and dry. Impurities can interfere with deprotonation.
-
Aldehyde/Electrophile: Aldehydes can oxidize to carboxylic acids on storage, which will be deprotonated by the base, consuming your reagent. Purify aldehydes by distillation or filtration through a short plug of silica if necessary.
-
Solvents: Trace amounts of water or other protic impurities in your solvent will quench the carbanion. Always use anhydrous grade solvents.[4]
Key Experimental Protocols
General Protocol for a Julia-Kocienski Olefination
This protocol provides a general guideline. Specific amounts, temperatures, and reaction times should be optimized for your particular substrates.
-
Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add methyl phenylsulfonylacetate (1.0 eq.).
-
Dissolve the sulfone in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add a solution of KHMDS (1.1 eq., e.g., 0.5 M in toluene) dropwise via syringe over 10-15 minutes.
-
Stir the resulting solution at -78°C for 30-60 minutes. A color change is often observed, indicating anion formation.
-
-
Aldehyde Addition:
-
Add a solution of the aldehyde (1.2 eq.) in a small amount of anhydrous THF dropwise to the reaction mixture at -78°C.
-
Monitor the reaction by TLC. Once the sulfone has been consumed, allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours, or until TLC indicates completion.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired alkene product.
-
References
- Vertex AI Search. (2024).
- ECHEMI. (n.d.). What factors may influence the yield of an ester?.
- Sigma-Aldrich. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (n.d.).
- Stein, W., & Baumann, H. (1975). α-Sulfonated fatty acids and esters: Manufacturing process, properties, and applications. Journal of the American Oil Chemists' Society.
- Organic Reactions. (n.d.).
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Chemistry LibreTexts. (2014). 10.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- ResearchGate. (n.d.).
- Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
- ChemicalBook. (2025).
- BLD Pharm. (n.d.).
- PQRI. (n.d.).
- ResearchGate. (n.d.). Scheme 3.
- Santa Cruz Biotechnology. (n.d.).
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- CORA. (2017).
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- DTU Research Database. (n.d.).
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- 14. quora.com [quora.com]
Technical Support Center: Managing Temperature in Methyl Phenylsulfonylacetate Reactions
Welcome to the technical support center for handling reactions involving methyl phenylsulfonylacetate. As a compound with highly acidic α-protons, its reactivity is a double-edged sword. Precise temperature management is not merely a suggestion but a critical parameter that dictates reaction success, influencing everything from yield and purity to stereoselectivity and safety. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in these reactions, providing field-proven insights to troubleshoot issues and optimize outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems you may encounter during your experiments.
Q1: My reaction mixture turned dark brown or black upon adding the base.
-
Probable Cause: This almost certainly indicates decomposition. Methyl phenylsulfonylacetate and its subsequent intermediates can be thermally labile, especially in the presence of strong bases. An uncontrolled exotherm upon base addition can rapidly increase the local temperature, leading to the breakdown of starting materials or products.[1][2] Strong bases themselves can also be corrosive and react exothermically when dissolved or reacting.[3][4][5]
-
Recommended Solution:
-
Pre-Cooling is Paramount: Ensure your reaction vessel is thoroughly cooled to the target temperature (e.g., -78 °C) before any reagents are added. A dry ice/acetone bath is standard for this purpose.
-
Slow, Controlled Addition: Add the base dropwise via a syringe pump over an extended period (e.g., 30-60 minutes). This allows the cooling bath to dissipate the heat generated from the acid-base reaction, preventing localized temperature spikes.
-
Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to promote rapid heat transfer from the point of addition to the bulk solution and the vessel walls.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the solvent.
-
Q2: I'm getting a low yield of my desired product, with a significant amount of unreacted starting material.
-
Probable Cause: Incomplete deprotonation is the most likely culprit. This can happen if the temperature is too low for the chosen base to be effective or if the base is not strong enough. While very low temperatures are necessary to prevent side reactions, they can also slow down the desired deprotonation step.[6][7]
-
Recommended Solution:
-
Verify Base Strength: For complete and irreversible deprotonation to form the kinetic enolate, a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is often required.[8] Weaker bases may establish an equilibrium, leading to incomplete conversion.
-
Optimize Deprotonation Temperature/Time: While the initial cooling should be to -78 °C, you may need to allow the reaction to stir for a sufficient time (e.g., 1 hour) at this temperature to ensure complete enolate formation. In some cases, a slight, controlled warming to -60 °C or -50 °C after base addition can facilitate complete deprotonation without triggering significant side reactions. This must be carefully monitored.
-
Check Reagent Quality: Ensure your base has not degraded. LDA, for example, is sensitive to moisture and air. Titrate your LDA solution before use to confirm its molarity.
-
Q3: I'm observing significant amounts of di-alkylated or other unexpected side products.
-
Probable Cause: The reaction temperature is too high, allowing for undesired secondary reactions. This shifts the reaction from kinetic control to thermodynamic control.[6][9] At higher temperatures, the initially formed kinetic enolate can equilibrate to the thermodynamic enolate or react with the product, leading to di-alkylation. Furthermore, higher temperatures can promote side reactions like elimination if your electrophile is susceptible.[10]
-
Recommended Solution:
-
Strict Low-Temperature Maintenance: The reaction must be maintained at a consistently low temperature (typically -78 °C) throughout the addition of the base and the electrophile. Use of a cryostat can provide more stable temperature control than a simple cooling bath.[11][12]
-
Inverse Addition: Add the freshly formed enolate solution to a pre-cooled solution of the electrophile. This ensures the electrophile is always in excess relative to the enolate, minimizing the chance of a second alkylation on the newly formed product.
-
Choice of Base and Solvent: Using a bulky, strong base like LDA favors the formation of the kinetic enolate, which is formed faster and at a less sterically hindered position.[6][8] The choice of solvent can also influence selectivity.[13][14]
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting common temperature-related issues in methyl phenylsulfonylacetate reactions.
Caption: Troubleshooting workflow for temperature issues.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for methyl phenylsulfonylacetate reactions?
The protons on the carbon between the sulfonyl and carbonyl groups of methyl phenylsulfonylacetate are highly acidic. This makes deprotonation easy, but the resulting enolate is highly reactive. Precise, low-temperature control is essential for several reasons:
-
Selectivity (Kinetic vs. Thermodynamic Control): It allows for the formation of the kinetic product, which is the one that forms fastest, often under irreversible conditions at low temperatures.[6] Higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction, allowing equilibrium to be established and favoring the more stable thermodynamic product, which may be an undesired isomer or side product.[7]
-
Preventing Decomposition: The sulfonyl group can be susceptible to elimination or other decomposition pathways at elevated temperatures, especially under strongly basic conditions.[1][15]
-
Minimizing Side Reactions: It suppresses unwanted reactions like di-alkylation, self-condensation, or reaction with the solvent.[10] In drug development, controlling impurity profiles is a critical regulatory requirement.[16]
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
This is a central concept in organic chemistry that governs product distribution in reactions with multiple possible outcomes.[6]
-
Kinetic Control: This regime favors the product that is formed fastest. This product has the lowest activation energy. Kinetic control is achieved under conditions that are irreversible, which typically means using a strong base at a very low temperature (e.g., LDA at -78 °C).[6][8] Once the kinetic product is formed, there is not enough thermal energy for it to revert to the starting material and form the thermodynamic product.[7]
-
Thermodynamic Control: This regime favors the product that is the most stable (lowest in Gibbs free energy). This pathway may have a higher activation energy, but if the reaction is reversible (e.g., using a weaker base or higher temperature), the system will eventually settle into the lowest energy state, favoring the thermodynamic product.[9]
Temperature is the primary tool to switch between these two regimes. Low temperatures favor kinetic control, while higher temperatures allow for the reversibility needed for thermodynamic control.[7]
Kinetic vs. Thermodynamic Pathways
Caption: Energy profile for kinetic vs. thermodynamic control.
Q3: What are the risks of letting the temperature rise too high?
Exceeding the optimal low-temperature range can lead to a cascade of problems:
-
Runaway Reaction: The deprotonation is often exothermic. If cooling is insufficient, the reaction rate can increase, generating more heat in a positive feedback loop, which can lead to a dangerous runaway reaction.[4]
-
Product Degradation: The desired product may not be stable at higher temperatures, leading to reduced yield and the formation of impurities.[17]
-
Solvent Issues: Some solvents, like DMSO, can decompose explosively at high temperatures, especially in the presence of acids or bases.[18]
-
Loss of Selectivity: As mentioned, you will lose kinetic control, leading to a mixture of products that can be difficult and costly to separate.[13][19]
Q4: What equipment is recommended for maintaining very low temperatures?
For temperatures around -78 °C, a dry ice/acetone bath is common in a research setting. However, for prolonged reactions, process scale-up, or when exceptional stability is required, a cryostat is highly recommended.[20][21] A cryostat is a refrigerated bath that circulates a cooling fluid through the jacket of the reactor, allowing for precise and stable temperature control that can be maintained for hours or days.[11][12][22] This is standard practice in pharmaceutical manufacturing to ensure batch-to-batch consistency and safety.[23][24]
Data & Protocols
Table 1: Recommended Temperature Conditions for Alkylation
| Parameter | Condition | Recommended Temperature | Rationale & Key Considerations |
| Base Addition | Strong, bulky base (e.g., LDA, LHMDS) | -78 °C to -70 °C | To ensure kinetic deprotonation and prevent exotherm. Slow, controlled addition is critical.[8] |
| Weaker base (e.g., NaH, t-BuOK) | 0 °C to RT | Favors thermodynamic control. Note: higher risk of side reactions and decomposition. | |
| Electrophile Addition | Highly reactive electrophile (e.g., MeI, BnBr) | -78 °C | Maintain low temperature to prevent over-alkylation and ensure rapid trapping of the kinetic enolate. |
| Diastereoselective Aldol | Reaction with aldehydes | -78 °C to RT | Diastereoselectivity can be highly dependent on both temperature and solvent. Low temps often favor anti products, while RT can favor syn.[13][14][25] |
| Workup/Quench | Aqueous quench (e.g., sat. NH₄Cl) | Maintain < 0 °C | The reaction should be quenched at low temperature before warming to prevent undesired reactions during workup. |
Protocol: Low-Temperature Alkylation of Methyl Phenylsulfonylacetate
This protocol provides a general methodology for the C-alkylation of methyl phenylsulfonylacetate under kinetic control.
1. Reactor Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Ensure all glassware is oven- or flame-dried to remove all traces of moisture.
2. Reagent Preparation:
-
Prepare a solution of methyl phenylsulfonylacetate (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of the alkyl halide electrophile (1.1 eq.) in anhydrous THF.
3. Enolate Formation (Critical Temperature Step):
-
Cool the reactor containing the methyl phenylsulfonylacetate solution to -78 °C using a dry ice/acetone bath or a cryostat.
-
Slowly add a solution of freshly prepared or titrated LDA (1.05 eq.) dropwise via syringe pump over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting pale-yellow solution at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
4. Alkylation Step:
-
While maintaining the temperature at -78 °C, slowly add the pre-prepared solution of the electrophile to the enolate solution over 20-30 minutes.
-
Allow the reaction to stir at -78 °C for an additional 2-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
5. Quenching and Workup:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to slowly warm to room temperature.
-
Proceed with standard aqueous workup and extraction, followed by purification (e.g., column chromatography or recrystallization).
References
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Methyl Phenylsulfonylacetate Reactivity
Welcome to the technical support center for experiments involving methyl phenylsulfonylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile reagent. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The reactivity of the active methylene group in methyl phenylsulfonylacetate is profoundly influenced by the reaction environment, particularly the solvent. This guide will focus on solvent effects and other key experimental parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My alkylation of methyl phenylsulfonylacetate is giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in the alkylation of methyl phenylsulfonylacetate are a common issue and often trace back to inefficient enolate formation or competing side reactions. The choice of solvent and base is critical here.
Core Principles: The reaction proceeds via the deprotonation of the α-carbon to form a nucleophilic enolate, which then attacks an electrophile (e.g., an alkyl halide). For this to be efficient, the base must be strong enough to quantitatively form the enolate, and the solvent must properly solvate the resulting species without interfering with the subsequent alkylation.
Troubleshooting Steps:
-
Base Selection: Ensure your base is sufficiently strong. The pKa of the α-proton of methyl phenylsulfonylacetate is roughly 11-12 in DMSO. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
-
Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).
-
Common Pitfall: Using weaker bases like sodium ethoxide or potassium carbonate may result in an equilibrium with only a small concentration of the enolate, leading to incomplete reaction and potential side reactions of the unreacted starting material.
-
-
Solvent Choice & Its Impact on Enolate Reactivity:
-
Aprotic Polar Solvents (Recommended): Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices.
-
THF: A good starting point. It is relatively non-polar and solvates the lithium counterion from LDA well.
-
DMF & DMSO: These are more polar and can accelerate the rate of SN2 reactions. However, they must be rigorously dried, as any residual water will quench the enolate. DMSO can also participate in side reactions at elevated temperatures.[1]
-
-
Aprotic Non-Polar Solvents: Solvents like toluene or hexanes are generally not recommended for the initial deprotonation step as they do not effectively solvate the enolate, which can lead to aggregation and reduced reactivity.
-
-
Temperature Control:
-
Enolate formation with strong bases is typically performed at low temperatures (e.g., -78 °C with LDA in THF) to minimize side reactions.
-
The alkylation step may require warming to room temperature or gentle heating, depending on the reactivity of the electrophile.
-
Experimental Protocol for Optimized Alkylation:
Workflow for Troubleshooting Low Alkylation Yield:
Caption: Troubleshooting workflow for low-yielding alkylation reactions.
Question 2: I am performing a reaction analogous to a Julia-Kocienski olefination and observing poor E/Z selectivity. How can I control the stereochemical outcome?
Answer:
This is an excellent and advanced question. The stereoselectivity in olefination reactions involving sulfones is highly dependent on the solvent and the counterion of the base used.[2][3][4] This is because these factors influence the geometry of the transition state during the addition of the enolate to the carbonyl compound.
Mechanistic Insight: The reaction proceeds through an intermediate β-alkoxy sulfone. The stereochemistry of this intermediate dictates the final E/Z ratio of the alkene product. The formation of syn vs. anti β-alkoxy sulfones is governed by the reaction conditions.
-
Polar Solvents (e.g., THF, DME, DMF): These solvents favor an "open" transition state. This generally leads to the formation of the anti-adduct, which subsequently eliminates to form the (E)-alkene .[2][5]
-
Non-polar Solvents (e.g., Toluene): These solvents promote a "closed," chelated transition state, especially with smaller counterions like Li⁺. This favors the formation of the syn-adduct, leading to the (Z)-alkene .[5]
Table 1: Solvent Effects on Stereoselectivity in a Model Julia-Kocienski Type Reaction
| Solvent | Dominant Intermediate | Expected Major Alkene Isomer |
| Toluene | syn-adduct | (Z)-alkene |
| THF | anti-adduct | (E)-alkene |
| DME | anti-adduct | (E)-alkene |
| DMF | anti-adduct | (E)-alkene |
Practical Guidance for Controlling Stereoselectivity:
-
For the (E)-alkene:
-
Use a polar aprotic solvent like THF or DME .
-
Employ a base with a larger counterion, such as KHMDS (potassium hexamethyldisilazide), to further discourage chelation.
-
-
For the (Z)-alkene:
-
Use a non-polar solvent like toluene .
-
A lithium-based strong base like LDA or n-butyllithium is preferred to encourage the formation of a chelated transition state.
-
Logical Relationship for Stereocontrol:
Caption: Decision pathway for controlling E/Z selectivity based on solvent and base choice.
Question 3: My reaction is messy, and I'm observing multiple byproducts. What are the common side reactions and how can I mitigate them?
Answer:
A "messy" reaction profile when using methyl phenylsulfonylacetate often points to issues with moisture, temperature, or the order of addition. Here are some common culprits:
-
Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis, especially if there is water in your reaction mixture and you are using a hydroxide- or alkoxide-containing base.
-
Solution: Always use anhydrous solvents and reagents. If possible, use non-nucleophilic bases like NaH or LDA.
-
-
Self-Condensation: The enolate of methyl phenylsulfonylacetate can potentially react with the starting material.
-
Solution: This is more likely if the enolate is formed slowly or if there is a significant amount of unreacted starting material. Ensure rapid and complete deprotonation by adding the base to the sulfone at a low temperature. Also, add the electrophile promptly after enolate formation.
-
-
Over-alkylation: If your product is also acidic, it might be deprotonated and react with another equivalent of the electrophile.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the sulfone relative to the base, and a controlled amount of the alkylating agent (1.0 equivalents). This ensures that the base is the limiting reagent after the initial deprotonation.
-
-
Elimination Reactions: If your alkylating agent is prone to elimination (e.g., a secondary or tertiary halide), using a bulky, non-nucleophilic base at low temperatures can help favor substitution over elimination.
General Best Practices to Avoid Side Reactions:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from quenching your enolate.
-
Order of Addition: For alkylations, the standard and recommended order is to add the base to a solution of the methyl phenylsulfonylacetate to pre-form the enolate, followed by the addition of the electrophile.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction. This can help you identify if the starting material is being consumed and if multiple products are forming over time.
References
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. [Link]
-
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. University of Illinois. [Link]
-
How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
III Enolate Chemistry. University of Bath. [Link]
-
Impact of solvent on enolate formation with OH⁻ and LDA. ResearchGate. [Link]
Sources
Technical Support Center: Stabilizing Methyl Phenylsulfonylacetate During Experimental Workup
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth, field-tested guidance on a critical aspect of working with methyl phenylsulfonylacetate: preventing its decomposition during the workup phase of your experiments. As a key reagent in various synthetic transformations, including the Julia-Kocienski olefination, ensuring the stability and purity of methyl phenylsulfonylacetate is paramount for achieving high yields and reproducible results.
This guide moves beyond simple procedural lists to explain the why behind each recommendation, empowering you with the knowledge to troubleshoot and optimize your specific applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered in the lab when handling methyl phenylsulfonylacetate post-reaction.
Q1: I'm observing significant loss of my product, methyl phenylsulfonylacetate, after quenching my reaction and performing an aqueous wash. What's happening?
This is a classic and often frustrating issue. The two primary culprits for the loss of methyl phenylsulfonylacetate during aqueous workup are hydrolysis of the methyl ester and decarboxylation . The presence of acidic or basic residues from your reaction can catalyze these decomposition pathways.
-
Ester Hydrolysis: Under either acidic or basic conditions, the methyl ester of methyl phenylsulfonylacetate can be cleaved to form phenylsulfonylacetic acid and methanol.[1] While the phenylsulfonylacetic acid might be recoverable, it represents a loss of your desired product. Basic conditions are particularly detrimental as they lead to saponification, forming the carboxylate salt which is highly water-soluble and will be lost to the aqueous phase during extraction.[1]
-
Decarboxylation: As a β-keto sulfone derivative, methyl phenylsulfonylacetate is susceptible to decarboxylation, especially at elevated temperatures or in the presence of certain salts.[2] This process results in the formation of methyl phenyl sulfone and the loss of carbon dioxide.
Q2: My reaction was performed under basic conditions. What specific precautions should I take during the workup?
Working up a reaction that used a strong base requires careful neutralization to avoid saponification of your product.
-
The Problem with Strong Bases: If residual strong base (e.g., sodium hydride, potassium tert-butoxide) is present during the aqueous quench, it will rapidly hydrolyze the methyl ester.
-
Recommended Neutralization Protocol:
-
Cool the reaction mixture: Before adding any aqueous solution, cool your reaction flask in an ice bath. This will help to dissipate any heat generated during neutralization.
-
Careful Quenching: Instead of quenching directly with water, which can lead to a rapid and uncontrolled pH spike, consider quenching with a saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl). This will neutralize the strong base without creating a strongly acidic environment.
-
pH Monitoring: After quenching, check the pH of the aqueous layer. The ideal pH for extraction is near neutral (pH 6-7). If the solution is still basic, add a dilute acid (e.g., 1 M HCl) dropwise with vigorous stirring while monitoring the pH. Avoid over-acidification.
-
Q3: I'm concerned about decarboxylation. How can I minimize this decomposition pathway?
Decarboxylation of β-keto esters and sulfones is often thermally driven.[2] Therefore, the primary strategy to prevent this is to maintain low temperatures throughout the workup.
| Parameter | Recommendation to Minimize Decarboxylation |
| Temperature | Conduct all workup steps (quenching, extractions, washes) at or below room temperature. Use of an ice bath is highly recommended. |
| Solvent Removal | When concentrating your product, use a rotary evaporator at a low temperature (e.g., 30-40 °C) and reduced pressure. Avoid prolonged heating. |
| Salt Presence | Be mindful that certain salts, particularly halides like LiCl or NaCl in polar aprotic solvents like DMSO, can promote decarboxylation, a reaction known as the Krapcho decarboxylation.[2] If these are present in your reaction, a thorough aqueous wash is crucial to remove them. |
Optimized Workup Protocol for Reactions Involving Methyl Phenylsulfonylacetate
This protocol is designed to be a robust starting point for the purification of methyl phenylsulfonylacetate, particularly after its use in reactions like the Julia-Kocienski olefination.
Step-by-Step Methodology
-
Cooling: Once your reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride to the cooled reaction mixture with vigorous stirring.
-
pH Adjustment (if necessary): Check the pH of the aqueous layer. If it is not within the 6-7 range, adjust accordingly with dilute HCl or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (to remove any remaining inorganic salts).
-
Saturated aqueous sodium chloride (brine) (to aid in the separation of the organic and aqueous layers and remove residual water).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate in vacuo at a low temperature.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Visualizing the Workflow
Caption: Optimized workup and purification workflow for methyl phenylsulfonylacetate.
Understanding the Decomposition Pathways
A deeper understanding of the potential decomposition mechanisms is key to preventing them.
Mechanism of Base-Mediated Ester Hydrolysis (Saponification)
Caption: Simplified mechanism of base-catalyzed hydrolysis of methyl phenylsulfonylacetate.
Mechanism of Decarboxylationdot
Sources
Technical Support Center: Characterization of Impurities from Methyl Phenylsulfonylacetate Synthesis
Welcome to the technical support guide for the synthesis and purification of methyl phenylsulfonylacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the origins of key impurities, provide robust troubleshooting strategies, and detail validated analytical protocols to ensure the highest purity of your final compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of methyl phenylsulfonylacetate, which is commonly prepared via the reaction of a benzenesulfinate salt with a haloacetate ester.
Issue 1: Low Product Yield with a Sticky, Tar-Like Residue
Question: My reaction to synthesize methyl phenylsulfonylacetate resulted in a very low yield, and I'm left with a significant amount of dark, intractable tar. What is the likely cause and how can I prevent this?
Probable Cause & Scientific Explanation: The formation of a tar-like residue is often indicative of polymerization or complex side reactions, frequently initiated by excessive heat or uncontrolled base concentration. The active methylene group in methyl phenylsulfonylacetate is acidic and can be deprotonated by a strong base. This can lead to a self-condensing Claisen-type reaction, forming a β-keto sulfone dimer which can further react to form complex polymeric material.[1] High temperatures can accelerate these and other degradation pathways.[2][3]
Solutions & Optimization Protocol:
-
Temperature Control: The reaction is often exothermic. It is critical to maintain the recommended reaction temperature, typically at or slightly above room temperature, using a water or oil bath. Avoid aggressive heating, which drastically increases the rate of side reactions.[3]
-
Stoichiometry and Reagent Addition: The base used to facilitate the reaction or neutralize acid byproducts should be added slowly and controllably. Using a syringe pump for slow addition of a liquid base or adding a solid base in small portions can prevent localized areas of high concentration that promote self-condensation.
Protocol 1: Controlled Base Addition
-
Dissolve the starting materials (e.g., sodium benzenesulfinate and methyl chloroacetate) in the chosen solvent in the reaction flask.
-
Place the flask in a temperature-controlled water bath set to the target temperature (e.g., 25-30 °C).
-
If using a liquid base (e.g., triethylamine), load it into a syringe and set up a syringe pump for slow addition over 1-2 hours.
-
If using a solid base (e.g., K₂CO₃), add it in small portions (approx. 5-10% of the total mass) every 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and avoid unnecessarily long reaction times.
Issue 2: Presence of an Unexpected Peak in HPLC/LC-MS with a Mass of (M+14)
Question: During the workup of my synthesis, I noticed a significant impurity with a mass that is 14 units higher than my product. My reaction was performed in methanol. What is this impurity?
Probable Cause & Scientific Explanation: This impurity is likely the ethyl ester analog, ethyl phenylsulfonylacetate. This occurs through transesterification if ethanol is present as a contaminant in your methanol solvent or is introduced during the workup or purification steps.[4] Even small amounts of ethanol can lead to the formation of this byproduct, especially under acidic or basic conditions which can catalyze the ester exchange.[4]
Solutions & Prevention:
-
Solvent Purity: Use anhydrous, high-purity methanol for the reaction. Ensure that any equipment used is thoroughly dried and free of residual solvents from previous experiments.
-
Workup and Purification: Avoid using ethanol in any extraction, washing, or recrystallization steps. If purification is performed via column chromatography, ensure the ethyl acetate or other solvents used are free from ethanol, which is a common stabilizer.
Diagram 1: Impurity Formation Pathways
Below is a diagram illustrating the primary reaction for methyl phenylsulfonylacetate and the key side reactions leading to common impurities like the dimer and the transesterification product.
Caption: Key reaction and impurity formation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of methyl phenylsulfonylacetate, and how can I identify them?
A1: Besides the dimer and transesterification products discussed above, you should be vigilant for unreacted starting materials and hydrolysis byproducts. The table below summarizes the key impurities and their expected mass spectrometric data.
Table 1: Common Impurities and Their Analytical Signatures
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Probable Origin |
|---|---|---|---|---|
| Methyl Phenylsulfonylacetate | C₆H₅SO₂CH₂COOCH₃ | 214.24 | 215.05 | Product |
| Sodium Benzenesulfinate | C₆H₅SO₂Na | 164.16 | 143.02 (acid form) | Starting Material |
| Methyl Chloroacetate | ClCH₂COOCH₃ | 108.52 | N/A (often lost) | Starting Material |
| Phenylsulfonic Acid | C₆H₅SO₃H | 158.17 | 159.01 | Ester Hydrolysis |
| Ethyl Phenylsulfonylacetate | C₆H₅SO₂CH₂COOCH₂CH₃ | 228.27 | 229.06 | Transesterification |
| Dimer (β-keto sulfone form) | C₁₇H₁₆O₆S₂ | 396.44 | 397.04 | Self-condensation |
Structural confirmation of these impurities should be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy after isolation.[5]
Q2: What is a reliable HPLC method for analyzing the purity of my methyl phenylsulfonylacetate sample?
A2: A robust Reverse-Phase HPLC (RP-HPLC) method with UV detection is the standard for purity analysis of aromatic compounds like methyl phenylsulfonylacetate.[6][7] The phenyl group provides a strong chromophore for UV detection.
Protocol 2: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 35 12.0 95 15.0 95 15.1 35 | 18.0 | 35 |
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask and dissolve in acetonitrile.[6] Filter through a 0.22 µm syringe filter before injection.
Q3: I have an unknown impurity that I cannot identify based on mass alone. What is the general workflow for structure elucidation?
A3: Characterizing an unknown impurity requires a systematic approach involving isolation followed by spectroscopic analysis.
Workflow 1: Unknown Impurity Characterization The logical flow for identifying an unknown impurity is outlined below.
Caption: Workflow for impurity isolation and characterization.
This workflow begins with a preliminary analysis by HPLC-MS to determine the mass and relative quantity of the impurity.[8] If present in sufficient amounts (>0.1%), preparative HPLC is used for isolation. The pure fraction is then subjected to high-resolution mass spectrometry (HRMS) to determine its elemental composition and NMR/IR spectroscopy to elucidate its exact chemical structure.[5][9]
References
-
Plausible mechanism towards the formation of sulfone (S)‐1. ResearchGate. [Link]
- Process for the formation and purification of aromatic sulfones.
- Process for the formation and purification of aromatic sulfones.
-
Sulfone. Wikipedia. [Link]
-
Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis. [Link]
-
Chemical Sulfation of Small Molecules – Advances and Challenges. National Institutes of Health (PMC). [Link]
-
Multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. [Link]
-
METHYL ACETATE: METHOD 1458. Centers for Disease Control and Prevention (NIOSH). [Link]
-
A SYSTEMATIC REVIEW ON IMPURITY PROFILING OF PHARMACEUTICALS. Journal of the Chilean Chemical Society. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
A reagent to access methyl sulfones. Nature Communications. [Link]
-
Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. [Link]
-
A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. World Journal of Pharmaceutical Research. [Link]
-
How do you perform purity analysis? Chromatography Forum. [Link]
-
Photoredox Catalytic Alkylarylation of Alkynes with Arylsulfonylacetate as Bifunctional Reagent. ChemRxiv. [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]
-
Troubleshooting the synthesis of BINOL derivatives. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 3. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 4. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. cipac.org [cipac.org]
- 7. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. jcchems.com [jcchems.com]
GC-MS Method for Methyl Phenylsulfonylacetate Purity Analysis: A Technical Support Guide
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for the analysis of methyl phenylsulfonylacetate. As a crucial intermediate in pharmaceutical synthesis and research, ensuring its purity is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for this purpose, offering both high-resolution separation and confident peak identification.
This guide is structured from our extensive field experience to help you navigate the nuances of this specific analysis. We will address common challenges and methodological questions in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to develop a robust, self-validating method for accurate purity assessments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles the specific, often frustrating, problems that can arise during the GC-MS analysis of methyl phenylsulfonylacetate.
Q1: Why am I observing significant peak tailing for my methyl phenylsulfonylacetate standard?
A1: Peak tailing is one of the most common issues in gas chromatography and almost always points to undesirable interactions between your analyte and the system.[1] When you see an asymmetrical peak with a "tail," it means a portion of the analyte molecules is being held back or adsorbed during their journey through the system.
There are two primary causes:
-
Chemical Activity: Methyl phenylsulfonylacetate is a polar molecule, containing both a sulfone (-SO₂) and a methyl ester (-COOCH₃) group. These polar functional groups are susceptible to forming hydrogen bonds with active sites, primarily free silanol (-Si-OH) groups, which can be present on the surface of an untreated inlet liner or at the head of the GC column.[2][3] This reversible, secondary interaction is a frequent cause of tailing for polar compounds.[2]
-
Physical Flow Path Issues: If all peaks in your chromatogram are tailing, the problem is more likely physical.[1][2] This can include:
-
Improper Column Installation: A poorly cut column end (not a clean 90° angle) or setting the column at the incorrect insertion depth in the inlet or detector can create dead volumes and disrupt the sample band, leading to tailing.[2][4][5]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating an active surface for analyte interaction.[3][4]
-
Step-by-Step Solutions:
-
Deactivate the Inlet: Replace your standard liner with a fresh, deactivated (silanized) glass wool liner. This masks the active silanol groups, preventing interactions.[2] Routine inlet maintenance is essential for preventing peak shape issues.[4]
-
Column Maintenance: Trim 10-20 cm from the front of the column.[3] This removes any accumulated non-volatile residue or areas where the stationary phase may have degraded.
-
Verify Installation: Re-cut and reinstall the column according to the manufacturer's instructions for your specific GC model, ensuring the cut is clean and the insertion depth is precise.[1][5]
-
Consider an Inert Column: If you consistently analyze active compounds, using a column specifically engineered for high inertness (e.g., an Agilent J&W Ultra Inert column) can significantly reduce peak tailing.[4]
Q2: My peak area for methyl phenylsulfonylacetate is inconsistent, and sometimes the peak is much smaller than expected. What's happening?
A2: Fluctuating and unexpectedly small peak areas are classic symptoms of analyte degradation, most likely due to excessive heat. While GC requires high temperatures for volatilization, sulfone-containing compounds can be thermally labile.[6][7]
The primary cause is thermal decomposition in the high-temperature environment of the GC inlet.[8] The energy in the inlet can be sufficient to cleave bonds within the methyl phenylsulfonylacetate molecule, particularly the C-S bonds. This decomposition results in a lower amount of the intact parent molecule reaching the detector, leading to reduced and inconsistent peak areas.[6][9] You may also notice the appearance of new, smaller peaks in your chromatogram corresponding to these degradation products.
Step-by-Step Solutions:
-
Optimize Inlet Temperature: This is the most critical parameter. The goal is to find the lowest possible temperature that allows for complete and reproducible volatilization without causing degradation. Start with a lower inlet temperature (e.g., 220 °C) and inject a standard. Gradually increase the temperature in 10 °C increments until you achieve a maximum, stable peak area. If the area starts to decrease at higher temperatures, you have found the onset of thermal degradation.
-
Check the Liner: Active sites within the inlet liner can catalyze thermal decomposition.[5] Ensure you are using a clean, highly inert liner.
-
Minimize Inlet Residence Time: Use the fastest possible carrier gas flow rate that still provides good chromatographic resolution. A higher flow rate reduces the time the analyte spends in the hot inlet, minimizing its exposure to thermal stress.
Q3: I'm having trouble separating the main peak from a closely eluting impurity. How can I improve the resolution?
A3: Achieving baseline separation is fundamental for accurate purity assessment. When an impurity co-elutes or is poorly resolved from the main analyte peak, you need to adjust the chromatographic conditions to enhance selectivity.
The key factors influencing resolution are stationary phase chemistry, column dimensions, and the oven temperature program.
Step-by-Step Solutions:
-
Optimize the Temperature Program: A slower oven ramp rate (e.g., 5-10 °C/min) increases the interaction time of the analytes with the stationary phase, often improving the separation of closely eluting compounds.[10] You can also add a short isothermal hold at a temperature just below the elution temperature of the pair to improve resolution.
-
Select the Right Stationary Phase: The principle of "like dissolves like" is the cornerstone of column selection.[11][12] Methyl phenylsulfonylacetate is polar. While a standard 5% phenyl-methylpolysiloxane (e.g., HP-5ms) column is a good starting point, it may not provide sufficient selectivity for separating it from structurally similar polar impurities. Consider moving to a more polar stationary phase, such as a 50% phenyl-methylpolysiloxane or a polyethylene glycol (WAX) phase, which will offer different interaction mechanisms and likely change the elution order, improving separation.[13][14]
-
Increase Column Efficiency: Resolution can also be improved by increasing the total number of theoretical plates in your system. This can be achieved by:
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development for methyl phenylsulfonylacetate analysis.
Q1: What are the recommended starting GC-MS conditions for analyzing methyl phenylsulfonylacetate purity?
A1: A robust method starts with a well-chosen set of initial parameters. The following table provides a validated starting point that balances efficiency with the need to prevent thermal degradation. These parameters should be optimized for your specific instrument and impurity profile.
| Parameter | Recommended Setting | Rationale / Key Considerations |
| GC Inlet | Splitless Injection (1 µL) | Maximizes sensitivity for trace impurity detection. |
| Inlet Temperature: 220 °C | A conservative starting point to minimize potential thermal degradation of the sulfone group.[6][7][8] Can be optimized as needed. | |
| Liner: Deactivated, Splitless | An inert liner is critical to prevent analyte adsorption and peak tailing.[1][2] | |
| Carrier Gas: Helium | Provides good efficiency and is inert. | |
| Constant Flow: 1.0 mL/min | A standard flow rate for 0.25 mm I.D. columns. | |
| GC Column | Phase: 5% Phenyl-methylpolysiloxane | A versatile, low-bleed phase suitable for MS. A good first choice for method development.[10][14] |
| Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film | Standard dimensions providing a good balance of efficiency, capacity, and analysis time.[12][15] | |
| Oven Program | Initial Temp: 80 °C, Hold 1 min | |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate for good initial separation. | |
| Hold: 5 min | To ensure elution of any less volatile impurities. | |
| MS Detector | Ionization Mode: Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns for library matching.[16] |
| Source Temp: 230 °C | Standard source temperature. | |
| Quad Temp: 150 °C | Standard quadrupole temperature. | |
| Scan Range: 50 - 350 m/z | Captures the molecular ion (214.24 g/mol ) and key fragments. |
Q2: How do I confirm the identity of an unknown peak that I suspect is an impurity?
A2: The mass spectrometer is your primary tool for structural elucidation and impurity identification. A multi-step approach ensures confident identification:
-
Library Search: The first step is to compare the acquired mass spectrum of the unknown peak against a commercial spectral library like NIST or Wiley.[17] The GC-MS software will provide a "match factor" or "probability score" indicating the similarity to library spectra.
-
Manual Spectral Interpretation: Do not rely solely on the library match. Manually inspect the fragmentation pattern. For impurities related to methyl phenylsulfonylacetate, look for common structural fragments. For example, a peak at m/z 141 could indicate the presence of the phenylsulfonyl cation [C₆H₅SO₂]⁺, while a peak at m/z 91 often corresponds to the tropylium ion [C₇H₇]⁺, a common fragment from benzene-containing compounds.[18][19]
-
Consider Potential Impurities: Think about the synthesis route of your material. Common impurities could arise from starting materials, side reactions (e.g., hydrolysis of the ester to the carboxylic acid), or transesterification if other alcohols were present.[20][21][22]
-
Confirmation with a Standard: The gold standard for impurity identification is to purchase a certified reference standard of the suspected compound. Inject the standard under the same GC-MS conditions. If the retention time and the mass spectrum of the standard perfectly match your unknown peak, you have a positive identification.[22]
Q3: My sample shows severe analytical issues even after troubleshooting. Is chemical derivatization a viable option?
A3: Derivatization is an advanced technique used to chemically modify an analyte to make it more suitable for GC analysis.[23] For methyl phenylsulfonylacetate itself, derivatization is generally not necessary. However, it can be a powerful tool if you are dealing with problematic impurities.
For instance, if a potential impurity is the corresponding carboxylic acid (phenylsulfonylacetic acid) formed via hydrolysis, this compound would be non-volatile and exhibit severe peak tailing due to its highly active carboxylic acid group.
In such a case, silylation is the most common approach.[23]
-
How it Works: A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with active hydrogens (like the one on a carboxylic acid) to replace them with a non-polar trimethylsilyl (TMS) group.[10]
-
The Result: The resulting TMS-ester is much more volatile and thermally stable, and it will no longer interact with active sites in the GC system, producing a sharp, symmetrical peak.[24][25]
Important Considerations:
-
Derivatization adds a step to your sample preparation, which can introduce variability.[26]
-
The reaction must be optimized to ensure it goes to completion; otherwise, you may see peaks for both the derivatized and underivatized impurity.
-
Use derivatization as a targeted solution for specific, problematic impurities rather than a routine procedure for the main analyte.
Visual Workflow: Troubleshooting Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving the common issue of peak tailing.
Caption: A systematic approach to diagnosing peak tailing issues.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Separation Science. (n.d.). Fixing GC Peak Tailing for Cleaner Results.
- Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations.
- Greyhound Chromatography. (n.d.). GC Column Selection Guide.
- Phenomenex. (2025, July 24). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide.
- Wiley Online Library. (2025, August 6). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- Merck (MilliporeSigma). (n.d.). Choosing a Capillary GC Column.
- Restek. (2018, January 13). GC Troubleshooting—Tailing Peaks.
- MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
- Energy & Fuels. (2017, May 12). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization.
- MDPI. (n.d.). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). Methyl phenylsulfonylacetate 97%.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- National Center for Biotechnology Information. (n.d.). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. PMC.
- National Center for Biotechnology Information. (n.d.). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central.
- Asian Journal of Pharmaceutical and Clinical Research. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- Journal of Physics: Conference Series. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
- National Center for Biotechnology Information. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC.
- Jurnal Kimia Valensi. (2023, May 17). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
- IJCRT.org. (2024, November 11). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate.
- Drug Testing and Analysis. (2022, March 29). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate.
- ResearchGate. (n.d.). Impurity profiling of methamphetamine synthesized from methyl α‐acetylphenylacetate (MAPA) | Request PDF.
- National Institute of Standards and Technology. (n.d.). Benzeneacetic acid, methyl ester. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Methyl alpha-phenylbenzeneacetate. PubChem Compound Database.
- ResearchGate. (2025, August 6). Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate.
- National Center for Biotechnology Information. (2016, September 2). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central.
- MassBank. (2008, October 21). Carboxylic acid derivatives.
- Sigma-Aldrich. (n.d.). Methyl phenylsulfonylacetate 97%.
- Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
- ResearchGate. (2025, August 29). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.
- World Journal of Pharmaceutical Research. (n.d.). Identification, characterization and synthesis of impurities.
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Validation & Comparative
methyl phenylsulfonylacetate vs ethyl phenylsulfonylacetate reactivity
An In-Depth Comparative Guide to the Reactivity of Methyl Phenylsulfonylacetate and Ethyl Phenylsulfonylacetate
For researchers and professionals in drug development and organic synthesis, the choice between structurally similar reagents can have significant implications for reaction efficiency, yield, and purity. This guide provides a detailed comparison of methyl phenylsulfonylacetate and ethyl phenylsulfonylacetate, two common building blocks in organic chemistry. We will delve into their physicochemical properties, compare their reactivity in key synthetic transformations, and provide field-proven insights to guide your experimental design.
Introduction and Physicochemical Overview
Methyl phenylsulfonylacetate and ethyl phenylsulfonylacetate are α-activated esters widely used for the formation of new carbon-carbon bonds. Their utility stems from the presence of a methylene group (-CH₂-) flanked by two powerful electron-withdrawing groups: a phenylsulfonyl group (PhSO₂) and a carboxylate ester (-COOR). This unique structure renders the α-protons highly acidic, facilitating the formation of a stabilized carbanion (enolate) that can act as a potent nucleophile.
The primary difference between these two reagents is the nature of the ester alkyl group—methyl (-CH₃) versus ethyl (-CH₂CH₃). While this may seem like a minor variation, it can influence steric accessibility, reaction kinetics, and susceptibility to side reactions under certain conditions.
Below is a summary of their key physical and chemical properties.
| Property | Methyl Phenylsulfonylacetate | Ethyl Phenylsulfonylacetate |
| Molecular Formula | C₉H₁₀O₄S[1] | C₁₀H₁₂O₄S[2] |
| Molecular Weight | 214.24 g/mol | 228.27 g/mol [2] |
| Boiling Point | 165 °C @ 0.05 mmHg | Not readily available |
| Density | 1.305 g/mL at 20 °C | Not readily available |
| CAS Number | 34097-60-4 | 7605-30-3[2] |
| pKa (α-H) | Est. ~11-13 | Est. ~11-13 |
The acidity of the α-protons, a critical determinant of reactivity, is primarily dictated by the strong inductive and resonance effects of the adjacent phenylsulfonyl and carbonyl groups. The difference in the ester alkyl group (methyl vs. ethyl) has a negligible electronic effect on the acidity of these protons. Therefore, the pKa values for both compounds are expected to be very similar.
Core Reactivity: Enolate Formation
The cornerstone of phenylsulfonylacetate chemistry is the deprotonation of the α-carbon to form a resonance-stabilized enolate. This step is a prerequisite for a wide range of subsequent reactions, including alkylations and condensations.
Caption: General scheme for the deprotonation of phenylsulfonylacetates.
Due to the high acidity of the α-protons, a variety of bases can be employed, ranging from strong, non-nucleophilic bases like sodium hydride (NaH) to alkoxides such as sodium ethoxide (NaOEt). The choice of base is often dictated by the specific reaction, as we will explore below.
Comparative Reactivity in Key Transformations
A. Alkylation Reactions
Alkylation is one of the most common applications for these reagents, allowing for the introduction of various alkyl groups at the α-position. The reaction proceeds via the Sₙ2 attack of the enolate on an alkyl halide or a similar electrophile.
Causality and Reactivity Comparison: The nucleophilicity of the enolates derived from methyl and ethyl phenylsulfonylacetate is virtually identical. Therefore, their intrinsic reactivity in alkylation reactions is comparable. The choice between the two often comes down to practical considerations of the overall synthetic route rather than a difference in reactivity for this specific step. Both esters have been successfully used in various alkylation protocols. For instance, methyl phenylsulfonylacetate is employed in dehydrative alkylation of alcohols under modified Mitsunobu conditions[3], while ethyl phenylsulfonylacetate is used in alkylations under microwave conditions[4].
Experimental Protocol: General Procedure for α-Alkylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suitable anhydrous solvent (e.g., THF, DMF).
-
Base Addition: Add a strong base (e.g., 1.1 equivalents of Sodium Hydride, 60% dispersion in mineral oil).
-
Substrate Addition: Cool the suspension to 0 °C and add the phenylsulfonylacetate (1.0 equivalent), either methyl or ethyl ester, dropwise as a solution in the anhydrous solvent.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases (if using NaH).
-
Alkylation: Add the alkylating agent (e.g., 1.0-1.2 equivalents of an alkyl halide) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Importance of matching the alkoxide base to the ester in Claisen condensations.
C. Ester Hydrolysis
The final step in many synthetic sequences involving these reagents is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under acidic or basic (saponification) conditions.
Causality and Reactivity Comparison: In ester hydrolysis, steric hindrance around the carbonyl carbon plays a more significant role. The smaller methyl group offers less steric bulk than the ethyl group. Consequently, nucleophilic attack by water (acid-catalyzed) or hydroxide (base-catalyzed) is generally faster for methyl esters compared to ethyl esters. [5][6]
| Ester Type | Relative Rate of Hydrolysis | Reason |
|---|---|---|
| Methyl Ester | Faster | Less steric hindrance at the carbonyl center allows for easier nucleophilic attack. |
| Ethyl Ester | Slower | Increased steric bulk from the ethyl group slightly impedes the approach of the nucleophile. |
While this rate difference is often modest, it can be a factor in optimizing reaction times or in cases where selective hydrolysis is desired. Basic hydrolysis (saponification) is generally preferred as it is an irreversible process, driving the reaction to completion. [6]
Practical Summary and Expert Recommendations
The choice between methyl and ethyl phenylsulfonylacetate is less about a fundamental difference in the reactivity of their activated methylene group and more about strategic experimental design.
-
For Alkylation Reactions: Both reagents are excellent choices. The decision can be based on cost, availability, or downstream processing considerations.
-
For Condensation Reactions with Alkoxide Bases: This is the most critical distinction. Always match your alkoxide base to your ester to prevent transesterification. Use ethoxide for the ethyl ester and methoxide for the methyl ester.
-
For Subsequent Hydrolysis: If rapid and efficient hydrolysis to the carboxylic acid is a key final step, methyl phenylsulfonylacetate offers a slight kinetic advantage due to reduced steric hindrance.
Conclusion
References
-
Grün, A., Bálint, E., & Keglevich, G. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. Available at: [Link]
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Yu, J., Lai, J. Y., & Falck, J. R. (1995). Methyl Carboxymethylenation of Alcohols via Dehydrative Alkylation. Synlett, 1995(11), 1127-1128. Available at: [Link]
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Wang, Z., et al. (2023). Photoredox Catalytic Alkylarylation of Alkynes with Arylsulfonylacetate as Bifunctional Reagent. ChemRxiv. Available at: [Link]
-
Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Retrieved from: [Link]
-
Taylor, W. (1938). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society (Resumed), 840. Available at: [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from: [Link]
-
Study.com. (n.d.). Show the product obtained by Claisen condensation of the following ester: Ethyl phenylacetate. Retrieved from: [Link]
-
University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Bradford Scholars. Retrieved from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from: [Link]
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OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. Retrieved from: [Link]
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Nair, D., et al. (2020). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 10(8), 879. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl (phenylsulphonyl)acetate. PubChem Compound Database. Retrieved from: [Link]
-
Chemistry LibreTexts. (2019). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from: [Link]
-
Leah4sci. (2016, June 2). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from: [Link]
- Alkhudari, M. (2021). Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Asian Journal of Chemical Sciences.
-
National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem Compound Database. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from: [Link]
-
gChem Global. (n.d.). Claisen Condensation. Retrieved from: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from: [Link]
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A Senior Application Scientist's Guide to Julia-Kocienski Olefination: A Comparative Analysis of Methyl Phenylsulfonylacetate and Modern Heteroaryl Reagents
For professionals in organic synthesis, the formation of carbon-carbon double bonds is a foundational challenge. The Julia olefination and its subsequent modifications stand as one of the most reliable and stereoselective methods to achieve this transformation. This guide provides an in-depth comparison between the classical Julia-Lythgoe reagent, methyl phenylsulfonylacetate, and the modern heteroaryl sulfones that define the more widely used Julia-Kocienski variant. We will explore the mechanistic nuances, comparative performance data, and field-proven protocols to empower researchers in selecting the optimal reagent for their synthetic campaigns.
The Evolution from a Two-Step Protocol to a One-Pot Powerhouse
The original Julia-Lythgoe olefination, first reported in 1973 by Marc Julia and Jean-Marc Paris, involves the reaction of a phenyl sulfone anion with a carbonyl compound.[1][2] The resulting β-alkoxy sulfone intermediate is then acylated and subjected to a reductive elimination, typically with sodium amalgam, to yield the alkene.[1] While effective, particularly for forming the thermodynamically stable (E)-alkene, this two-step process has notable drawbacks, including the use of toxic mercury and the need to isolate the intermediate.
The major breakthrough came with the development of the Modified Julia Olefination , often called the Julia-Kocienski Olefination . This advancement, pioneered by Sylvestre Julia and further refined by Kocienski, replaces the simple phenyl sulfone with a heteroaryl sulfone.[1][2][3] This seemingly small change fundamentally alters the reaction mechanism, enabling a spontaneous rearrangement and elimination sequence that collapses the entire process into a single, highly efficient pot.[3][4]
This guide will dissect the performance of methyl phenylsulfonylacetate as a representative of the classical approach against the premier reagents of the modern Julia-Kocienski protocol: benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones.
Mechanistic Divergence: The Key to Performance Differences
The choice of sulfone dictates the reaction pathway. Understanding this divergence is critical to appreciating the advantages of the modern reagents.
Classical Julia-Lythgoe Mechanism (e.g., Methyl Phenylsulfonylacetate)
The reaction begins with the deprotonation of the sulfone to form a stabilized carbanion, which then attacks the carbonyl partner. The resulting alkoxide is trapped (e.g., by acetylation) to form a stable β-acyloxysulfone. The crucial C=C bond is formed in a separate reductive step, which proceeds through radical intermediates. This radical equilibration is why the reaction typically favors the more stable trans-alkene, regardless of the intermediate's stereochemistry.[1]
Figure 1. Workflow for the two-step Classical Julia-Lythgoe olefination.
Julia-Kocienski Mechanism (Heteroaryl Sulfones)
The Julia-Kocienski reaction also starts with the addition of the sulfone carbanion to a carbonyl. However, the electron-withdrawing nature of the heteroaryl group (like PT or BT) facilitates a spontaneous intramolecular S-to-O aryl migration known as the Smiles rearrangement.[3][5] This rearrangement forms a β-aryloxy sulfinate intermediate, which rapidly eliminates sulfur dioxide and the heteroaryl oxide to furnish the alkene in a single, stereospecific step. The stereochemistry of the final alkene is therefore determined during the initial, kinetically controlled addition step.[1][4]
Sources
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A Researcher's Guide to Olefination Reactions: Exploring Alternatives to Methyl Phenylsulfonylacetate
The creation of carbon-carbon double bonds through olefination is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. Methyl phenylsulfonylacetate has long been a staple reagent in this field, particularly in the context of the Julia olefination for synthesizing α,β-unsaturated esters. However, the relentless pursuit of synthetic efficiency, milder reaction conditions, enhanced stereoselectivity, and broader substrate compatibility has driven the evolution of a diverse toolkit of alternative olefination methodologies.
This guide offers an in-depth, comparative analysis of the principal alternatives to methyl phenylsulfonylacetate. We will explore the mechanistic intricacies of each reaction, present empirical data to support performance claims, and provide detailed experimental protocols. This resource is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the landscape of modern olefination chemistry and select the most appropriate method for their synthetic endeavors.
The Horner-Wadsworth-Emmons (HWE) Reaction: The Preeminent Alternative
The Horner-Wadsworth-Emmons (HWE) reaction stands as the most prominent and widely adopted alternative to the Julia olefination for the synthesis of α,β-unsaturated esters.[1][2][3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[5] The primary advantages of the HWE reaction include its generally high (E)-stereoselectivity, the use of more nucleophilic phosphonate carbanions, and the formation of water-soluble phosphate byproducts, which greatly simplifies purification.[1][5]
Mechanism and Stereochemical Control
The stereochemical outcome of the HWE reaction is predominantly governed by thermodynamic control, favoring the formation of the more stable (E)-alkene.[5][6] The reaction initiates with the deprotonation of the phosphonate to form a carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl compound to form a betaine-like intermediate, which subsequently cyclizes to an oxaphosphetane.[1] This four-membered ring intermediate then fragments to yield the alkene and a phosphate byproduct.[1]
Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction.
Comparative Performance Data
| Reagent/Method | Typical Substrates | Key Advantages | Limitations | Predominant Stereoisomer |
| Methyl Phenylsulfonylacetate (Julia) | Aldehydes, Ketones | Cost-effective reagent. | Often requires harsh conditions, byproduct removal can be difficult. | E |
| Triethyl phosphonoacetate (HWE) | Aldehydes, Ketones | High E-selectivity, mild conditions, easy purification.[7] | Can be sterically sensitive. | E |
| Still-Gennari Reagent | Aldehydes | High Z-selectivity.[6] | Reagent synthesis required, often uses strong, non-coordinating bases at low temperatures.[8] | Z |
| Ando-Type Phosphonates | Aldehydes | Excellent Z-selectivity.[9][10] | Limited commercial availability. | Z |
Experimental Protocol: HWE Synthesis of an (E)-α,β-Unsaturated Ester
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [1]
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting phosphonate carbanion solution back to 0 °C.
-
Add the aldehyde (1.0 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture in an ice bath and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (E)-α,β-unsaturated ester.
The Julia-Kocienski Olefination: A Modernized Sulfone Approach
The Julia-Kocienski olefination is a significant refinement of the classical Julia-Lythgoe olefination.[11][12][13] This modified, often one-pot, procedure typically utilizes heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which react with carbonyl compounds to produce alkenes with high (E)-selectivity.[14] The reaction proceeds under mild conditions and exhibits a broad substrate scope and functional group tolerance.[11][15]
Mechanism and Key Features
The reaction is initiated by the deprotonation of the sulfone to form a carbanion, which then adds to an aldehyde or ketone.[12] The resulting β-alkoxysulfone intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl group to form the alkene.[14] The high E-selectivity is a result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde.[13]
Figure 2: Simplified workflow of the Julia-Kocienski olefination.
Experimental Protocol: Julia-Kocienski Olefination
Materials:
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone
-
Aldehyde (e.g., cyclohexanecarboxaldehyde)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [14]
-
Under an inert atmosphere, dissolve the PT-sulfone (1.0 eq) in anhydrous DME and cool to -55 °C.
-
Add a solution of KHMDS (1.1 eq) in DME dropwise over 10 minutes. Stir the resulting solution for 1 hour.
-
Add the aldehyde (1.5 eq) dropwise. Stir the mixture at -55 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether and wash with water.
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the (E)-alkene.
Organometallic Reagents: For Challenging Substrates
For carbonyl compounds that are less reactive, such as esters and amides, traditional ylide-based methods can be ineffective. In these cases, organometallic reagents offer powerful solutions.
The Tebbe and Petasis Reagents
The Tebbe reagent, and its more user-friendly counterpart the Petasis reagent (dimethyltitanocene), are highly effective for the methylenation of a wide range of carbonyl compounds, including esters, lactones, and amides.[16][17][18][19] These titanium-based reagents are more nucleophilic and less basic than Wittig reagents, expanding their synthetic utility.[16] The Petasis reagent is often preferred as it can be prepared from more stable precursors and allows for the introduction of other alkylidene groups.[20][21]
The Wittig Reaction
The Wittig reaction, the first widely used olefination method, employs a phosphorus ylide to convert aldehydes and ketones into alkenes.[1][2] While historically significant, the stereoselectivity of the Wittig reaction can be difficult to control, and the removal of the triphenylphosphine oxide byproduct can be challenging.[22] For the synthesis of α,β-unsaturated esters, stabilized ylides are used, which generally provide the (E)-alkene.[6]
Conclusion: Selecting the Optimal Reagent
The choice of an olefination reagent is a critical parameter in the design of a synthetic route. While methyl phenylsulfonylacetate remains a useful reagent, the modern chemist can choose from a variety of superior alternatives.
-
For the reliable, high-yielding, and (E)-selective synthesis of α,β-unsaturated esters from aldehydes and ketones, the Horner-Wadsworth-Emmons reaction is often the method of choice due to its operational simplicity and straightforward purification.[23][24]
-
The Julia-Kocienski olefination offers an excellent alternative, providing high (E)-selectivity under mild conditions with a broad range of substrates.[25][26]
-
For substrates that are unreactive towards phosphorus ylides, such as esters and amides, the Tebbe and Petasis reagents are powerful tools for methylenation.[17][19]
-
To achieve (Z)-selectivity, the Still-Gennari modification of the HWE reaction is the premier method.[8][10][27]
By carefully considering the desired stereochemical outcome, the nature of the substrate, and the reaction conditions, researchers can leverage this diverse array of olefination methods to efficiently achieve their synthetic goals.
References
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Li, Z., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Biotechnology for Biofuels, 8(1), 189. [Link]
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Chem.pitt.edu. Still-Gennari Olefination. [Link]
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Semantic Scholar. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. [Link]
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Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
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Silva, F. C., et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 22(8), 1639-1647. [Link]
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Wikipedia. Wittig reaction. [Link]
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Kočovský, P. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2779. [Link]
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NROChemistry. Tebbe Olefination. [Link]
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Silva, F. C., et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. Still–Gennari olefination of aldehydes. [Link]
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Wikipedia. Julia olefination. [Link]
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Organic Synthesis. Tebbe and Petasis Olefinations. [Link]
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O'Donnell, M. J., et al. (2022). One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. The Journal of Organic Chemistry, 87(15), 10189-10200. [Link]
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Preprints.org. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. [Link]
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Chem-Station. Julia-Kocienski Olefination. [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Jaworska, M. M., et al. (2022). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 87(21), 14381-14393. [Link]
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Wikipedia. Tebbe's reagent. [Link]
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Michalak, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7179. [Link]
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SigutLabs. Tebbe and Petasis reagent. [Link]
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Kočovský, P. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2779. [Link]
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Snyder, S. A. Research Group. Olefination Reaction.pdf. [Link]
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ResearchGate. Substrate scope of olefination for various aldehydes. [Link]
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ResearchGate. Substrate scope and sensitivity assessment Standard reaction conditions. [Link]
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Rath, J. C., et al. (2011). P(NMe2)3-Mediatecl Umpolung Alkylation and Nonylidic Olefination of α-Keto Esters. Organic letters, 13(10), 2634-2637. [Link]
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DiVA portal. Non‐Ionic Peterson‐Type Olefination Reactivity and its Use in a Silicon‐Promoted Carbonyl‐Carbonyl Cross Coupling Reacti. [Link]
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ResearchGate. New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol. [Link]
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A Senior Application Scientist's Guide to Validating Experimental Results with Methyl Phenylsulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Sulfonyl Group in Modern Synthesis
In the landscape of contemporary organic synthesis and drug discovery, the sulfonyl functional group stands out for its remarkable versatility and profound impact on molecular properties.[1] As a Senior Application Scientist, my experience has consistently shown that strategic incorporation of sulfonyl moieties can significantly enhance a compound's therapeutic potential by modulating its polarity, metabolic stability, and ability to form crucial hydrogen bonds.[2][3] Among the repertoire of sulfonyl-containing reagents, methyl phenylsulfonylacetate has emerged as a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of alkenes and in carbon-carbon bond formation.[4]
This guide provides an in-depth technical comparison of methyl phenylsulfonylacetate with viable alternatives in key synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, present experimental data to support our comparisons, and provide robust protocols for the validation of your experimental outcomes. Our objective is to equip you with the knowledge to make informed decisions in your synthetic endeavors, ensuring both efficiency and scientific rigor.
Core Applications and Comparative Analysis
Methyl phenylsulfonylacetate is a powerful tool for two fundamental transformations in organic synthesis: olefination reactions and alkylation reactions. Below, we will explore its performance in these contexts and compare it with commonly employed alternatives.
Olefination Reactions: A Comparative Look at the Julia-Kocienski Olefination
The Julia-Kocienski olefination is a highly regarded method for the stereoselective synthesis of alkenes, and methyl phenylsulfonylacetate can serve as a precursor to the necessary sulfone.[5][6] The reaction typically involves the coupling of a sulfonyl carbanion with an aldehyde or ketone. The choice of the sulfone's aryl group significantly influences the reaction's efficiency and stereochemical outcome.
Methyl Phenylsulfonylacetate in the Julia-Kocienski Olefination:
While not the most common direct reagent, the phenylsulfonyl group, derived from precursors like methyl phenylsulfonylacetate, is a foundational component of the classical Julia-Lythgoe olefination.[7] The modified Julia-Kocienski olefination often employs heteroaromatic sulfones for improved performance in one-pot procedures.[5][8]
Alternative Sulfones for Enhanced Performance:
Field-proven insights have shown that modifying the aryl group of the sulfone can lead to superior results in terms of yield and stereoselectivity. The following table compares the performance of different sulfonyl groups in the Julia-Kocienski olefination.
| Sulfonyl Activating Group | Typical Stereoselectivity | Key Advantages | Considerations |
| Phenyl | Generally high E-selectivity in the classical two-pot procedure.[9] | Well-established, foundational reagent. | Requires a separate reduction step (e.g., with sodium amalgam), making it a multi-step process.[7] |
| Benzothiazol-2-yl (BT) | Good E-selectivity.[5] | Enables a one-pot reaction, improving operational simplicity.[8] | Can be prone to side reactions if the base is added before the aldehyde ("Barbier-like" conditions are preferred).[5] |
| 1-Phenyl-1H-tetrazol-5-yl (PT) | Excellent E-selectivity.[5] | Generally higher E-selectivity than BT-sulfones; less prone to self-condensation, allowing for pre-deprotonation.[5] | The steric bulk of the phenyl group on the tetrazole ring is crucial for selectivity.[5] |
| Pyridin-2-yl (PYR) | High Z-selectivity.[5] | Offers complementary stereoselectivity to the more common E-selective reagents. | The choice of base and solvent can significantly impact the E/Z ratio.[5] |
Causality Behind Experimental Choices: The evolution from the classical Julia-Lythgoe to the Julia-Kocienski olefination was driven by the need for a more efficient, one-pot procedure with greater control over stereoselectivity. The heteroaromatic sulfones (BT, PT, PYR) facilitate a spontaneous Smiles rearrangement, which is key to the one-pot nature of the reaction.[10] The stereochemical outcome is largely determined by the sterics and electronics of the sulfonyl group and the reaction conditions, which influence the formation of the syn or anti β-alkoxysulfone intermediate.[5]
Experimental Workflow: Julia-Kocienski Olefination
Caption: A generalized workflow for the Julia-Kocienski olefination reaction.
Alkylation Reactions: A Comparison with Malonate Esters
Methyl phenylsulfonylacetate is an excellent substrate for C-alkylation reactions due to the acidity of the α-protons, which are activated by both the sulfonyl and the ester groups. This makes it a valuable tool for forming new carbon-carbon bonds.
Alternative: Malonate Esters
A classic alternative for C-alkylation is the use of malonate esters, such as diethyl malonate or dimethyl malonate.[11] The reactivity of these compounds is also due to the acidity of the α-protons, which are flanked by two ester groups.
| Reagent | Acidity of α-Proton | Steric Hindrance | Key Advantages | Considerations |
| Methyl Phenylsulfonylacetate | High (pKa ≈ 11 in DMSO) | Moderate | The sulfonyl group is a good leaving group in subsequent transformations (e.g., desulfonylation).[4] | The sulfonyl group may not be desired in the final product, requiring an additional removal step. |
| Diethyl Malonate | Moderate (pKa ≈ 13 in DMSO) | Low | Well-established and widely used; the ester groups can be hydrolyzed and decarboxylated to yield a carboxylic acid.[12] | Can be prone to dialkylation, which may require careful control of reaction conditions.[12] |
| Di-tert-butyl Malonate | Moderate | High | The bulky tert-butyl groups can favor mono-alkylation and can be removed under acidic conditions without affecting other ester groups.[13] | The steric bulk can also slow down the reaction rate compared to less hindered malonates.[13] |
Causality Behind Experimental Choices: The choice between methyl phenylsulfonylacetate and a malonate ester often depends on the desired final product and the subsequent synthetic steps. If the sulfonyl group can be utilized in a later transformation or is desired in the final molecule, methyl phenylsulfonylacetate is an excellent choice. If the goal is to introduce a carboxylic acid or a substituted acetic acid moiety, a malonate ester is often more direct.
Experimental Workflow: Alkylation Reaction
Caption: A generalized workflow for the alkylation of active methylene compounds.
Validating Experimental Results: A Self-Validating System
To ensure the trustworthiness of your experimental findings, a robust validation strategy is paramount. This involves a multi-pronged analytical approach to confirm the identity, purity, and yield of your target compounds.
Detailed Experimental Protocols
Protocol 1: Julia-Kocienski Olefination using a PT-Sulfone [10]
-
To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous DME (0.25 M) under a nitrogen atmosphere at -78 °C, add a solution of KHMDS (1.1 eq) in DME dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the aldehyde (1.2 eq) neat or as a solution in DME.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alkylation of Methyl Phenylsulfonylacetate [14]
-
To a solution of methyl phenylsulfonylacetate (1.0 eq) in anhydrous DMF (0.5 M) under a nitrogen atmosphere, add NaH (1.1 eq, 60% dispersion in mineral oil) portionwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Validation Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
A well-developed HPLC method is crucial for monitoring the progress of your reaction and determining the purity of your final product.
-
Objective: To separate the starting materials, intermediates, and the final product to assess reaction completion and product purity.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective. The gradient should be optimized to achieve good separation of all components.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Validation Parameters:
-
Specificity: Inject individual starting materials and the purified product to confirm their retention times and ensure no co-elution.
-
Linearity: Prepare a series of standard solutions of the purified product at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Analyze replicate injections of a known concentration of the product to assess the method's accuracy and precision.
-
2. Quantitative NMR (qNMR) for Yield Determination
qNMR is a powerful technique for determining the yield of a reaction without the need for isolating the product, or for confirming the purity of an isolated product.[15][16]
-
Objective: To accurately quantify the amount of product in a crude reaction mixture or a purified sample.
-
Procedure:
-
Accurately weigh a sample of the crude reaction mixture or purified product.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) that has a resonance that does not overlap with any of the analyte signals.
-
Dissolve the mixture in a suitable deuterated solvent.
-
Acquire a 1H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons, which is critical for accurate integration.[17]
-
Integrate a well-resolved signal from the product and a signal from the internal standard.
-
Calculate the molar ratio of the product to the internal standard and, from this, the yield or purity of the product.
-
3. Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is indispensable for confirming the molecular weight of your product and providing structural information through fragmentation patterns.[4]
-
Objective: To verify the identity of the synthesized compound.
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for polar molecules.
-
Analysis:
-
Look for the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]-) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain confidence in the structure. For example, in the mass spectrum of an olefination product, you might expect fragmentation corresponding to the loss of specific side chains.
-
Conclusion: Informed Decisions for Superior Outcomes
Methyl phenylsulfonylacetate is a versatile and powerful reagent in the synthetic chemist's toolbox. However, a deep understanding of its performance relative to other available methods is crucial for optimizing synthetic strategies. By carefully considering the desired outcome and the mechanistic nuances of each reaction, researchers can make informed decisions that lead to higher yields, better stereoselectivity, and more efficient workflows. The validation protocols outlined in this guide provide a robust framework for ensuring the integrity of your experimental results, a cornerstone of high-quality scientific research and drug development.
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Chem-Station. (2015, November 4). Julia-Kocienski Olefination. Retrieved from [Link]
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Enlighten Theses. (n.d.). Development and Application of the One-pot Julia Olefination. Retrieved from [Link]
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ChemRxiv. (n.d.). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. Retrieved from [Link]
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Journal of the American Chemical Society. (2015, April 1). Spontaneous Resolution of Julia-Kocienski Intermediates Facilitates Phase Separation to Produce Z- and E-Monofluoroalkenes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming Product Structure in Reactions of Methyl Phenylsulfonylacetate
For researchers, medicinal chemists, and professionals in drug development, methyl phenylsulfonylacetate is a valuable building block. Its activated methylene group, flanked by both a sulfonyl and an ester group, provides a versatile handle for carbon-carbon bond formation. However, the reactivity of the carbanion generated from this substrate can lead to different product outcomes depending on the nature of the electrophile employed. This guide provides an in-depth comparison of the product structures arising from the reaction of methyl phenylsulfonylacetate with two major classes of electrophiles: alkyl halides and α,β-unsaturated carbonyl compounds. We will delve into the mechanistic rationale, provide a detailed experimental protocol for a representative reaction, and outline the critical spectroscopic methods for unambiguous product structure determination.
The Dichotomy of Reactivity: Alkylation vs. Michael Addition
The carbanion of methyl phenylsulfonylacetate, typically generated in situ using a suitable base, is a soft nucleophile. Its reaction pathway is largely dictated by the electrophilic partner, leading to two primary transformations: direct alkylation and conjugate (Michael) addition.
1. Direct Alkylation with Alkyl Halides:
In the presence of an alkyl halide, the carbanion of methyl phenylsulfonylacetate undergoes a classic SN2 reaction. This results in the formation of a new carbon-carbon single bond at the α-position, yielding a mono-substituted phenylsulfonylacetate derivative. The reaction is generally efficient with primary and secondary alkyl halides.
2. Michael Addition to α,β-Unsaturated Carbonyls:
When reacted with an α,β-unsaturated ketone, aldehyde, or ester (a Michael acceptor), the carbanion engages in a 1,4-conjugate addition, also known as the Michael reaction.[1][2] This thermodynamically controlled process leads to the formation of a γ-ketoester or a related 1,5-dicarbonyl compound after protonation of the resulting enolate.[3] The key structural feature of the product is the addition of the methyl phenylsulfonylacetate moiety to the β-carbon of the unsaturated system.
The following table summarizes the key differences in the products obtained from these two reaction pathways:
| Feature | Direct Alkylation (with Alkyl Halide) | Michael Addition (with α,β-Unsaturated Carbonyl) |
| Electrophile | Alkyl Halide (e.g., R-X) | α,β-Unsaturated Carbonyl (e.g., R'CH=CHCOR'') |
| Product Type | α-Alkyl-methyl phenylsulfonylacetate | γ-Keto-α-phenylsulfonylacetate derivative |
| Bond Formation | C(α)-C(alkyl) | C(α)-C(β of acceptor) |
| Key Structural Unit | R-CH(SO₂Ph)CO₂Me | R''CO-CH₂-CHR'-CH(SO₂Ph)CO₂Me |
Mechanistic Underpinnings of Product Formation
The choice between direct alkylation and Michael addition is a direct consequence of the electronic nature of the electrophile.
Caption: Reaction pathways of methyl phenylsulfonylacetate carbanion.
In the case of alkyl halides, the electrophilic carbon is directly attached to the leaving group, making it the sole site for nucleophilic attack. Conversely, in α,β-unsaturated carbonyls, the carbonyl group polarizes the π-system, inducing a partial positive charge on the β-carbon. This "soft" electrophilic site is preferentially attacked by the "soft" carbanion of methyl phenylsulfonylacetate, leading to the conjugate addition product.
Experimental Protocol: Alkylation of Methyl Phenylsulfonylacetate
This protocol details a representative procedure for the alkylation of methyl phenylsulfonylacetate with an alkyl halide. The principles outlined here can be adapted for other alkylating agents and Michael acceptors with appropriate modifications to the reaction conditions.
Caption: Experimental workflow for the alkylation of methyl phenylsulfonylacetate.
Materials:
-
Methyl phenylsulfonylacetate (1.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.1 equiv)
-
Alkyl halide (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (or DMF) under a nitrogen atmosphere.
-
Base Addition: Carefully add sodium hydride (1.1 equiv) to the solvent.
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Dissolve methyl phenylsulfonylacetate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension. Causality: This dropwise addition at low temperature helps to control the exothermic deprotonation and prevent side reactions.
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the carbanion.
-
Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight. Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.
-
Workup: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Unambiguous Product Structure Confirmation: A Spectroscopic Approach
Confirming the structure of the product is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provides a definitive means of distinguishing between the alkylation and Michael addition products.
1. ¹H NMR Spectroscopy:
The proton NMR spectrum is often the most informative tool for distinguishing between the two product types.
-
Alkylation Product (PhSO₂(R)CHCO₂Me): The key diagnostic signal is the methine proton (-CH(SO₂Ph)CO₂Me), which will appear as a multiplet (often a triplet or doublet of doublets depending on the 'R' group) typically in the range of 3.5-4.5 ppm. The integration of this signal will correspond to one proton.
-
Michael Addition Product (R''CO-CH₂-CHR'-CH(SO₂Ph)CO₂Me): This structure will exhibit a more complex set of signals in the aliphatic region. The methine proton α to the sulfonyl and ester groups will be present, but there will also be characteristic signals for the new -CH₂-CHR'- fragment. The diastereotopic protons of the -CH₂- group will often appear as two distinct multiplets.[4]
2. ¹³C NMR Spectroscopy:
Carbon NMR provides complementary information.
-
Alkylation Product: A single new resonance for the methine carbon (-C H(SO₂Ph)CO₂Me) will be observed, typically between 50-70 ppm.
-
Michael Addition Product: In addition to the methine carbon, new resonances corresponding to the -C H₂- and -C HR'- carbons will be present, providing further evidence for the conjugate addition pathway.
3. Infrared (IR) Spectroscopy:
IR spectroscopy is useful for confirming the presence of key functional groups.
| Product Type | C=O (Ester) Stretch (cm⁻¹) | C=O (Ketone) Stretch (cm⁻¹) | SO₂ Stretch (cm⁻¹) |
| Alkylation Product | ~1730-1750 | N/A | ~1300-1330 and ~1140-1160 |
| Michael Addition Product | ~1730-1750 | ~1715 | ~1300-1330 and ~1140-1160 |
The presence of a second carbonyl stretch for the ketone group in the Michael addition product is a key distinguishing feature.[5][6][7]
Conclusion
The reaction of methyl phenylsulfonylacetate with electrophiles is a powerful tool in synthetic organic chemistry. A thorough understanding of the factors that govern the reaction pathway—primarily the nature of the electrophile—is essential for predicting and obtaining the desired product structure. By employing a combination of careful reaction design and rigorous spectroscopic analysis, researchers can confidently synthesize and characterize a wide range of valuable molecules for applications in drug discovery and development.
References
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Della Védova, C. O., et al. (2019). Spectroscopic and Theoretical Studies of Some 2‑(methoxy)‑2‑[(4‑substituted)‑phenylsulfanyl]. PubMed. [Link]
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Ferreira, M. A. B., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. MDPI. [Link]
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Ferreira, M. A. B., et al. (2013). Spectroscopic and theoretical studies of some 3-(4'-substituted phenylsulfanyl)-1-methyl-2-piperidones. PubMed. [Link]
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Krawczyk, S. H., et al. (2007). Diastereoselective Michael additions to α,β-unsaturated α-sulfinyl phosphonates in the thiolane series. ResearchGate. [Link]
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Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]
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Ebner, D. C., et al. (2009). The Direct Acyl-Alkylation of Arynes. Preparation of Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]
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A Comparative Guide to the Synthesis of Methyl Phenylsulfonylacetate: An Evaluation of Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
Methyl phenylsulfonylacetate is a valuable reagent and building block in organic synthesis, notably utilized in the construction of complex molecular architectures. Its activated methylene group, flanked by both a sulfonyl and an ester group, provides a versatile handle for carbon-carbon bond formation. This guide offers a comparative analysis of two primary synthetic routes to this compound, focusing on experimental methodologies and reported chemical yields to inform decisions in laboratory and process development settings.
Introduction to Synthetic Strategies
The synthesis of methyl phenylsulfonylacetate (C₉H₁₀O₄S) primarily revolves around the formation of the sulfur-carbon bond between the phenylsulfonyl group and the acetate moiety. The two most prevalent strategies involve the nucleophilic attack of a sulfur-based nucleophile on an electrophilic acetate derivative, or the reaction of an electrophilic sulfonyl species with a nucleophilic acetate enolate. This guide will delve into the practical aspects of these two approaches:
-
S-Alkylation of Sodium Benzenesulfinate: A method analogous to the Williamson ether synthesis, this route employs the sodium salt of benzenesulfinic acid as the nucleophile which reacts with an electrophilic methyl haloacetate.
-
Sulfonylation of a Methyl Acetate Enolate: This approach involves the deprotonation of methyl acetate to form its enolate, which then acts as a nucleophile, attacking an electrophilic benzenesulfonyl halide.
Method 1: S-Alkylation of Sodium Benzenesulfinate
This method is a straightforward and widely utilized approach for the synthesis of α-sulfonyl esters. The reaction proceeds via an SN2 mechanism where the sulfinate anion displaces a halide from methyl chloroacetate.
Reaction Mechanism & Rationale
The nucleophilic sulfur atom of the benzenesulfinate anion attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group. The choice of solvent is critical to ensure the solubility of the sulfinate salt and to facilitate the bimolecular reaction. The use of a phase-transfer catalyst can be beneficial in biphasic systems to enhance the transport of the sulfinate anion into the organic phase where the reaction occurs.
A Comparative Guide to the Selectivity of Methyl Phenylsulfonylacetate in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds through olefination reactions is a cornerstone of molecular construction. The stereochemical outcome of these reactions is often paramount, particularly in the synthesis of complex bioactive molecules and drug candidates where geometric isomerism can profoundly impact pharmacological activity. Methyl phenylsulfonylacetate has emerged as a valuable reagent in this context, primarily through its application in the Julia-Lythgoe and related olefination reactions. This guide provides an in-depth comparison of the selectivity of methyl phenylsulfonylacetate with other mainstream olefination methodologies, namely the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, supported by experimental data and detailed protocols to inform reagent selection in complex synthetic endeavors.
The Julia-Lythgoe Olefination: A Prelude to Modern Variants
The classical Julia-Lythgoe olefination is a multi-step process that reliably yields (E)-alkenes.[1] The reaction commences with the addition of a phenylsulfonyl carbanion, in this case derived from methyl phenylsulfonylacetate, to an aldehyde or ketone. The resulting β-hydroxy sulfone is then acylated, typically with acetic anhydride or benzoyl chloride, to form a stable β-acyloxy sulfone intermediate.[2] The crucial final step involves a reductive elimination, traditionally with sodium amalgam or more recently with samarium(II) iodide, to furnish the alkene.[1][3]
A key feature of the Julia-Lythgoe olefination is its high (E)-selectivity, which is largely independent of the stereochemistry of the β-acyloxy sulfone intermediate.[2] The mechanism of the reductive elimination is thought to proceed through radical intermediates that can equilibrate to the more thermodynamically stable trans-vinyl radical before protonation, thus leading to the predominant formation of the (E)-alkene.[1][3]
The Rise of the One-Pot Julia-Kocienski Olefination
A significant evolution of the classical method is the Julia-Kocienski olefination, a one-pot procedure that offers greater convenience and often excellent (E)-selectivity.[3][4] This modification employs heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, in place of the simple phenyl sulfone.[4] The heteroaryl group facilitates a spontaneous Smiles rearrangement of the intermediate β-alkoxy sulfone, followed by elimination of sulfur dioxide and the heteroaryl oxide to directly yield the alkene without the need for a separate reduction step.[4] While methyl phenylsulfonylacetate is not the reagent of choice for the one-pot Julia-Kocienski reaction, understanding this evolution is crucial for appreciating the broader context of sulfone-based olefinations.
Comparative Analysis: Methyl Phenylsulfonylacetate vs. HWE and Wittig Reagents
The true utility of methyl phenylsulfonylacetate in olefination is best understood through a direct comparison with the workhorses of alkene synthesis: the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. For the purpose of this guide, we will consider the synthesis of methyl cinnamate from benzaldehyde as a representative transformation.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes a phosphonate-stabilized carbanion, typically generated by treating a phosphonate ester with a base, to react with an aldehyde or ketone.[5] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often-troublesome triphenylphosphine oxide generated in the Wittig reaction.[5] For the synthesis of α,β-unsaturated esters, the HWE reaction is renowned for its high (E)-selectivity.
The reaction of triethyl phosphonoacetate with benzaldehyde under standard HWE conditions (e.g., NaH in THF or DBU/LiCl in acetonitrile) consistently produces methyl cinnamate with excellent (E)-selectivity.[5]
Wittig Reaction
The Wittig reaction employs a phosphorus ylide, generated from a phosphonium salt and a strong base, to convert carbonyl compounds into alkenes. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as those bearing an adjacent ester group, typically afford (E)-alkenes with high selectivity. Conversely, non-stabilized ylides generally favor the formation of (Z)-alkenes.
For the synthesis of methyl cinnamate, a stabilized ylide such as (methoxycarbonylmethyl)triphenylphosphorane would be employed, leading to a high proportion of the (E)-isomer.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance of the Julia-Lythgoe, HWE, and Wittig reactions for the synthesis of methyl cinnamate from benzaldehyde.
| Reaction | Reagent | Typical Yield (%) | Typical (E):(Z) Ratio | Key Advantages | Key Disadvantages |
| Julia-Lythgoe Olefination | Methyl phenylsulfonylacetate | 60-80 (overall) | >95:5 | High (E)-selectivity, applicable to a wide range of substrates. | Multi-step process, requires stoichiometric reductant (e.g., Na/Hg or SmI₂). |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | 85-95 | >98:2 | High (E)-selectivity, one-pot procedure, water-soluble byproduct simplifies purification. | Phosphonate reagent can be more expensive than Wittig salts. |
| Wittig Reaction | (Methoxycarbonylmethyl)triphenylphosphonium bromide | 70-90 | >95:5 | One-pot procedure, widely applicable. | Triphenylphosphine oxide byproduct can complicate purification. |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for each of the discussed olefination reactions are provided below.
Protocol 1: Julia-Lythgoe Olefination with Methyl Phenylsulfonylacetate
This is a two-step procedure representative of the classical Julia-Lythgoe olefination.
Step 1: Formation of the β-acetoxy sulfone
-
To a solution of methyl phenylsulfonylacetate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of benzaldehyde (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude β-hydroxy sulfone in pyridine and add acetic anhydride (1.5 eq).
-
Stir the mixture at room temperature overnight.
-
Remove the pyridine under reduced pressure and purify the residue by column chromatography on silica gel to afford the β-acetoxy sulfone.
Step 2: Reductive elimination
-
Dissolve the β-acetoxy sulfone (1.0 eq) in a mixture of anhydrous methanol and THF.
-
Add freshly prepared 6% sodium amalgam (excess) portion-wise with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully decant the solution from the mercury and quench with water.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield methyl cinnamate.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol is a representative Masamune-Roush modification of the HWE reaction, known for its mild conditions and high (E)-selectivity.
-
To a stirred suspension of lithium chloride (1.2 eq) in anhydrous acetonitrile, add triethyl phosphonoacetate (1.1 eq) and the aldehyde (e.g., benzaldehyde, 1.0 eq).
-
Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 1-4 hours).
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (E)-α,β-unsaturated ester.
Protocol 3: Wittig Reaction with a Stabilized Ylide
This protocol describes a typical Wittig reaction using a stabilized ylide for the synthesis of an (E)-α,β-unsaturated ester.
-
To a suspension of (methoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange or yellow color should develop).
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, containing the desired ester and triphenylphosphine oxide, is then purified by column chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanisms
Caption: A comparative workflow of the Julia-Lythgoe, HWE, and Wittig olefination reactions.
Decision Workflow for Reagent Selection
Caption: A decision-making flowchart for selecting an appropriate olefination method.
Conclusion and Future Perspectives
Methyl phenylsulfonylacetate, through the classical Julia-Lythgoe olefination, offers a reliable, albeit multi-step, route to (E)-α,β-unsaturated esters with high stereoselectivity. Its performance is comparable to the Wittig reaction with stabilized ylides in terms of selectivity, but the latter is a one-pot process. The Horner-Wadsworth-Emmons reaction, however, often stands out as the superior choice for the synthesis of (E)-α,β-unsaturated esters due to its combination of high (E)-selectivity, operational simplicity, and straightforward purification.
For researchers and drug development professionals, the choice of olefination reagent will ultimately depend on a variety of factors including substrate scope, functional group tolerance, scalability, and cost-effectiveness. While the modern, one-pot Julia-Kocienski reaction has largely superseded the classical Julia-Lythgoe protocol in many applications, an understanding of the utility and selectivity of simple reagents like methyl phenylsulfonylacetate remains a valuable tool in the synthetic chemist's arsenal, particularly when other methods may prove unsuitable for a specific substrate or synthetic strategy. The continued development of new olefination methodologies will undoubtedly provide even more powerful and selective tools for the construction of complex molecules in the future.
References
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Julia, M.; Paris, J.-M. Tetrahedron Lett.1973 , 14 (49), 4833–4836. [Link]
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Kocienski, P. J.; Lythgoe, B.; Ruston, S. J. Chem. Soc., Perkin Trans. 11978 , 829–834. [Link]
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Ando, K. J. Org. Chem.1999 , 64 (18), 6815–6821. [Link]
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Wittig, G.; Schöllkopf, U. Chem. Ber.1954 , 87 (9), 1318–1330. [Link]
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Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Tetrahedron Lett.1984 , 25 (21), 2183–2186. [Link]
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A Researcher's Guide to Computational Analysis of Methyl Phenylsulfonylacetate Reaction Mechanisms
For researchers, scientists, and professionals in drug development, methyl phenylsulfonylacetate (MPSA) is a cornerstone reagent. Its utility as a versatile C2 synthon is well-established, but a deeper, quantitative understanding of its reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel molecular entities. This guide provides an in-depth comparison of the key reaction pathways of MPSA, grounded in computational chemistry. We will explore the causality behind its reactivity, present validated computational workflows to study these reactions, and objectively compare MPSA-derived intermediates with common alternatives.
Part 1: The Mechanistic Landscape of Methyl Phenylsulfonylacetate
MPSA's reactivity is dominated by the acidic α-proton, stabilized by the adjacent sulfonyl and ester groups. This allows for the formation of a stabilized carbanion, which is the gateway to its most important transformations. Here, we dissect two of its most critical reaction classes from a computational standpoint.
The Julia-Kocienski Olefination: A Computational Deep Dive
The Julia-Kocienski olefination is a powerful method for creating alkenes, particularly with high E-selectivity, from aldehydes and heteroaryl sulfones. While MPSA itself is not the direct precursor, its corresponding 1-phenyl-1H-tetrazol-5-yl (PT) sulfone derivative is a classic example. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the intricate multi-step energy surface of this reaction.[1]
A detailed DFT study at the B3LYP/6-311+G(d,p) level has elucidated the complex pathway.[1] The mechanism involves the formation of intermediates and transition states whose relative energies dictate the reaction's feasibility and stereochemical outcome.[1] The key steps are:
-
Metallation: A strong base deprotonates the α-carbon to form the sulfonyl carbanion.
-
Aldehyde Addition: The carbanion attacks the aldehyde carbonyl, forming a β-alkoxysulfone adduct.
-
Smiles Rearrangement: This is often the crucial, rate-determining step. The alkoxide intramolecularly attacks the tetrazole ring. Computational models have confirmed that this is a concerted, though asynchronous, process, ruling out the previously proposed spirocyclic intermediate.[1]
-
Extrusion/Elimination: The rearranged intermediate collapses, extruding sulfur dioxide and the tetrazole moiety to form the final alkene.
The choice of base counter-ion (e.g., Li⁺ vs. K⁺) and solvent can influence the stereoselectivity by favoring different transition state geometries (closed vs. open), an effect that has been rationalized through computational modeling.[2][1]
Decarboxylation Pathways
While less common than olefination, the ester moiety of MPSA can be hydrolyzed to the corresponding carboxylic acid, which is susceptible to decarboxylation. Computational studies on related aromatic carboxylic acids show that this process is often facilitated by protonation and can proceed through a quinone methide-like intermediate.[3][4] The Gibbs free energy for the decarboxylation of similar structures like 4-hydroxybenzoic acid has been estimated via DFT calculations to be around -17.7 kcal/mol, indicating thermodynamic favorability.[4]
The proposed mechanism involves:
-
Protonation: The phenyl ring or the sulfonyl oxygen is protonated under acidic conditions.
-
C-C Bond Cleavage: This is typically the rate-limiting step, leading to the release of CO₂ and the formation of a stabilized carbanion/intermediate.
-
Reprotonation: The intermediate is quenched by a proton to yield the final product.
The presence of the electron-withdrawing sulfonyl group can significantly influence the activation barrier for this process.[5]
Part 2: A Practical Guide to the Computational Workflow
Executing reliable computational studies requires a robust and self-validating methodology. The goal is to accurately model the potential energy surface, locating stable intermediates and the transition states that connect them.[6]
Recommended Computational Protocol
Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for systems of this size.[7][8][9] The B3LYP functional is a well-vetted hybrid functional for organic reaction mechanisms, often paired with Pople-style basis sets.[1]
Step-by-Step Workflow:
-
Structure Preparation: Build the initial 3D structures of reactants, intermediates, and products using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of each stationary point (reactants, products, intermediates). A basis set like 6-31G(d) is suitable for initial optimizations.
-
Frequency Analysis (Validation I): Calculate the vibrational frequencies for each optimized structure. A true minimum on the potential energy surface will have zero imaginary frequencies. This step validates your optimized structures.
-
Transition State (TS) Search: Locate the transition state connecting two minima (e.g., reactant and intermediate). Use methods like the Berny algorithm (OPT=TS) or Synchronous Transit-Guided Quasi-Newton (QST2/QST3).
-
TS Frequency Analysis (Validation II): Perform a frequency calculation on the TS structure. A valid first-order saddle point (a true transition state) must have exactly one imaginary frequency. The corresponding vibrational mode should visually represent the reaction coordinate (e.g., the C-C bond breaking).
-
Intrinsic Reaction Coordinate (IRC) Calculation: From the TS, calculate the minimum energy path forward (to the product) and backward (to the reactant). This confirms that your TS correctly connects the desired minima.
-
Single-Point Energy Refinement: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger, more flexible basis set, such as 6-311+G(d,p).[1] Incorporate a solvent model (e.g., PCM or SMD) to account for environmental effects.
Part 3: Comparative Analysis: MPSA Derivatives vs. Alternatives
The true value of MPSA is best understood in the context of alternative reagents designed for similar transformations. Computational and experimental data provide a clear basis for comparison.
Alternative Sulfones in Julia-Kocienski Olefinations
The choice of the heteroaryl sulfone has a profound impact on reactivity and stereoselectivity.
| Reagent Type | Key Feature | Typical Selectivity | Rationale for Performance |
| PT-Sulfone (1-phenyl-1H-tetrazol-5-yl) | Sterically demanding phenyl group.[2] | High E-selectivity | The bulky phenyl group disfavors transition states leading to the Z-alkene.[2] |
| BT-Sulfone (Benzothiazol-2-yl) | Can chelate with certain counter-ions.[2] | Good E-selectivity, but can be variable. | Chelation effects with small counter-ions (like Li⁺) can lead to more rigid, closed transition states.[2] |
| PYR-Sulfone (Pyridin-2-yl) | Can also participate in chelation. | Often shows high Z-selectivity. | The specific geometry of the chelated intermediate favors the transition state leading to the Z-isomer.[2] |
MPSA-based Olefination vs. The Wittig Reaction
The Wittig reaction is the classic method for olefination, but the Julia-Kocienski reaction offers distinct advantages that can be rationalized at a molecular level.
| Feature | Julia-Kocienski Olefination (MPSA-derived) | Wittig Reaction | Computational Insight |
| Stereoselectivity | Generally high E-selectivity with PT-sulfones.[10] | Stabilized ylides give E-alkenes; non-stabilized ylides give Z-alkenes. | The high E-selectivity of the Julia-Kocienski arises from the thermodynamically controlled elimination from the most stable rearranged intermediate. The Wittig selectivity is kinetically controlled by the approach to the oxaphosphetane intermediate. |
| Byproducts | Gaseous SO₂ and a soluble salt.[11] | Triphenylphosphine oxide (often difficult to remove). | The formation of gaseous SO₂ provides a strong thermodynamic driving force for the reaction, making the final elimination step essentially irreversible.[11] |
| Substrate Scope | Very broad, including easily enolizable aldehydes. | Can be problematic with sterically hindered or sensitive ketones/aldehydes. | The initial addition of the sulfonyl carbanion is typically irreversible under the reaction conditions, preventing issues with enolization that can plague Wittig reactions.[2] |
| Atom Economy | Moderate; the large sulfone group is a leaving group. | Poor; the triphenylphosphine oxide byproduct has a high molecular weight. | While not perfectly atom-economical, alternatives like alkyne-carbonyl metathesis are being explored for higher efficiency.[12] |
Conclusion
Computational chemistry provides an indispensable toolkit for the modern synthetic chemist. For a reagent as versatile as methyl phenylsulfonylacetate, these methods move beyond simple prediction and offer a profound understanding of the underlying principles governing its reactivity. By dissecting reaction energy profiles, validating mechanistic hypotheses, and quantifying the subtle electronic and steric effects that dictate outcomes, we can make more informed decisions in the laboratory. The workflows and comparative data presented here serve as a guide for researchers to not only utilize MPSA more effectively but also to apply these powerful computational techniques to their own challenges in synthesis and drug development.
References
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Garcı́a-Cenende, O., & Garcı́a-Ruano, J. L. (2015). Computational Mechanistic Study of the Julia-Kocienski Reaction. The Journal of Organic Chemistry, 80(7), 3466–3475. [Link]
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Noreen, M., et al. (2015). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Molecules, 20(11), 19914-19928. [Link]
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Noreen, M., et al. (2015). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. PubMed Central. [Link]
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Serafin, M., et al. (2013). DFT studies of the conversion of four mesylate esters during reaction with ammonia. Structural Chemistry, 25(1), 227-236. [Link]
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Noreen, M., et al. (2015). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
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van der Kamp, M. W., & Mulholland, A. J. (2013). Computational methods for the study of enzyme reaction mechanisms. Catalysis Today, 203, 159-170. [Link]
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Chem-Station. (2015). Julia-Kocienski Olefination. Chem-Station International Edition. [Link]
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Zhang, Y., et al. (2024). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Advances, 14(23), 16423-16428. [Link]
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Chandrasekhar, S., et al. (2006). New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol. European Journal of Organic Chemistry, 2006(13), 3042-3045. [Link]
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Li, Y., et al. (2023). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. Communications Chemistry, 6(1), 60. [Link]
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Patel, H. H., & Tantillo, D. J. (2019). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 17(4), 651-664. [Link]
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Corbera, J., & Kamerlin, S. C. (2015). Theoretical study of the reaction mechanism of phenolic acid decarboxylase. The FEBS Journal, 282(15), 2950-2962. [Link]
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Sherry, B. D., & Toste, F. D. (2005). Alkynes as synthetic equivalents to stabilized Wittig reagents: intra- and intermolecular carbonyl olefinations catalyzed by Ag(I), BF3, and HBF4. Organic Letters, 7(12), 2493-2495. [Link]
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Liu, B., et al. (2017). Mechanisms and Origins of Chemo- and Regioselectivities of Ru(II)-Catalyzed Decarboxylative C-H Alkenylation of Aryl Carboxylic Acids with Alkynes: A Computational Study. Organometallics, 36(12), 2354-2362. [Link]
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Gawin, R., & Skowerski, K. (2020). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. ACS Sustainable Chemistry & Engineering, 8(49), 18215-18223. [Link]
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Ikawa, T., et al. (2009). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society, 131(38), 13684-13694. [Link]
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Al-Amiery, A. A., et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Catalysts, 14(6), 415. [Link]
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Le Drian, C., & Vionnet, J. (2023). An Alternative Method for Preparing Methyl 2-Ferrocenyl-2-oxo-acetate. Molbank, 2023(2), M1653. [Link]
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Wilde, N., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23118-23128. [Link]
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Costa, J., et al. (2020). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Chemistry – A European Journal, 26(60), 13589-13593. [Link]
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A Senior Application Scientist's Guide to Olefination Reactions Using Sulfonylacetates: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the stereoselective construction of carbon-carbon double bonds is a foundational element of molecular design. The choice of olefination methodology can significantly impact yield, purity, and isomeric ratio, thereby influencing the entire synthetic strategy. While classic methods like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are mainstays in the synthetic chemist's toolbox, olefination reactions utilizing sulfonylacetates, particularly the Julia-Kocienski olefination, have emerged as powerful and highly reliable alternatives, especially for the synthesis of E-alkenes.
This guide provides an in-depth, objective comparison of sulfonylacetate-based olefination reactions with their prominent counterparts. We will delve into the mechanistic underpinnings that dictate stereochemical outcomes, present comparative experimental data, and provide detailed protocols to aid in the practical application of these transformative reactions.
The Julia Olefination Family: From a Two-Step Protocol to a One-Pot Marvel
The journey of sulfonyl-based olefination began with the Julia-Lythgoe reaction , a two-step process that reliably produces (E)-alkenes.[1][2] This method involves the addition of a metallated alkyl phenyl sulfone to a carbonyl compound, followed by acylation of the resulting alcohol and a subsequent reductive elimination step, often employing sodium amalgam.[1][2] While effective, the multi-step nature and the use of toxic reagents prompted further innovation.
The breakthrough came with the development of the Julia-Kocienski olefination , a one-pot modification that offers significant advantages in terms of operational simplicity and milder reaction conditions.[3][4] This reaction utilizes heteroaryl sulfones, most notably benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which act as activating groups.[3][4]
Mechanistic Insights: The Key to Stereoselectivity
The remarkable (E)-selectivity of the Julia-Kocienski olefination is a direct consequence of its intricate reaction mechanism, which proceeds through a series of stereochemically defining steps. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and predicting outcomes.
The reaction is initiated by the deprotonation of the sulfonylacetate derivative to form a carbanion, which then adds to the carbonyl compound. The resulting β-alkoxy sulfone undergoes a spontaneous Smiles rearrangement, a key intramolecular nucleophilic aromatic substitution, to form a β-aryloxy sulfinate intermediate. This intermediate then eliminates sulfur dioxide and an aryloxide anion to furnish the alkene.[3][5]
Caption: Mechanism of the Julia-Kocienski Olefination.
Performance Comparison: A Data-Driven Analysis
The true utility of an olefination method is best assessed through a direct comparison of its performance against established alternatives. The following table summarizes representative experimental data for the Julia-Kocienski, Horner-Wadsworth-Emmons, and Wittig reactions with various carbonyl substrates.
| Carbonyl Substrate | Olefination Method | Reagent/Ylide | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Julia-Kocienski | 1-Phenyl-1H-tetrazol-5-yl sulfone derivative | Stilbene | High | >95:5 |
| Benzaldehyde | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl cinnamate | 95 | >98:2 |
| Benzaldehyde | Wittig (stabilized ylide) | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | ~95 | >95:5 |
| Cyclohexanecarboxaldehyde | Julia-Kocienski | PT-sulfone derivative | 1-Cyclohexyl-2-phenylethene | 71 | >95:5 |
| Cyclohexanecarboxaldehyde | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl 3-cyclohexylacrylate | ~85-95 | >95:5 |
| Cyclohexanecarboxaldehyde | Wittig (unstabilized ylide) | Benzyltriphenylphosphonium bromide | 1-Cyclohexyl-2-phenylethene | ~70-85 | Variable (Z favored) |
| 2-Adamantanone (hindered ketone) | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl 2-adamantylideneacetate | Good | >95:5 |
| 2-Adamantanone (hindered ketone) | Wittig | (Carbethoxymethylene)triphenylphosphorane | Ethyl 2-adamantylideneacetate | Low to moderate | >95:5 |
Key Observations and Causality:
-
Stereoselectivity: The Julia-Kocienski and HWE reactions consistently provide excellent (E)-selectivity, a result of thermodynamic control in the formation of the key intermediates. In contrast, the Wittig reaction's stereoselectivity is highly dependent on the nature of the ylide; stabilized ylides favor (E)-alkenes, while unstabilized ylides typically yield (Z)-alkenes.
-
Substrate Scope: The HWE reaction often demonstrates superior performance with sterically hindered ketones, where the more nucleophilic phosphonate carbanion overcomes the steric hindrance that can plague the Wittig reaction. The Julia-Kocienski reaction also generally performs well with a wide range of aldehydes and ketones.
-
Byproduct Removal: A significant practical advantage of the HWE reaction is the water-soluble nature of the phosphate byproduct, which simplifies purification. The triphenylphosphine oxide generated in the Wittig reaction can often be challenging to remove from the desired product. The byproducts of the Julia-Kocienski reaction are also generally easy to remove.
The Quest for Z-Alkenes: The Still-Gennari Modification
While the aforementioned methods excel at producing (E)-alkenes, the synthesis of (Z)-alkenes often requires a different approach. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a powerful tool for accessing (Z)-olefins with high stereoselectivity.[6] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and is conducted under kinetic control at low temperatures with a strong, non-coordinating base like KHMDS in the presence of a crown ether.[6]
Caption: Workflow for the Still-Gennari Olefination.
Experimental Protocols: A Practical Guide
1. General Procedure for the Julia-Kocienski Olefination
This protocol provides a general method for the olefination of an aldehyde with a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.
-
Materials:
-
PT-sulfone (1.0 equiv)
-
Anhydrous THF or DME
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF)
-
Aldehyde (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the PT-sulfone and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution dropwise. The solution will typically change color, indicating the formation of the carbanion. Stir for 30-60 minutes at -78 °C.
-
Add the aldehyde dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Synthesis of Ethyl (Phenylsulfonyl)acetate: A Key Precursor
This protocol describes the synthesis of a common sulfonylacetate precursor.
-
Materials:
-
Benzenesulfonyl chloride (1.0 equiv)
-
Ethyl acetate (excess)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add ethyl acetate dropwise to the stirred suspension of sodium hydride.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride in anhydrous THF dropwise via the addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
-
Conclusion: Choosing the Right Tool for the Job
The selection of an olefination strategy is a critical decision in synthetic planning. While the Wittig and Horner-Wadsworth-Emmons reactions remain indispensable tools, the Julia-Kocienski olefination offers a compelling and often superior alternative for the stereoselective synthesis of (E)-alkenes, particularly in complex settings. Its mild reaction conditions, operational simplicity, and high stereoselectivity make it a powerful method for drug development and natural product synthesis. For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction stands out as the premier choice. By understanding the mechanistic nuances and performance characteristics of each method, researchers can make informed decisions to efficiently and selectively construct the desired olefinic bonds in their target molecules.
References
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
- Julia, M., & Paris, J.-M. (1973). Syntheses a l'aide de sulfones v(+)- methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836.
- Kocienski, P. J., Lythgoe, B., & Ruston, S. (1978). The Julia-Lythgoe olefination reaction. Part 1. A convenient synthesis of Δ9(12)-capnellene. Journal of the Chemical Society, Perkin Transactions 1, 829-834.
- Blakemore, P. R., Cole, W. J., Kocienski, P. J., & Morley, A. (1998). A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(S1), 26-28.
- Baudin, J. B., Hareau, G., Julia, S. A., & Ruel, O. (1991). A new one-pot synthesis of olefins from benzothiazol-2-yl sulfones and aldehydes. Tetrahedron Letters, 32(9), 1175-1178.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
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A Comparative Guide to Alkene Synthesis: Methyl Phenylsulfonylacetate vs. Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. Among the myriad of olefination methods, the Wittig reaction has long been a stalwart, while the Julia-Kocienski olefination, which utilizes reagents like methyl phenylsulfonylacetate, has emerged as a powerful alternative. This guide provides a detailed, objective comparison of these two methodologies, offering insights into their respective mechanisms, stereoselectivity, substrate scope, and practical applications, supported by experimental data and protocols.
At a Glance: Key Differences and Strategic Considerations
The choice between the Julia-Kocienski olefination and the Wittig reaction is often dictated by the desired stereochemical outcome, the nature of the substrates, and practical considerations such as byproduct removal. The Julia-Kocienski reaction is renowned for its high (E)-selectivity, whereas the Wittig reaction's stereochemical output is tunable based on the nature of the phosphonium ylide.
| Feature | Julia-Kocienski Olefination (via Phenylsulfonylacetates) | Wittig Reaction |
| Primary Reagent | Arylsulfonylacetate (e.g., methyl phenylsulfonylacetate) | Phosphonium ylide |
| Typical Stereoselectivity | High (E)-selectivity[1][2] | (Z)-selective with unstabilized ylides, (E)-selective with stabilized ylides[3][4] |
| Key Byproduct | Water-soluble sulfinate and aryloxide salts | Triphenylphosphine oxide (often difficult to remove)[5] |
| Substrate Scope | Broad, including aldehydes and some ketones.[6][7] Tolerant of many functional groups.[6] | Broad, including aldehydes and ketones.[8][9] Tolerant of many functional groups.[8] |
| Reaction Conditions | Typically one-pot, mild conditions.[10] | Varies; strong bases often required for unstabilized ylides.[11] |
Delving into the Mechanisms: A Tale of Two Pathways
The distinct outcomes of these reactions are rooted in their fundamentally different mechanistic pathways.
The Julia-Kocienski Olefination: A Smiles Rearrangement-Driven Elimination
The modern iteration of the Julia olefination, the Julia-Kocienski modification, offers a convenient one-pot procedure.[10] The reaction proceeds through the addition of a metalated sulfone to a carbonyl compound, followed by a Smiles rearrangement and subsequent elimination.
Figure 2. Mechanism of the Wittig Reaction.
The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. [4]* Unstabilized ylides (e.g., R = alkyl) are highly reactive and the formation of the oxaphosphetane is irreversible and kinetically controlled, leading predominantly to the (Z)-alkene. [3][4]* Stabilized ylides (e.g., R = ester, ketone) are less reactive, and the initial cycloaddition is often reversible. The reaction then proceeds under thermodynamic control, favoring the formation of the more stable (E)-alkene. [4][12]
Performance Under the Microscope: A Data-Driven Comparison
The following table, compiled from data reported in the literature, illustrates the comparative performance of the Julia-Kocienski olefination using 1-phenyl-1H-tetrazol-5-yl (PT) sulfones and the Wittig reaction for the synthesis of a representative alkene.
| Entry | Carbonyl | Sulfone/Ylide | Base/Solvent | Yield (%) | E:Z Ratio | Reference | |---|---|---|---|---|---| | 1 | Cyclohexanecarboxaldehyde | PT-ethylsulfone | KHMDS/DME | 71 | >98:2 | [13]| | 2 | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO3/H2O | High | High E | | | 3 | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH/DMF | 73.5 | N/A | [4]|
As the data suggests, the Julia-Kocienski olefination consistently delivers high (E)-selectivity. The Wittig reaction's outcome is highly dependent on the ylide's structure.
Experimental Protocols: From Theory to Practice
Protocol 1: Julia-Kocienski Olefination for (E)-Alkene Synthesis
This protocol is adapted from a procedure for the synthesis of (E)-alkenes using a PT-sulfone. [13] Materials:
-
PT-sulfone (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of the PT-sulfone in anhydrous DME under a nitrogen atmosphere at -55 °C, add a solution of KHMDS in DME dropwise over 10 minutes.
-
Stir the resulting solution for 1 hour at -55 °C.
-
Add the neat aldehyde dropwise over 5 minutes.
-
Stir the reaction mixture at -55 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to ambient temperature and stir overnight.
-
Quench the reaction with water and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether and wash with water.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over magnesium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography.
Protocol 2: Wittig Reaction with a Stabilized Ylide for (E)-Alkene Synthesis
This is a general procedure for a Wittig reaction using a commercially available stabilized ylide. [14][15] Materials:
-
Aldehyde (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aldehyde in DCM in a reaction vessel equipped with a stir bar.
-
Add the stabilized ylide portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, evaporate the DCM with a stream of nitrogen.
-
Dissolve the residue in a minimal amount of a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide.
-
Filter the solution to remove the precipitate.
-
Evaporate the solvent from the filtrate and purify the crude product by column chromatography.
Protocol 3: Wittig Reaction with an Unstabilized Ylide for (Z)-Alkene Synthesis
This protocol describes the in-situ generation of an unstabilized ylide followed by reaction with a ketone. [5] Materials:
-
Methyltriphenylphosphonium bromide (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Ketone (1.0 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add n-BuLi dropwise and then warm the reaction mixture to 0 °C and stir for 1 hour.
-
Cool the resulting ylide solution back to -78 °C.
-
Slowly add a solution of the ketone in anhydrous THF.
-
Stir the reaction mixture at 0 °C for 5 hours.
-
Quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography.
Conclusion: Selecting the Optimal Tool for the Task
Both the Julia-Kocienski olefination and the Wittig reaction are indispensable tools for the synthesis of alkenes. The Julia-Kocienski reaction, with its reliable (E)-selectivity and generation of easily removable byproducts, is an excellent choice for the stereoselective synthesis of trans-disubstituted alkenes. The Wittig reaction, on the other hand, offers greater flexibility in stereochemical control. The use of unstabilized ylides provides a robust route to (Z)-alkenes, while stabilized ylides are effective for the synthesis of (E)-alkenes. The choice between these powerful methods will ultimately depend on the specific synthetic target and the desired stereochemical outcome.
References
-
Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Wittig reaction - chemeurope.com. (n.d.). Retrieved from [Link]
-
Julia-Kocienski Olefination. (2015, November 4). Chem-Station Int. Ed. Retrieved from [Link]
-
Chrenko, D., & Pospisil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. Retrieved from [Link]
-
Chrenko, D., & Pospisil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Retrieved from [Link]
-
Julia olefination - Wikipedia. (n.d.). Retrieved from [Link]
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Zajc, B., & Kumar, R. (2010). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. The Journal of organic chemistry, 75(15), 5034–5041. Retrieved from [Link]
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6: The Wittig Reaction (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]
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Modified Julia Olefination, Julia-Kocienski Olefination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Chrenko, D., & Pospisil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Retrieved from [Link]
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Julia Olefination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Julia-Kocienski Olefination. (n.d.). Oregon State University. Retrieved from [Link]
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Wittig Reaction. (n.d.). BYJU'S. Retrieved from [Link]
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1-tert-Butyl-1H-tetrazol-5-yl sulfones in the modified Julia olefination. (2025, August 5). ResearchGate. Retrieved from [Link]
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Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]
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A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]
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Bergdahl, M., et al. (2013). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing, 1(4), 63-67. Retrieved from [Link]
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Chrenko, D., & Pospisil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. Retrieved from [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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(E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. (2025, August 6). ResearchGate. Retrieved from [Link]
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A Solvent Free Wittig Reaction. (2017, February 23). Retrieved from [Link]
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Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. (2023, January 13). National Institutes of Health. Retrieved from [Link]
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Wittig Reaction. (2024, April 6). Chem-Station Int. Ed. Retrieved from [Link]
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Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes. (2019, July 12). YouTube. Retrieved from [Link]
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Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. (n.d.). ChemRxiv. Retrieved from [Link]
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Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (n.d.). ResearchGate. Retrieved from [Link]
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Julia - Kocienski Olefination Reaction #namereaction #venusacademy #organicchemistry. (2024, November 18). YouTube. Retrieved from [Link]
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Stereoselective Synthesis of Trisubstituted ( Z )-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1- tert -Butyl-1 H -tetrazol-5-yl Alkyl Sulfones. (n.d.). ResearchGate. Retrieved from [Link]
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Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. (n.d.). Retrieved from [Link]
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Development and Application of the One-pot Julia Olefination. (n.d.). Enlighten Theses. Retrieved from [Link]
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A Comparative Guide to Olefination: Horner-Wadsworth-Emmons vs. Julia-Kocienski with α-Sulfonyl Acetates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski reactions have emerged as robust and highly stereoselective strategies. This guide provides an in-depth technical comparison of these two powerful reactions, with a specific focus on their application with α-sulfonyl acetates, such as methyl phenylsulfonylacetate. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of each reaction, supported by representative experimental data, to empower researchers in selecting the optimal method for their synthetic endeavors.
At a Glance: Key Distinctions
| Feature | Horner-Wadsworth-Emmons (HWE) Olefination | Julia-Kocienski Olefination |
| Key Reagent | Phosphonate-stabilized carbanion | Heteroaryl sulfone-stabilized carbanion |
| Typical Stereoselectivity | Predominantly (E)-selective | Predominantly (E)-selective |
| Byproducts | Water-soluble phosphate salts | Gaseous SO₂ and a heteroaryl salt |
| Reagent Generation | Michaelis-Arbuzov or related reactions | S-alkylation of a heteroaryl thiol followed by oxidation |
| Key Intermediates | Oxaphosphetane | β-alkoxy sulfone, spirocyclic intermediate |
Mechanistic Underpinnings: A Tale of Two Pathways
The distinct outcomes and practicalities of the HWE and Julia-Kocienski reactions are rooted in their fundamentally different mechanistic pathways.
The Horner-Wadsworth-Emmons Reaction: A Cyclical Elimination
The HWE reaction commences with the deprotonation of a phosphonate ester, such as the phosphonate derived from methyl phenylsulfonylacetate, to generate a stabilized carbanion. This nucleophile then adds to an aldehyde or ketone. The stereochemical outcome of the HWE reaction is largely determined by the thermodynamics of the subsequent steps. The initially formed betaine intermediates can, under certain conditions, equilibrate. The elimination of the phosphate group proceeds through a cyclic oxaphosphetane intermediate. The preference for the (E)-alkene is a result of the lower steric strain in the transition state leading to the anti-betaine and the subsequent syn-elimination from the more stable oxaphosphetane intermediate.[1][2]
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
The Julia-Kocienski Olefination: A Rearrangement and Elimination Cascade
The Julia-Kocienski olefination utilizes a carbanion stabilized by a heteroaryl sulfone, such as a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[3][4] The reaction begins with the deprotonation of the sulfone. The resulting carbanion adds to a carbonyl compound to form a β-alkoxy sulfone. This intermediate then undergoes a key intramolecular Smiles rearrangement, where the heteroaryl group migrates from the sulfur to the oxygen atom.[5] The subsequent collapse of this rearranged intermediate involves the extrusion of sulfur dioxide (SO₂) and the elimination of a heteroaryloxide salt, leading to the formation of the alkene.[5][6] The high (E)-selectivity is generally attributed to the kinetically controlled and stereospecific nature of the addition and subsequent rearrangement steps.[7]
Caption: Julia-Kocienski Olefination Reaction Mechanism.
Comparative Performance: A Data-Driven Perspective
| Aldehyde | Reaction | Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | HWE | Triethyl phosphonoacetate | NaH | THF | rt | 92 | >95:5 | |
| Cyclohexanecarboxaldehyde | HWE | Triethyl phosphonoacetate | NaH | DME | rt | 85 | >95:5 | |
| Benzaldehyde | Julia-Kocienski | Ethyl (benzothiazol-2-ylsulfonyl)acetate | LHMDS | THF | -78 to rt | 88 | >98:2 | |
| Cyclohexanecarboxaldehyde | Julia-Kocienski | Ethyl (benzothiazol-2-ylsulfonyl)acetate | LHMDS | THF | -78 to rt | 91 | >98:2 |
Note: The data presented is for analogous systems and should be considered representative. Actual yields and selectivities will vary depending on the specific substrates and reaction conditions.
Experimental Protocols: From Theory to Practice
The following are detailed, step-by-step methodologies for representative HWE and Julia-Kocienski reactions.
Horner-Wadsworth-Emmons Olefination: Representative Protocol
This protocol is adapted from established procedures for the HWE reaction of phosphonoacetates.
Materials:
-
Methyl 2-(diethylphosphono)-2-(phenylsulfonyl)acetate (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under vacuum.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
To this suspension, add a solution of methyl 2-(diethylphosphono)-2-(phenylsulfonyl)acetate (1.0 equiv) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Julia-Kocienski Olefination: Representative Protocol
This protocol is based on procedures for the Julia-Kocienski reaction of heteroaryl sulfonylacetates.
Materials:
-
Methyl 2-(phenylsulfonyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of methyl 2-(phenylsulfonyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LHMDS (1.1 equiv) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Practical Considerations and Troubleshooting
-
Reagent Preparation and Stability: The phosphonate reagents for the HWE reaction are typically prepared via the Michaelis-Arbuzov reaction and are generally stable compounds.[8] The heteroaryl sulfones for the Julia-Kocienski reaction are synthesized by S-alkylation of the corresponding heteroaryl thiol followed by oxidation. Some Julia-Kocienski reagents can be sensitive to self-condensation, so dropwise addition of the base or pre-formation of the anion at low temperatures is often crucial.[3]
-
Base Selection: Strong, non-nucleophilic bases are typically employed in both reactions. For the HWE reaction, NaH is common, while for the Julia-Kocienski reaction, sterically hindered amide bases like LHMDS or KHMDS are frequently used to prevent side reactions.
-
Stereoselectivity Control: While both reactions are inherently (E)-selective, modifications exist to favor the (Z)-isomer. For the HWE reaction, the Still-Gennari modification, which utilizes electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters) and specific base/solvent combinations (KHMDS/18-crown-6 in THF), can provide high (Z)-selectivity.[1][2] For the Julia-Kocienski reaction, the choice of the heteroaryl group on the sulfone can influence the stereochemical outcome, with some pyridyl sulfones showing a preference for (Z)-alkene formation.[3]
-
Workup and Purification: A significant advantage of the HWE reaction is the formation of water-soluble phosphate byproducts, which simplifies purification.[8][9] The byproducts of the Julia-Kocienski reaction, SO₂ and a heteroaryloxide salt, are also generally easy to remove.
Conclusion: Choosing the Right Tool for the Job
Both the Horner-Wadsworth-Emmons and Julia-Kocienski olefination reactions are powerful and reliable methods for the stereoselective synthesis of alkenes, particularly (E)-alkenes, from aldehydes and ketones using α-sulfonyl acetate-derived reagents.
-
The Horner-Wadsworth-Emmons reaction is a well-established and versatile method with the key advantage of producing easily removable, water-soluble byproducts. It is a workhorse reaction in organic synthesis for the reliable formation of (E)-α,β-unsaturated esters.
-
The Julia-Kocienski olefination offers excellent (E)-selectivity and can often be performed as a one-pot procedure under mild conditions.[4] The choice of the heteroaryl sulfone provides an additional handle for tuning reactivity and, in some cases, stereoselectivity.
The selection between these two methodologies will ultimately depend on the specific substrate, the desired stereochemical outcome, and practical considerations such as reagent availability and ease of purification. For routine synthesis of (E)-α,β-unsaturated esters where straightforward purification is a priority, the HWE reaction is an excellent choice. For complex syntheses where high stereoselectivity and mild reaction conditions are paramount, the Julia-Kocienski olefination presents a compelling alternative. A thorough understanding of the mechanistic principles and practical nuances of both reactions will enable the discerning researcher to make an informed decision and achieve their synthetic goals with efficiency and precision.
References
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Chem-Station. (2015, November 4). Julia-Kocienski Olefination. Retrieved from [Link]
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Zajc, B., & Kumar, R. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Molecules, 15(4), 2447–2472. [Link]
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Chrenko, D., & Pospisil, J. (2024). Latest Developments in the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Pospíšil, J., & Chrenko, D. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
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Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Comparison of Z-selective reagents for the HWE reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). HWE reaction protocols frequently found in the literature. Retrieved from [Link]
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ChemRxiv. (2021). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]
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Schnabel, J., & Hiersemann, M. (2011). 1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2369. [Link]
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Ando, K., et al. (2017). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application to the Diastereodivergent Synthesis of (E)- and (Z)-α,β-Unsaturated Esters. The Journal of Organic Chemistry, 82(15), 8037-8045. [Link]
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ResearchGate. (n.d.). The Julia–Lythgoe olefination protocol. Retrieved from [Link]
-
Postigo, A. (2013). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 10(5), 733-751. [Link]
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Ando, K., et al. (2009). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2009(11), 1-10. [Link]
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Ando, K., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(17), 11849-11863. [Link]
-
ResearchGate. (n.d.). 1-Methyl-1H-tetrazol-5-yl (MT) Sulfones in the Julia-Kocienski Olefination: Comparison with the PT and the TBT Sulfones. Retrieved from [Link]
-
Zajc, B., & Kumar, R. (2008). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. The Journal of Organic Chemistry, 73(21), 8449–8457. [Link]
-
Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]
-
Ando, K., et al. (2017). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application to the Diastereodivergent Synthesis of (E)- and (Z)-α,β-Unsaturated Esters. The Journal of Organic Chemistry, 82(15), 8037-8045. [Link]
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A Senior Application Scientist's Guide to Scalable Methyl Phenylsulfonylacetate Synthesis
Introduction: The Significance of Methyl Phenylsulfonylacetate in Modern Chemistry
Methyl phenylsulfonylacetate is a versatile reagent and building block in organic synthesis, finding applications in the construction of complex molecules in the pharmaceutical and agrochemical industries. Its activated methylene group, flanked by both a sulfonyl and an ester moiety, provides a unique handle for a variety of carbon-carbon bond-forming reactions. The scalability of its synthesis is therefore a critical consideration for its cost-effective application in industrial processes. This guide provides a comparative analysis of the most common and scalable protocols for the preparation of methyl phenylsulfonylacetate, offering insights into the practical advantages and limitations of each approach. We will delve into the classical Fischer esterification, a robust Williamson-type sulfone synthesis, and a modern phase-transfer catalyzed approach, providing detailed experimental protocols and a comparative analysis to aid researchers and process chemists in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Protocols
The selection of a synthetic route for methyl phenylsulfonylacetate on a laboratory or industrial scale is a multi-faceted decision, balancing factors such as yield, cost of starting materials, reaction conditions, and ease of purification. Here, we compare three prominent methods: Fischer Esterification, Williamson-type Sulfone Synthesis, and Phase-Transfer Catalyzed (PTC) Alkylation.
| Parameter | Fischer Esterification | Williamson-Type Synthesis | Phase-Transfer Catalysis (PTC) |
| Starting Materials | Phenylsulfonylacetic acid, Methanol | Sodium benzenesulfinate, Methyl chloroacetate | Sodium benzenesulfinate, Methyl chloroacetate, PTC catalyst |
| Overall Yield | High (typically >90%) | Moderate to High (70-90%) | High (typically >90%) |
| Reaction Time | 4-8 hours | 2-6 hours | 1-4 hours |
| Reaction Temperature | Reflux (typically ~65°C) | Room temperature to moderate heating (25-80°C) | Room temperature to mild heating (25-60°C) |
| Catalyst | Strong acid (e.g., H₂SO₄) | None required | Quaternary ammonium salt (e.g., TBAB) |
| Solvent | Excess methanol (reagent and solvent) | Polar aprotic (e.g., DMF, DMSO) or alcohol | Biphasic (e.g., Toluene/Water) |
| Scalability | Excellent, well-established industrial method.[1][2] | Good, but can be limited by solubility of sulfinate salt. | Excellent, amenable to large-scale production with efficient agitation.[3][4] |
| Green Chemistry Aspects | Use of excess alcohol, strong acid catalyst. | Use of polar aprotic solvents can be a drawback. | Use of biphasic systems allows for easier catalyst and product separation.[5] |
| Purification | Neutralization, extraction, and distillation.[6][7] | Filtration of inorganic salts, extraction, and crystallization/distillation. | Simple phase separation, followed by washing and solvent removal. |
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of Phenylsulfonylacetic Acid
This classical approach involves the acid-catalyzed esterification of phenylsulfonylacetic acid with methanol. The use of excess methanol drives the equilibrium towards the product, ensuring high conversion.[1]
Reaction Workflow:
Fischer Esterification Workflow
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylsulfonylacetic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
-
Reaction: Heat the mixture to a gentle reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure methyl phenylsulfonylacetate.
Protocol 2: Williamson-Type Synthesis from Sodium Benzenesulfinate
This method relies on the nucleophilic substitution of a haloacetate ester with a sulfinate salt. It is a direct and often high-yielding route to the sulfone product.
Reaction Mechanism:
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A Comparative Guide to Olefination Reagents: The Environmental Impact of Methyl Phenylsulfonylacetate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the chemical reactions underpinning their synthesis are coming under increasing scrutiny. The principles of green chemistry are no longer a niche consideration but a critical aspect of sustainable drug development. This guide, authored for the discerning researcher, offers an in-depth comparison of the environmental impact of olefination reagents, with a focus on methyl phenylsulfonylacetate in the context of the Julia-Kocienski olefination, and its common alternatives: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Green Imperative in Carbon-Carbon Bond Formation
The creation of carbon-carbon double bonds (olefins) is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The choice of olefination methodology, however, carries significant environmental implications. Traditional methods often involve stoichiometric quantities of reagents, harsh reaction conditions, and the generation of substantial waste. As the pharmaceutical industry embraces greener practices, a critical evaluation of these synthetic tools is paramount. This guide provides a comparative analysis of three prominent olefination strategies, assessing them through the lens of green chemistry metrics and overall environmental footprint.
A Tale of Three Reactions: Julia-Kocienski, Wittig, and Horner-Wadsworth-Emmons
To provide a tangible comparison, we will consider the synthesis of trans-stilbene, a common scaffold in medicinal chemistry, via each of the three olefination methods.
The Julia-Kocienski Olefination: A Sulfone-Based Approach
The Julia-Kocienski olefination utilizes a sulfone, such as a derivative of methyl phenylsulfonylacetate, and a carbonyl compound to generate an alkene. This reaction has gained favor for its often high (E)-selectivity and mild reaction conditions.[1][2]
Reaction Workflow:
Caption: A generalized workflow for the Julia-Kocienski olefination.
The reaction proceeds via the deprotonation of the sulfone to form a carbanion, which then attacks the aldehyde. A subsequent rearrangement and elimination sequence yields the alkene, sulfur dioxide, and an aryloxide salt.[3][4]
The Wittig Reaction: A Phosphorus Ylide Veteran
A Nobel Prize-winning reaction, the Wittig reaction is a widely used and versatile method for alkene synthesis. It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[5]
Reaction Workflow:
Caption: A generalized workflow for the Wittig reaction.
A significant drawback of the Wittig reaction is the generation of a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct, which can be challenging to separate from the desired product and contributes significantly to the reaction's poor atom economy.[6]
The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Phosphorus Approach
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This often provides better (E)-selectivity and generates a water-soluble phosphate byproduct, simplifying purification.[7][8]
Reaction Workflow:
Caption: A generalized workflow for the Horner-Wadsworth-Emmons reaction.
Quantitative Comparison: Green Chemistry Metrics
To objectively assess the environmental performance of these reactions, we will employ two key green chemistry metrics: Atom Economy and E-Factor.[9] For this comparison, we will analyze representative literature procedures for the synthesis of trans-stilbene.
Table 1: Green Chemistry Metrics for the Synthesis of trans-Stilbene
| Metric | Julia-Kocienski Olefination (Hypothetical) | Wittig Reaction | Horner-Wadsworth-Emmons Reaction[10] |
| Atom Economy (%) | ~45% | 39.5% | 58.7% |
| E-Factor | ~15-20 | ~20-25 | ~10-15 |
Analysis of Metrics:
-
Atom Economy: The HWE reaction demonstrates the highest atom economy, indicating that a larger proportion of the atoms from the reactants are incorporated into the final product. The Wittig reaction has the lowest atom economy, primarily due to the large mass of the triphenylphosphine oxide byproduct. The Julia-Kocienski olefination falls in between.
-
E-Factor: The E-Factor, which measures the mass of waste generated per unit of product, further highlights the environmental burden of the Wittig reaction. The HWE reaction is the most waste-efficient of the three. The E-Factor for the Julia-Kocienski reaction is also considerable, though potentially lower than the Wittig reaction depending on the specific sulfone and workup procedure.
Qualitative Comparison: A Deeper Dive into Environmental Impact
Beyond the numbers, a qualitative assessment of the reagents, solvents, and byproducts provides a more nuanced understanding of the environmental impact.
Table 2: Qualitative Environmental Impact Comparison
| Factor | Julia-Kocienski Olefination | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagents | Strong, moisture-sensitive bases (e.g., KHMDS, NaHMDS).[11][12] | Strong bases (e.g., n-BuLi, NaH, NaOH).[13] | Strong bases (e.g., NaH, KOtBu).[12] |
| Solvents | Often requires anhydrous polar aprotic solvents like DMF or DME, which have reproductive toxicity concerns.[1][14][15] | Can be performed in various solvents, including halogenated solvents like dichloromethane. | Typically uses anhydrous ethereal solvents like THF or DMF.[14] |
| Byproducts | Sulfur dioxide (SO₂): A toxic, corrosive, and respiratory irritant gas.[16][17] Aryloxide/Sulfinate Salt: Toxicity varies with the aryl group; often water-soluble but can contribute to aqueous waste.[13][18][19] | Triphenylphosphine oxide (TPPO): Low acute toxicity but can be harmful if ingested and is an irritant.[1][14][15] Its high molecular weight and potential for difficult removal contribute significantly to waste. | Dialkylphosphate Salt: Generally considered to be of low toxicity and are water-soluble, facilitating easier removal from the product. |
| Workup/Purification | Can be complex due to the nature of the byproducts. | Often challenging due to the need to remove the non-polar TPPO, frequently requiring chromatography. | Generally simpler due to the water-solubility of the phosphate byproduct, allowing for aqueous extraction. |
Experimental Protocols
The following are representative protocols for the synthesis of trans-stilbene using the three discussed methods.
Julia-Kocienski Olefination (Representative Protocol)
To a solution of benzyl phenyl sulfone (1.0 eq) in anhydrous DME (0.2 M) at -78 °C under an inert atmosphere is added KHMDS (1.1 eq) as a solution in toluene. The mixture is stirred for 30 minutes, after which benzaldehyde (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography to afford trans-stilbene.
Wittig Reaction[10]
In a round-bottom flask, benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq) are dissolved in dichloromethane (0.5 M). A 50% aqueous solution of sodium hydroxide is added dropwise with vigorous stirring. The reaction is stirred at room temperature for 30 minutes. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product, a mixture of (E)- and (Z)-stilbene, is then isomerized to the trans-isomer, for example, by photochemical irradiation in the presence of a catalytic amount of iodine. The final product is purified by recrystallization.
Horner-Wadsworth-Emmons Reaction[11]
To a suspension of NaH (1.1 eq) in anhydrous THF (0.3 M) at 0 °C is added a solution of diethyl benzylphosphonate (1.0 eq) in THF. The mixture is stirred at room temperature for 1 hour. A solution of benzaldehyde (1.0 eq) in THF is then added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by recrystallization to yield trans-stilbene.
Conclusion and Future Outlook
This comparative guide demonstrates that while all three olefination methods are effective for the synthesis of alkenes, their environmental profiles differ significantly.
-
The Wittig reaction , despite its historical significance and broad applicability, is the least green of the three due to its poor atom economy and the generation of the problematic triphenylphosphine oxide byproduct.
-
The Horner-Wadsworth-Emmons reaction presents a more environmentally benign alternative, with better atom economy and a more easily managed, water-soluble byproduct.
-
The Julia-Kocienski olefination , utilizing reagents like methyl phenylsulfonylacetate derivatives, offers advantages in terms of stereoselectivity and mild conditions. However, the generation of toxic sulfur dioxide gas and the use of potentially hazardous solvents are significant environmental drawbacks that must be carefully managed.
For the environmentally conscious researcher, the HWE reaction often represents the most favorable choice from a green chemistry perspective for simple olefination reactions. However, the specific synthetic context, including desired stereochemistry and functional group tolerance, will ultimately dictate the most appropriate method.
The future of green olefination chemistry lies in the development of catalytic methods that avoid the use of stoichiometric reagents altogether. While significant progress has been made in this area, the classical olefination reactions discussed herein remain workhorses in the synthetic chemist's toolbox. A thorough understanding of their comparative environmental impact is therefore essential for making informed and responsible decisions in the laboratory and beyond.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl Phenylsulfonylacetate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The effective management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, procedural framework for the proper disposal of methyl phenylsulfonylacetate, grounded in established safety protocols and an understanding of the compound's specific chemical characteristics. The causality behind each step is explained to ensure a comprehensive and self-validating safety system within your laboratory.
Part 1: Hazard Profile and Chemical Characteristics of Methyl Phenylsulfonylacetate
Understanding the intrinsic properties of a chemical is the first step toward handling it safely. Methyl phenylsulfonylacetate (CAS No. 34097-60-4) is an organosulfur compound that requires careful management due to its hazard profile.[1]
According to its Safety Data Sheet (SDS), methyl phenylsulfonylacetate is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
These classifications dictate the need for stringent controls to prevent exposure during handling and disposal.
Table 1: Physicochemical Properties of Methyl Phenylsulfonylacetate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₄S | [1] |
| Physical State | Solid or Liquid | [3] |
| Appearance | White to yellow | [3] |
| Melting Point | 30 °C / 86 °F | [3][4] |
| Boiling Point | 165 °C / 329 °F @ 0.05 mmHg | [1][3] |
| Density | ~1.305 g/mL at 20 °C | [1] |
| Flash Point | > 110 °C / > 230 °F |[4] |
The compound's classification as a combustible liquid by some suppliers warrants careful storage away from heat and ignition sources.
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and storage practices for the waste material itself.
Personal Protective Equipment (PPE)
Given the compound's hazards, a multi-layered PPE approach is essential to create a barrier between the researcher and the chemical.[5][6]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2][7] This is critical to protect against splashes that can cause serious eye irritation.[2]
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber).[3][6] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[3]
-
Body Protection: A lab coat or chemical-resistant apron is mandatory.[5] For larger quantities or in case of a spill, impervious clothing or coveralls should be worn.[2][3]
-
Respiratory Protection: All handling of methyl phenylsulfonylacetate waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors or dust.[2][8] If exposure limits are exceeded, a full-face respirator may be necessary.[2]
Waste Segregation and Storage
The principle of chemical compatibility is central to safe waste storage.[9]
-
Dedicated Waste Container: Collect all methyl phenylsulfonylacetate waste (pure compound, contaminated materials, and solutions) in a dedicated, clearly labeled container.
-
Container Material: Use a chemically compatible container, such as glass or high-density polyethylene (HDPE), with a secure, tight-fitting lid.[3]
-
Labeling: The waste container must be labeled with:
-
The full chemical name: "Methyl Phenylsulfonylacetate Waste"
-
The primary hazard(s): "Harmful," "Irritant"
-
Appropriate GHS pictograms
-
The accumulation start date
-
-
Storage Location: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment tray.[8] This area should be separate from incompatible materials, particularly strong oxidizing agents.
Part 3: Emergency Procedures for Spills and Exposure
A robust disposal plan must include protocols for accidental releases and exposures.
-
Skin Contact: Immediately take off contaminated clothing.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical help if the person feels unwell.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[2][4] Seek immediate medical attention.[2]
Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access. Remove all sources of ignition.[2]
-
Don PPE: Wear the appropriate PPE as described in Part 2.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand). For solid spills, carefully sweep up the material, avoiding dust formation.[3][4]
-
Collection: Place the absorbed or swept material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Part 4: The Disposal Decision Workflow
The final disposal of methyl phenylsulfonylacetate must be conducted in compliance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[12]
The following workflow provides a logical pathway for ensuring compliant disposal.
Caption: Disposal workflow for methyl phenylsulfonylacetate waste.
Step-by-Step Disposal Protocol
-
Waste Characterization: As the generator, you are legally responsible for characterizing the waste.[11] Determine if the waste is the pure compound, contaminated labware (pipettes, gloves), or dissolved in a solvent. This information is critical for the disposal facility.
-
Collection and Segregation: Following the procedures in Part 2, collect all waste streams containing methyl phenylsulfonylacetate in a properly labeled container. Never mix incompatible waste types.[10]
-
Arrange for Pickup: Do not attempt to treat or neutralize the chemical waste unless you have a specific, validated, and approved protocol for doing so. The safest and most compliant method is professional disposal. Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][13]
-
Documentation: You must provide accurate information for the hazardous waste manifest, a legal document that tracks the waste from generation to its final destination.[11][12]
-
Final Disposal Method: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] The most common disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the compound.
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental responsibility that are integral to the scientific community.
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Methyl phenylsulfonylacetate - SAFETY DATA SHEET. (2024-02-18). [Link]
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SAFETY DATA SHEET - Methyl phenylsulfonylacetate. (2025-09-22). Thermo Fisher Scientific. [Link]
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What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025-11-09). Civil Engineering Explained. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Phenylsulfonylacetate
Navigating the landscape of laboratory safety requires a proactive and informed approach, especially when handling specialized chemical reagents. Methyl phenylsulfonylacetate, a compound utilized in various synthetic organic chemistry applications, necessitates a thorough understanding of its hazard profile to establish robust safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of researchers and the integrity of the experimental environment.
Hazard Assessment: A Principle of Proactive Safety
The foundation of any safety protocol is a comprehensive understanding of the substance's potential hazards. A review of Safety Data Sheets (SDS) for Methyl phenylsulfonylacetate reveals some discrepancies in its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification across different suppliers. This variability underscores a critical principle of laboratory safety: when faced with conflicting information, always adhere to the most stringent hazard classification. This conservative approach ensures the highest level of protection.
The reported hazards range from a combustible liquid to an agent causing skin and eye irritation, with potential harm if inhaled or swallowed.[1]
| Hazard Classification | Source (Supplier) |
| Combustible liquid (Category 4) | TCI Chemicals, Sigma-Aldrich |
| Acute toxicity - Oral (Category 4) | Echemi, Sigma-Aldrich[1] |
| Acute toxicity - Dermal (Category 4) | Echemi[1] |
| Skin irritation (Category 2) | Echemi[1] |
| Eye irritation (Category 2) | Echemi[1] |
| Acute toxicity - Inhalation (Category 4) | Echemi[1] |
| Specific target organ toxicity – single exposure (Category 3) | Echemi[1] |
| No hazards identified / Criteria not met | Thermo Fisher Scientific[2][3] |
Given this data, a comprehensive PPE strategy must address risks of flammability, contact with skin and eyes, ingestion, and inhalation.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision grounded in the substance's chemical and physical properties. For Methyl phenylsulfonylacetate, the following PPE is essential.
-
Eye and Face Protection : To prevent contact from splashes or airborne particles, tightly fitting safety goggles are mandatory.[1] Standard safety glasses with side shields (conforming to European standard EN 166 or NIOSH in the US) provide a baseline of protection.[1][2]
-
Hand Protection : Chemical-resistant gloves are non-negotiable.[2] The choice of glove material (e.g., nitrile, neoprene) should be based on the manufacturer's data regarding chemical compatibility and breakthrough time.[2][4] Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Body Protection : A long-sleeved laboratory coat is the minimum requirement to protect the skin.[2] For procedures with a higher risk of splashing, consider a chemical-resistant apron or impervious clothing.[1][4]
-
Respiratory Protection : Under conditions of normal use with adequate engineering controls (i.e., a certified chemical fume hood), specific respiratory protection is generally not required.[2] However, if you are working outside of a fume hood, weighing fine powders, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1]
Procedural Guide: From Selection to Disposal
Proper PPE is only effective when used correctly. The following procedural steps provide a self-validating system for safe handling.
Step 1: PPE Selection and Inspection Workflow
This workflow ensures that the chosen PPE is appropriate for the task and in suitable condition. The causality is clear: damaged or incorrect PPE offers a false sense of security and fails to provide an adequate barrier.
Caption: PPE Selection and Inspection Workflow.
Step 2: The Handling Protocol - A Step-by-Step Methodology
This protocol outlines the safe handling of Methyl phenylsulfonylacetate from retrieval to use.
-
Preparation : Before handling the chemical, ensure your designated workspace, typically a chemical fume hood, is clean and uncluttered. Confirm the fume hood is functioning correctly.
-
Donning PPE : Put on your PPE in the following order: lab coat, safety goggles, and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat sleeves.
-
Weighing : As Methyl phenylsulfonylacetate is a solid, avoid creating dust.[2] If possible, weigh it directly into the reaction vessel within the fume hood or a ventilated balance enclosure.
-
Chemical Transfer : Use a spatula or other appropriate tool for transfer. Avoid all personal contact with the chemical.[5]
-
During Reaction : Keep the container tightly closed when not in use.[1][2] Handle in accordance with good industrial hygiene and safety practices, which includes not eating, drinking, or smoking in the work area.[2]
-
Post-Handling : After completing the work, decontaminate any surfaces.
-
Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. First, remove gloves using a peel-off technique. Then, remove your safety goggles and lab coat.
-
Hygiene : Wash your hands and any exposed skin thoroughly with soap and water after work and before breaks.[2]
Step 3: Decontamination and Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Used PPE : Dispose of contaminated single-use gloves and any other disposable PPE in a designated, sealed waste container.
-
Chemical Waste : Dispose of unused Methyl phenylsulfonylacetate and any contaminated materials as hazardous waste through an approved waste disposal plant, following all local and national regulations. Do not pour down the drain.
-
Empty Containers : Handle uncleaned containers as you would the product itself.
Caption: Safe Handling and Disposal Workflow.
Emergency Response: Immediate Actions
Even with the best precautions, accidental exposure can occur. Your PPE is the first barrier, but you must be prepared to act quickly.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation : Move the affected person to fresh air. If symptoms occur, seek medical attention.[1][3]
-
Ingestion : Rinse the mouth with water and drink plenty of water. Get medical attention.[1][3]
By integrating this expert-level guidance into your laboratory's standard operating procedures, you build a deep, trust-based culture of safety. This procedural and evidence-based approach to PPE for handling Methyl phenylsulfonylacetate provides value beyond the product itself, ensuring that cutting-edge research is conducted in the safest possible environment.
References
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Personal Protective Equipment . (2018). Kentucky Pesticide Safety Education Program. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
